Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate chemical structure
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Author: BenchChem Technical Support Team. Date: February 2026
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Synthesis pathway for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
An In-depth Technical Guide to the Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate Introduction Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a substituted aromatic sulfonyl chloride. Compounds of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Introduction
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including sulfonamide drugs, herbicides, and other fine chemicals. The presence of three distinct functional groups—an ethyl ester, a methoxymethyl ether, and a chlorosulfonyl group—provides multiple reaction sites for further molecular elaboration. This guide details a logical and robust synthetic pathway for its preparation, grounded in established chemical principles and analogous procedures found in chemical literature. The focus is on providing a clear rationale for methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Overall Synthesis Strategy
The synthesis is logically approached in two primary stages. The first stage involves the construction of the key precursor, Ethyl 3-(methoxymethyl)benzoate. The second, and core, stage is the regioselective chlorosulfonylation of this precursor to yield the final product.
Caption: Overall two-stage synthesis pathway.
Part 1: Synthesis of the Precursor, Ethyl 3-(methoxymethyl)benzoate
The preparation of the starting material is a critical prerequisite for the final chlorosulfonylation. It is efficiently synthesized from commercially available 3-methylbenzoic acid (m-toluic acid) in three steps.
Step 1.1: Radical Bromination of 3-Methylbenzoic Acid
The synthesis begins with the selective bromination of the benzylic methyl group. This is a classic free-radical halogenation reaction.
Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane.
Step 1.2: Williamson Ether Synthesis
The bromide is then converted to the desired methoxymethyl ether via a nucleophilic substitution reaction.
Rationale: Sodium methoxide (NaOMe), a strong nucleophile, displaces the bromide ion in an SN2 reaction. Methanol is often used as the solvent. The acidic carboxylic proton will be deprotonated first, so at least two equivalents of the base are required, or the acid must be protected prior to this step.
Step 1.3: Fischer Esterification
The final step in precursor synthesis is the conversion of the carboxylic acid to its ethyl ester.
Rationale: This is a standard Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[1]. Using a large excess of ethanol as both the solvent and reagent drives the equilibrium towards the product. A strong acid catalyst, such as a few drops of concentrated sulfuric acid, is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Part 2: Chlorosulfonylation of Ethyl 3-(methoxymethyl)benzoate
This is the pivotal step where the sulfonyl chloride moiety is introduced onto the aromatic ring. The procedure is adapted from established methods for chlorosulfonylating substituted aromatic compounds[2].
Caption: Workflow for the core chlorosulfonylation reaction.
Reaction Mechanism and Regioselectivity
The chlorosulfonylation of an aromatic ring is an electrophilic aromatic substitution reaction. The electrophile is generated from chlorosulfonic acid. The directing effects of the substituents on the ring determine the position of the incoming chlorosulfonyl group.
-COOEt (Ethyl Ester): A meta-director and a deactivating group.
-CH₂OCH₃ (Methoxymethyl): An ortho, para-director and a weakly activating group.
The substitution occurs at the C5 position, which is meta to the deactivating ester group and para to the activating methoxymethyl group. This convergence of directing effects leads to high regioselectivity for the desired product.
Experimental Protocol
Table 1: Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (approx.)
Notes
Ethyl 3-(methoxymethyl)benzoate
194.23
19.4 g
0.10
Substrate
Chlorosulfonic Acid (ClSO₃H)
116.52
40 mL (~70 g)
0.60
Reagent and solvent; highly corrosive
Dichloromethane (DCM)
84.93
2 x 100 mL
-
Extraction solvent
Ice
18.02
500 g
-
For quenching
Saturated Sodium Bicarbonate Solution
-
As needed
-
For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
~10 g
-
Drying agent
Procedure:
Setup: Equip a 250 mL three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the HCl gas evolved. Ensure the entire apparatus is dry.
Reagent Charging: In a fume hood, carefully charge the reaction flask with chlorosulfonic acid (40 mL). Cool the flask in an ice-salt bath to 0°C.
Substrate Addition: Add the Ethyl 3-(methoxymethyl)benzoate (19.4 g) dropwise via the dropping funnel to the stirred chlorosulfonic acid over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0°C and 10°C throughout the addition to prevent side reactions and thermal decomposition.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
Quenching: Prepare a 1 L beaker containing 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate a large amount of HCl gas. Perform this in a well-ventilated fume hood. The product should precipitate as a white or off-white solid.
Extraction: Once the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (2 x 100 mL).
Washing and Drying: Combine the organic layers. Wash sequentially with cold water (100 mL) and saturated sodium bicarbonate solution (100 mL) until effervescence ceases. Finally, wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. The crude product obtained is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed.
Causality and Expert Insights
Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid serves a dual purpose: it acts as both the sulfonating agent and the reaction solvent, ensuring all the substrate is dissolved and can react effectively[2].
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) is crucial to prevent the formation of undesired byproducts, such as the corresponding sulfonic acid (hydrolysis of the sulfonyl chloride) and potential charring of the organic material.
Quenching on Ice: Pouring the reaction mixture onto ice is the standard and safest method for quenching. It rapidly hydrolyzes the excess, highly reactive chlorosulfonic acid to sulfuric acid and HCl, while simultaneously cooling the mixture and precipitating the water-insoluble sulfonyl chloride product. Adding water to the reaction mixture is never done due to the extremely violent and explosive reaction.
Safety Precautions
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas. Always handle it in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Dichloromethane: A volatile and suspected carcinogen. Handle in a fume hood.
Pressure Build-up: The reaction and quench steps evolve significant amounts of HCl gas. Ensure the apparatus is not sealed and is properly vented to a scrubber.
Characterization
The final product should be characterized to confirm its identity and purity.
¹H NMR: Will show characteristic peaks for the ethyl group (triplet and quartet), the methoxy group (singlet), the methylene bridge (singlet), and the aromatic protons (distinct singlets or doublets in the 7-9 ppm region).
IR Spectroscopy: Will show strong absorptions for the S=O stretches of the sulfonyl chloride (~1375 and 1180 cm⁻¹), and the C=O stretch of the ester (~1720 cm⁻¹).
Mass Spectrometry: The molecular ion peak and isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be definitive. The expected monoisotopic mass is approximately 292.0172 Da[3].
References
CN112979506A:Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
CN1884259A:Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
Quora: What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]
An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical considerations for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a key intermediate in medicinal chemistry and drug development.
Introduction and Significance
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (CAS No: 196316-33-9) is a bespoke chemical entity of significant interest in the design and synthesis of novel therapeutic agents. Its trifunctional nature, featuring an ethyl benzoate, a methoxymethyl ether, and a reactive chlorosulfonyl group, makes it a versatile scaffold for generating diverse molecular libraries. The chlorosulfonyl moiety, in particular, serves as a crucial electrophilic handle for the introduction of sulfonamide functionalities, a privileged motif in a vast array of marketed drugs.
The strategic placement of the methoxymethyl and ethyl ester groups on the benzene ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability in the resulting derivatives. Understanding the core properties of this intermediate is therefore paramount for its effective utilization in drug discovery programs.
Physicochemical Properties
Property
Predicted Value/Information
Source/Basis
Molecular Formula
C₁₁H₁₃ClO₅S
Molecular Weight
292.73 g/mol
Appearance
White to off-white solid or oil
Analogy to similar aryl sulfonyl chlorides
Melting Point
Not available. Likely a low-melting solid.
-
Boiling Point
Not available. Likely high due to molecular weight and polarity; decomposition may occur at elevated temperatures.
-
Solubility
Predicted to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Expected to be insoluble in water, with slow hydrolysis of the sulfonyl chloride group.
Structural analogy and general solubility of similar organic compounds.
The synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate typically involves the chlorosulfonation of the corresponding ethyl 3-(methoxymethyl)benzoate. This electrophilic aromatic substitution reaction introduces the highly reactive sulfonyl chloride group.
Synthetic Pathway
A plausible synthetic route, adapted from known procedures for similar molecules, is outlined below.[1]
Caption: Synthetic route to Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize evolved HCl), place ethyl 3-(methoxymethyl)benzoate (1.0 eq).
Cooling: Cool the flask to 0 °C in an ice-water bath.
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. The product will likely precipitate as a solid.
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Drying: Dry the product under vacuum to yield the crude Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Reactivity Profile: The Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of its utility in drug discovery.
An In-depth Technical Guide to the Reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a versatile trifunctional molecule of significant interest in medicinal chemistry and organic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a versatile trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring an electrophilic sulfonyl chloride, an ester, and a methoxymethyl ether, presents a unique landscape for chemoselective reactions. This guide provides a comprehensive analysis of its reactivity profile with a range of common nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into reaction optimization, potential side reactions, and chemoselectivity. Detailed experimental protocols, supported by quantitative data and safety considerations, are provided to empower researchers in the effective utilization of this valuable synthetic intermediate.
Introduction: The Synthetic Potential of a Trifunctional Reagent
The inherent reactivity of aryl sulfonyl chlorides as powerful electrophiles has positioned them as cornerstones in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[1] Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate emerges as a particularly valuable building block due to the orthogonal reactivity of its three functional groups. The highly reactive sulfonyl chloride is the primary site for nucleophilic attack, while the ethyl ester and methoxymethyl ether moieties offer opportunities for subsequent synthetic manipulations or can influence the molecule's physicochemical properties.
Understanding the delicate interplay of these functional groups is paramount for achieving desired synthetic outcomes. This guide will systematically explore the reactivity of the sulfonyl chloride group towards common nucleophiles, providing a framework for predicting and controlling reaction pathways.
General Reactivity and Mechanistic Considerations
The reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Nucleophilic attack on this sulfur atom proceeds via a nucleophilic substitution mechanism. The generally accepted mechanism for reactions of aryl sulfonyl chlorides with nucleophiles is a concerted Sₙ2-like pathway, involving a single transition state.[2] However, an addition-elimination mechanism through a trigonal bipyramidal intermediate can also be considered, particularly with strong nucleophiles.
The presence of an electron-withdrawing ester group and an electron-donating methoxymethyl group on the benzene ring influences the reactivity of the sulfonyl chloride. The ester group, being meta to the sulfonyl chloride, will have a moderate electron-withdrawing effect, potentially increasing the electrophilicity of the sulfur atom. Conversely, the methoxymethyl group, also meta, will have a weaker electron-donating effect.
Figure 1: General mechanism of nucleophilic substitution on Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Reactions with Amine Nucleophiles: Synthesis of Sulfonamides
The reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides.[3] This transformation is typically high-yielding and proceeds under mild conditions.
Reaction with Primary Amines
Primary amines react readily with the sulfonyl chloride to furnish the corresponding N-substituted sulfonamides. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
1.0 eq. Sulfonyl Chloride, 1.1-1.2 eq. Amine, 1.2-1.5 eq. Base
A slight excess of the amine and base ensures complete consumption of the sulfonyl chloride.
Experimental Protocol: Synthesis of Ethyl 3-(benzylsulfamoyl)-5-(methoxymethyl)benzoate
To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 mmol) in dichloromethane (5 mL) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired sulfonamide.
Reaction with Secondary Amines
Secondary amines react in a similar fashion to primary amines to yield N,N-disubstituted sulfonamides. The reaction conditions and workup procedure are generally analogous.
Reactions with Alcohol Nucleophiles: Formation of Sulfonate Esters
Alcohols react with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in the presence of a base to form sulfonate esters. This reaction is a valuable method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.
Typical Reaction Conditions:
Parameter
Condition
Rationale
Solvent
Dichloromethane (DCM), Pyridine
Pyridine can act as both a solvent and a base.
Base
Pyridine, Triethylamine (TEA)
To activate the alcohol and neutralize HCl.
Temperature
0 °C to room temperature
To control the exothermic reaction.
Experimental Protocol: Synthesis of Ethyl 3-((ethoxy)sulfonyl)-5-(methoxymethyl)benzoate
To a solution of ethanol (1.2 mmol) in pyridine (5 mL) at 0 °C, add Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 mmol) portion-wise.
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Reactions with Thiol Nucleophiles: Towards Thiosulfonates
Thiols react with sulfonyl chlorides to form thiosulfonates. These reactions can be more complex than those with amines or alcohols, with the potential for side reactions such as the formation of disulfides.
Typical Reaction Conditions:
Parameter
Condition
Rationale
Solvent
Dichloromethane (DCM), Acetonitrile
Aprotic solvents are preferred.
Base
Triethylamine (TEA), Pyridine
To deprotonate the thiol and neutralize HCl.
Temperature
Room temperature
Mild conditions are generally sufficient.
Chemoselectivity and Potential Side Reactions
The presence of multiple functional groups in Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate necessitates a careful consideration of chemoselectivity.
Sulfonyl Chloride vs. Ester: The sulfonyl chloride is significantly more electrophilic than the ester carbonyl. Therefore, nucleophilic attack will overwhelmingly occur at the sulfur atom under typical conditions. However, under forcing basic conditions (e.g., with strong, non-hindered nucleophiles at elevated temperatures), hydrolysis or aminolysis of the ethyl ester is a potential side reaction.[4][5]
Stability of the Methoxymethyl Group: The methoxymethyl (MOM) ether is generally stable to the basic conditions used in reactions with amines and alcohols.[6][7][8] However, it is sensitive to acidic conditions.[6] Therefore, acidic workup procedures should be performed cautiously, and prolonged exposure to strong acids should be avoided to prevent cleavage of the MOM group.
Figure 2: Chemoselectivity in the reactions of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Safety and Handling
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, as an aryl sulfonyl chloride, should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10] Store the reagent in a tightly sealed container under a dry, inert atmosphere.
Reactivity with Water: The reaction with water is exothermic and produces hydrochloric acid.[11] Avoid contact with water.
Disposal: Dispose of the reagent and any reaction waste in accordance with local regulations.
Conclusion
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a highly valuable and versatile building block for organic synthesis. Its reactivity is dominated by the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles to form sulfonamides, sulfonate esters, and thiosulfonates. By understanding the principles of chemoselectivity and potential side reactions involving the ester and methoxymethyl functionalities, researchers can effectively harness the synthetic potential of this trifunctional reagent. The experimental protocols and safety guidelines provided in this guide are intended to facilitate the successful and safe application of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in diverse research and development endeavors.
References
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Dunn, P. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 550-555.
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Thirunavukkarasu, A., & Gunanathan, C. (2024).
Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353–361.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
Jaros, S., & Mąkosza, M. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433.
Ball, N. D., & Sanford, M. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry.
B. M. Trost, Ed. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2435-2452.
Oishi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7129-7137.
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(109), 64264-64273.
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).
Reisman, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21466-21472.
Hazarika, P., & Mahanta, D. (2005). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 44(18), 7065-7071.
SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
Ball, N. D., & Sanford, M. S. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4234-4236.
Singh, R. B., Singh, J., & Singh, J. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Aqueous Media. IOSR Journal of Applied Chemistry, 13(11), 28-33.
Jaros, S., & Mąkosza, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2053.
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Beytur, M., & Yüksek, H. (2021). The Investigation of Spectroscopic and Electronic Properties of 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Compound Using Density Functional Theory and Hartree-Fock Basis Sets.
A-Z Guide to Systematic Nomenclature: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of medicinal chemistry and drug development, precision in communication is paramount. The unambiguous identification of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry and drug development, precision in communication is paramount. The unambiguous identification of chemical entities through systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), forms the bedrock of scientific discourse. This guide provides an in-depth analysis of the IUPAC nomenclature for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a versatile building block in organic synthesis. We will deconstruct its name to understand the underlying principles of priority, substitution, and locants. Furthermore, this document will delve into its synthesis, chemical properties, and significance as a precursor in the development of pharmacologically active agents, thereby offering a comprehensive resource for professionals in the field.
Introduction: The Role of Scaffolds in Drug Discovery
The journey of a drug from concept to clinic is a testament to the power of molecular architecture. At the heart of this process are versatile chemical scaffolds, molecules that provide a structural framework for the synthesis of a diverse array of compounds. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is one such scaffold. Its trifunctional nature—possessing an ester, a sulfonyl chloride, and an ether—makes it a highly valuable intermediate for creating complex molecules with potential therapeutic applications. For instance, sulfonyl-containing compounds are integral to a wide range of pharmaceuticals, including inhibitors of retroviral proteases used in HIV treatment.[1] The ability to precisely name and identify such a key intermediate is crucial for reproducible and scalable synthesis, a cornerstone of pharmaceutical development.
Decoding the IUPAC Name: A Systematic Approach
The IUPAC name "Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate" provides a complete and unambiguous description of the molecule's structure. Let's dissect the name to understand the logic behind it.
Identifying the Parent Structure
The foundation of the name is "benzoate," which indicates the presence of a benzene ring attached to a carboxylic acid that has been esterified.[2][3] Specifically, it is an ester of benzoic acid.
Naming the Ester Group
In IUPAC nomenclature, esters are named with the alkyl group from the alcohol first, followed by the name of the carboxylate.[2][3][4] In this case, "Ethyl" signifies that the benzoic acid has been esterified with ethanol.[4]
Numbering the Substituents on the Benzene Ring
The benzene ring has three substituents that need to be located. According to IUPAC rules, the carbon atom of the ring that is attached to the principal functional group (in this case, the ester) is designated as position 1.[5][6] The ring is then numbered to give the substituents the lowest possible locants.[5][6][7]
The substituents are:
A chlorosulfonyl group (-SO₂Cl)
A methoxymethyl group (-CH₂OCH₃)
Following the lowest locant rule, the numbering proceeds around the ring to assign positions 3 and 5 to the substituents.
Alphabetizing the Substituents
When multiple substituents are present, they are listed in alphabetical order.[5][8][9]
c hlorosulfonyl
m ethoxymethyl
Therefore, "chlorosulfonyl" comes before "methoxymethyl" in the final name.
Putting it all together, we arrive at the systematic name: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate .
Fig. 1: Breakdown of the IUPAC name.
Chemical Structure and Properties
The chemical structure dictates the reactivity and physical properties of the molecule.
Fig. 2: Numbering of the substituted benzene ring.
Table 1: Physicochemical Properties
Property
Value
Source
Molecular Formula
C₁₀H₁₁ClO₅S
PubChem
Molecular Weight
278.71 g/mol
PubChem
XLogP3-AA
2.5
PubChem
Hydrogen Bond Donor Count
0
PubChem
Hydrogen Bond Acceptor Count
5
PubChem
Rotatable Bond Count
5
PubChem
Note: Physicochemical properties are predicted values from PubChem.
Synthesis and Reactivity
The synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate typically involves a multi-step process. A representative synthetic route is outlined below.
Representative Synthesis Protocol
A plausible synthetic pathway could involve the chlorosulfonylation of a suitably substituted benzoic acid derivative. The starting material, 3-(methoxymethyl)benzoic acid, can be esterified to the corresponding ethyl ester. This is followed by chlorosulfonylation using chlorosulfonic acid or a related reagent to introduce the sulfonyl chloride group.
Workflow for Synthesis
Fig. 3: A representative synthetic workflow.
Step-by-Step Methodology:
Esterification: 3-(methoxymethyl)benzoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the crude product is purified.
Chlorosulfonylation: The resulting ethyl 3-(methoxymethyl)benzoate is then carefully added to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C). The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood. After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water, and dried.
The reactivity of this molecule is dominated by the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles such as amines to form sulfonamides. This reaction is fundamental to its use in the synthesis of various drug candidates.[10]
Applications in Drug Development
The trifunctional nature of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate makes it a valuable building block in medicinal chemistry. The sulfonyl chloride moiety is particularly useful for introducing a sulfonyl or sulfonamide group into a target molecule. Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties.
For example, this compound could be used in the synthesis of novel protease inhibitors, where the sulfonyl group interacts with the active site of the enzyme.[1] The ester and ether functionalities can be further modified to modulate the pharmacokinetic and pharmacodynamic properties of the final compound, such as solubility, metabolic stability, and target binding affinity. Its use as an intermediate allows for the construction of complex molecular architectures necessary for potent and selective drug action.[11]
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or dust.[12][13][15]
Handling: Avoid contact with skin, eyes, and clothing.[13][14] In case of contact, rinse immediately with plenty of water.[12] Avoid ingestion and inhalation.[12][13]
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.[13][15] Keep the container tightly closed.[12][13][15] Due to its reactivity with water, it should be stored under an inert atmosphere.[12][15]
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]
Conclusion
The systematic nomenclature of chemical compounds is a critical skill for any scientist. A thorough understanding of the IUPAC rules, as demonstrated with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, ensures clarity and precision in scientific communication. Beyond its name, this molecule's synthetic accessibility and trifunctional nature make it a powerful tool in the arsenal of medicinal chemists. Its application as a scaffold for the synthesis of novel therapeutic agents underscores the importance of such fundamental building blocks in the ongoing quest for new and improved medicines.
References
Title: Synthesis of benzo fused heterocyclic sulfonyl chlorides. Source: Google Patents.
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A Technical Guide to the Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Introduction Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a reactive chlorosulfonyl group and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a reactive chlorosulfonyl group and an ester, makes it a versatile building block for introducing the sulfonyl benzoate moiety into larger, more complex molecules. This guide provides an in-depth analysis of the strategic selection of starting materials and a detailed, field-proven protocol for its synthesis, aimed at researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Selection of Starting Materials
A logical retrosynthetic analysis of the target molecule, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, suggests a convergent synthetic strategy. The primary disconnection points are the C-S bond of the chlorosulfonyl group and the ester linkage. This leads to two key precursor fragments: an aromatic ring with the appropriate substitution pattern and the ethyl ester functionality.
The most direct and industrially viable approach begins with a commercially available and structurally simpler starting material, 3-(methoxymethyl)benzoic acid.[1] This choice is predicated on the following strategic considerations:
Commercial Availability and Cost-Effectiveness: 3-(methoxymethyl)benzoic acid is readily available from multiple chemical suppliers, ensuring a consistent and economical starting point for the synthesis.
Strategic Functional Group Placement: The existing methoxymethyl and carboxylic acid groups at the 1 and 3 positions of the benzene ring direct the subsequent electrophilic chlorosulfonation to the desired 5-position due to the meta-directing nature of the carboxylic acid (or its ester derivative) and the ortho, para-directing, yet sterically hindered, methoxymethyl group.
Avoidance of Complex Protecting Group Chemistry: This starting material obviates the need for elaborate protecting group strategies that would be necessary if starting from a more functionalized or differently substituted benzene ring.
The overall synthetic pathway can therefore be envisioned as a two-step process:
Fischer Esterification: Conversion of the carboxylic acid of 3-(methoxymethyl)benzoic acid to its corresponding ethyl ester.
Electrophilic Aromatic Chlorosulfonation: Introduction of the chlorosulfonyl group onto the aromatic ring of the ethyl ester intermediate.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-(methoxymethyl)benzoate (Intermediate)
The first step involves the Fischer esterification of 3-(methoxymethyl)benzoic acid. This is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Scheme:
Step-by-Step Methodology:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methoxymethyl)benzoic acid (1 equivalent).
Add an excess of absolute ethanol (approximately 10-20 equivalents) to serve as both the reactant and the solvent.
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the mixture.
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-(methoxymethyl)benzoate.
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Part 2: Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (Target Molecule)
The second and final step is the chlorosulfonation of the intermediate ester. This electrophilic aromatic substitution reaction introduces the highly reactive chlorosulfonyl group. Chlorosulfonic acid is a powerful and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood.[2]
Reaction Scheme:
Step-by-Step Methodology:
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved), place the Ethyl 3-(methoxymethyl)benzoate (1 equivalent).
Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add chlorosulfonic acid (at least 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours.[2]
The reaction progress should be monitored by TLC or HPLC.
Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This will precipitate the product and hydrolyze the excess chlorosulfonic acid.
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to pH paper.
The crude product is then dried under vacuum to afford Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
The following diagram illustrates the logical flow of the synthetic process, from the selection of the primary starting material to the final product.
Caption: Synthetic pathway for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Conclusion
This guide outlines a robust and efficient two-step synthesis for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, starting from the commercially available 3-(methoxymethyl)benzoic acid. The described protocols are based on well-established chemical transformations and are designed to be reproducible and scalable. The strategic choice of starting materials and the detailed experimental procedures provide a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling corrosive reagents like chlorosulfonic acid.
References
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
Predicted spectral properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
An In-depth Technical Guide to the Predicted Spectral Properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate Introduction In the landscape of modern drug discovery and materials science, the rapid and accurate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Predicted Spectral Properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Introduction
In the landscape of modern drug discovery and materials science, the rapid and accurate characterization of novel chemical entities is paramount. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a multifunctional aromatic compound with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. Its structure incorporates an ethyl ester, a reactive chlorosulfonyl group, and a methoxymethyl ether, presenting a unique spectroscopic challenge and opportunity.
This technical guide provides a comprehensive overview of the predicted spectral properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. In the absence of empirical data for this specific molecule, this document leverages state-of-the-art computational chemistry methodologies to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. The focus is not merely on the data itself, but on the underlying scientific principles and the computational workflows used to derive them, offering researchers a robust framework for the characterization of novel compounds.
Molecular Structure and Functional Group Analysis
The foundational step in predicting spectral properties is a thorough analysis of the molecule's structure. The key to interpreting spectra lies in understanding how each functional group contributes to the overall spectroscopic fingerprint.
Caption: Molecular structure of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Key Functional Groups:
Aromatic Ring: A 1,3,5-trisubstituted benzene ring, which will show characteristic signals in both NMR and IR spectra.
Ethyl Ester (-COOCH₂CH₃): This group will produce distinct signals for the carbonyl carbon, the methylene (-CH₂-) protons and carbon, and the methyl (-CH₃) protons and carbon.
Chlorosulfonyl (-SO₂Cl): A strong electron-withdrawing group that will significantly influence the chemical shifts of adjacent aromatic protons and carbons. Its vibrations will be prominent in the IR spectrum.
Methoxymethyl Ether (-CH₂OCH₃): This flexible side chain will contribute unique signals for its methylene and methyl groups.
Computational Methodology: A Predictive Framework
The spectral properties outlined in this guide are predicted using quantum chemical calculations, a cornerstone of modern chemical analysis.[1][2] Density Functional Theory (DFT) is the chosen methodology due to its excellent balance of computational cost and accuracy for organic molecules.[3]
The predictive workflow is a multi-step process designed to accurately model the molecule in a solution environment, thereby providing reliable spectral data.
Caption: General workflow for computational prediction of molecular spectra.
Experimental Protocol: In Silico Spectral Prediction
Structure Generation: The 2D structure of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is converted into a 3D model.
Conformational Analysis: A systematic conformational search is performed to identify the lowest energy conformer(s) of the molecule, accounting for the rotational freedom of the side chains.
Geometry Optimization: The geometry of the lowest-energy conformer is optimized using DFT, typically with the B3LYP functional and a 6-31G(d) basis set. This step is crucial for obtaining an accurate representation of the molecular structure.[4]
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This yields the predicted IR spectrum and confirms that the structure is a true energy minimum.
NMR Calculation: Isotropic shielding values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS).[5]
Solvent Effects: To better simulate real-world conditions, calculations are performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the chlorosulfonyl and ester groups will shift the aromatic protons downfield.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.4 - 8.6
Singlet (s) or Triplet (t, fine)
1H
Ar-H (between SO₂Cl and COOR)
Deshielded by two adjacent electron-withdrawing groups.
~8.2 - 8.4
Singlet (s) or Doublet (d, fine)
1H
Ar-H (adjacent to SO₂Cl)
Strong deshielding from the sulfonyl chloride group.
~7.8 - 8.0
Singlet (s) or Doublet (d, fine)
1H
Ar-H (adjacent to COOR)
Deshielding from the ester group.
~4.7 - 4.9
Singlet (s)
2H
-CH₂ -O-CH₃
Methylene protons of the methoxymethyl group.
~4.4 - 4.6
Quartet (q)
2H
-O-CH₂ -CH₃
Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.5 - 3.7
Singlet (s)
3H
-O-CH₃
Methyl protons of the methoxymethyl group.
~1.3 - 1.5
Triplet (t)
3H
-CH₂-CH₃
Methyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each carbon.[6]
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~164 - 166
C =O
Carbonyl carbon of the ethyl ester.
~148 - 150
Ar-C -SO₂Cl
Aromatic carbon directly attached to the highly electron-withdrawing sulfonyl chloride.
~140 - 142
Ar-C -CH₂OCH₃
Aromatic carbon attached to the methoxymethyl group.
~135 - 137
Ar-C -COOR
Aromatic carbon attached to the ester group.
~130 - 134
Ar-C H
Aromatic methine carbons, deshielded by adjacent substituents.
~72 - 75
-C H₂-O-CH₃
Methylene carbon of the methoxymethyl group.
~62 - 64
-O-C H₂-CH₃
Methylene carbon of the ethyl ester.
~58 - 60
-O-C H₃
Methyl carbon of the methoxymethyl group.
~14 - 15
-CH₂-C H₃
Methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectrum
The IR spectrum is determined by the vibrational modes of the molecule's functional groups. Strong, characteristic absorptions are expected for the carbonyl and sulfonyl groups.[1]
Predicted Frequency (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3100 - 3000
Medium
C-H Stretch
Aromatic
~2980 - 2850
Medium
C-H Stretch
Aliphatic (CH₂, CH₃)
~1725 - 1710
Strong
C=O Stretch
Ethyl Ester
~1600, ~1480
Medium-Weak
C=C Stretch
Aromatic Ring
~1380 - 1360
Strong
S=O Asymmetric Stretch
Sulfonyl Chloride
~1250 - 1200
Strong
C-O Stretch
Ester
~1180 - 1160
Strong
S=O Symmetric Stretch
Sulfonyl Chloride
~1100 - 1050
Strong
C-O Stretch
Ether
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass for C₁₁H₁₃ClO₅S is 292.0172 Da .[7] In electrospray ionization (ESI), common adducts are expected.
Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙) would undergo fragmentation, primarily at the functional groups, to form more stable ions.[8]
Caption: Predicted major fragmentation pathways for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion at m/z 247.[8]
Loss of a Chlorosulfonyl Radical: Cleavage of the C-S bond can lead to the loss of a chlorosulfonyl radical (•SO₂Cl, 99 Da), yielding a fragment at m/z 193.
Further Fragmentation: The fragment at m/z 193 could subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 149.
Conclusion
This guide provides a detailed, computationally derived prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. By outlining the theoretical underpinnings and a robust computational protocol, we offer a powerful paradigm for the characterization of this and other novel molecules. These in silico data serve as a critical reference for researchers, enabling them to verify synthetic products, elucidate structures, and accelerate the pace of discovery in the chemical and pharmaceutical sciences. The methodologies described herein underscore the indispensable role of computational chemistry as a predictive, time-efficient, and cost-effective tool in modern research and development.
References
Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][9][10]diazepin-2-ylamino)benzoate. Molbank, M811. Available at: [Link]
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
PubChem. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. PubChem CID 43381747. Available at: [Link]
Cheminfo.org. IR spectra prediction. Available at: [Link]
Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. Available at: [Link]
The Royal Society of Chemistry. Table of Contents. Available at: [Link]
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Available at: [Link]
PubMed. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]
Google Patents. (1971). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
PubChem. Ethyl benzoate. PubChem CID 7165. Available at: [Link]
Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. Available at: [Link]
Oreate AI Blog. (2026). A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. Available at: [Link]
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SpectraBase. 4-Ethylbenzoic acid, 3-chlorophenyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Available at: [Link]
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
ACS Publications. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
AMERICAN ELEMENTS®. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]
YouTube. (2022). The Ultimate Infrared Spectrum Interpretation Software. Available at: [Link]
Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
An In-Depth Technical Guide to Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a bespoke chemical intermediate of sig...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a bespoke chemical intermediate of significant interest in the field of drug discovery and development. Its trifunctional nature, featuring an ethyl benzoate moiety, a reactive chlorosulfonyl group, and a methoxymethyl side chain, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The presence of the sulfonyl chloride group, in particular, positions this compound as a key precursor for a wide array of sulfonamide derivatives, a class of compounds renowned for their diverse pharmacological activities.[1]
This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, with a focus on the practical insights and mechanistic understanding required by researchers in the pharmaceutical sciences.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and formulation. Below is a summary of the key identifiers and predicted properties for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Strategic Synthesis: A Plausible Multi-Step Approach
The overall synthetic strategy is depicted in the following workflow diagram:
Figure 1: Proposed synthetic workflow for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
The initial step involves the esterification of 3,5-dihydroxybenzoic acid with ethanol to yield ethyl 3,5-dihydroxybenzoate. This is a classic Fischer esterification, typically catalyzed by a strong acid such as sulfuric acid.[3]
Experimental Protocol:
To a solution of 3,5-dihydroxybenzoic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ethyl 3,5-dihydroxybenzoate.
Purify the product by column chromatography or recrystallization.
Step 2: Selective O-Alkylation to Introduce the Methoxymethyl Group
The introduction of the methoxymethyl group can be achieved through a Williamson ether synthesis. This involves the selective alkylation of one of the phenolic hydroxyl groups. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation over di-alkylation.
Experimental Protocol:
Dissolve ethyl 3,5-dihydroxybenzoate in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
Add a slight molar excess of a base, such as potassium carbonate, to deprotonate one of the phenolic hydroxyls.
Slowly add a methoxymethylating agent, such as bromomethyl methyl ether or a related reagent, to the reaction mixture at room temperature.
Stir the reaction for several hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting ethyl 3-hydroxy-5-(methoxymethyl)benzoate by column chromatography.
Step 3: Chlorosulfonation of the Aromatic Ring
The final step is the electrophilic aromatic substitution to introduce the chlorosulfonyl group. This is typically achieved using chlorosulfonic acid.[4] The directing effects of the existing substituents on the aromatic ring are critical in this step. The ethyl ester group is a meta-director, while the methoxymethyl group is an ortho, para-director. Their combined influence will direct the incoming electrophile to the desired position.
Experimental Protocol:
In a fume hood, cool a flask containing the starting material, ethyl 3-hydroxy-5-(methoxymethyl)benzoate, in an ice bath.
Slowly and cautiously add an excess of chlorosulfonic acid to the cooled and stirred starting material.
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
The product, being sparingly soluble in the acidic aqueous medium, should precipitate.
Collect the solid product by filtration and wash it with cold water.
Dry the product under vacuum to yield Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Reactivity and Synthetic Utility: Gateway to Sulfonamides
The primary synthetic utility of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate lies in the high reactivity of the sulfonyl chloride group. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents.[5]
Application Notes and Protocols for the Synthesis of Sulfonamides using Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Forward: The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, ap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Forward:
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. Its synthesis, therefore, is of paramount importance. This document provides a comprehensive guide to the utilization of a specific and versatile building block, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate , in the synthesis of novel sulfonamides. As your Senior Application Scientist, I will not merely present a series of steps but will delve into the underlying chemical principles, offer practical insights gleaned from experience, and provide a framework for troubleshooting and optimization. Our goal is to empower you to confidently and successfully incorporate this valuable reagent into your synthetic workflows.
The Strategic Advantage of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a trifunctional reagent that offers significant advantages in the design of complex molecules. The presence of a reactive sulfonyl chloride group allows for the facile formation of sulfonamides. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. Finally, the methoxymethyl ether serves as a stable and relatively inert substituent that can influence the physicochemical properties of the final compound.
Physicochemical Properties
A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the key properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Property
Value
Source
Molecular Formula
C₁₁H₁₃ClO₅S
PubChem
Molecular Weight
292.74 g/mol
PubChem
CAS Number
1154568-86-1
AccelaChem
Appearance
White to off-white solid (predicted)
---
Solubility
Reacts with water. Soluble in many organic solvents (e.g., DCM, THF, Dioxane).
The Chemistry of Sulfonamide Formation: A Mechanistic Perspective
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine.
The Reaction Unveiled
The generally accepted mechanism involves the following key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
Proton Transfer: A base, typically a tertiary amine like pyridine or triethylamine, removes a proton from the nitrogen atom of the now-quaternized amine in the intermediate.
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.
Acid Scavenging: The base also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Visualizing the Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the synthesis of a wide range of sulfonamides using Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. It is designed to be self-validating, with clear checkpoints and expected outcomes.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Reaction Workflow
Caption: A typical workflow for sulfonamide synthesis.
Detailed Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the primary or secondary amine (1.1 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the stirred solution.
Sulfonyl Chloride Addition: Dissolve Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The structure and purity of the final sulfonamide should be confirmed by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Inactive sulfonyl chloride (hydrolyzed)- Amine is not nucleophilic enough- Insufficient base
- Use freshly opened or properly stored sulfonyl chloride.- Consider using a more nucleophilic amine or a different solvent.- Ensure an adequate amount of base is used to scavenge HCl.
Formation of multiple products
- Side reactions (e.g., reaction with the solvent)- Over-reaction (e.g., N-alkylation of the sulfonamide)
- Use a non-reactive solvent like DCM or THF.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult purification
- Product is very polar or non-polar- Presence of stubborn impurities
- Adjust the polarity of the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.
Safety and Handling: A Scientist's First Responsibility
Handling: This reagent should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Reactivity: Sulfonyl chlorides are moisture-sensitive and will react with water to produce hydrochloric acid.[1] Therefore, all reactions should be conducted under anhydrous conditions. They are also corrosive and can cause severe skin and eye burns.
Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is not exhaustive. It is imperative to consult the SDS of all reagents used and to perform a thorough risk assessment before commencing any experimental work.
References
PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved from [Link]
AccelaChem. (n.d.). 1154568-86-1 ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved from [Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Application of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics
Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Ethyl 3-(ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate emerges as a highly valuable, yet underexplored, building block for the construction of diverse compound libraries. Its unique trifunctional architecture, featuring a reactive sulfonyl chloride, a modifiable ester, and a methoxymethyl group, presents a versatile platform for the generation of sophisticated molecules with potential applications across various disease areas.
The sulfonamide functional group, readily accessible from the sulfonyl chloride moiety of this compound, is a cornerstone of modern pharmacology.[1][2] Its presence in a wide array of clinically successful drugs underscores its importance in modulating biological activity through key interactions with protein targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its utility as a precursor to novel sulfonamide-based therapeutics.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is fundamental to its effective application in synthesis.
Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Synthetic Rationale and Methodologies
The synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate typically involves a two-step process starting from a readily available precursor. The strategic introduction of the sulfonyl chloride group is a critical transformation that activates the scaffold for subsequent derivatization.
Conceptual Synthetic Workflow
The general strategy for the synthesis of aryl sulfonyl chlorides involves the electrophilic substitution of an activated aromatic ring. In the context of our target molecule, the synthesis would logically proceed from ethyl 3-(methoxymethyl)benzoate.
Caption: Conceptual synthetic workflow for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Experimental Protocol: Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 3-(methoxymethyl)benzoate (1.0 eq) in anhydrous dichloromethane.
Cooling: Cool the solution to 0°C using an ice bath.
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO3 solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
Purification: The crude Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate can be purified by recrystallization or column chromatography on silica gel.
Application in the Synthesis of Sulfonamide Libraries
The primary application of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in medicinal chemistry is as a versatile intermediate for the synthesis of sulfonamide derivatives. The sulfonyl chloride group reacts readily with a wide range of primary and secondary amines to form the corresponding sulfonamides.
General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamides.
Protocol: Synthesis of a Representative Sulfonamide Derivative
This protocol outlines the synthesis of a model sulfonamide from Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and a primary amine.
Reactant Preparation: In a round-bottom flask, dissolve Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 eq) in anhydrous DCM.
Addition of Base and Amine: Add pyridine or triethylamine (1.2 eq) to the solution, followed by the dropwise addition of the primary amine (1.1 eq).
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated aqueous NaHCO3 solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.
Medicinal Chemistry Insights: The Power of the Scaffold
The sulfonamide derivatives synthesized from Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate hold significant potential in drug discovery due to the favorable physicochemical and structural properties imparted by the core scaffold.
The Sulfonamide Moiety: This group is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, thus facilitating strong interactions with biological targets.
The Methoxymethyl Group: This substituent can enhance solubility and metabolic stability. It also provides a potential site for further functionalization to fine-tune the molecule's properties.
The Ethyl Benzoate Group: The ester functionality can serve as a handle for prodrug strategies or can be hydrolyzed to the corresponding carboxylic acid, which can participate in additional interactions with a target protein or improve pharmacokinetic properties.
By systematically varying the amine component in the sulfonamide synthesis, a large and diverse library of compounds can be rapidly generated for screening against a multitude of biological targets, including enzymes (e.g., kinases, proteases) and receptors.
Conclusion and Future Perspectives
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a promising and versatile building block for medicinal chemists. Its straightforward synthesis and reactive sulfonyl chloride functionality provide an efficient entry point to a wide array of novel sulfonamide derivatives. The strategic incorporation of the methoxymethyl and ethyl benzoate groups offers additional avenues for property modulation and lead optimization. While direct biological activity data for this specific compound is not yet widely reported, its potential as a key intermediate in the synthesis of future therapeutics is undeniable. Researchers are encouraged to explore the utility of this scaffold in their drug discovery programs to unlock new classes of bioactive molecules.
References
Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved January 25, 2026, from [Link]
ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
ResearchGate. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved January 25, 2026, from [Link]
Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved January 25, 2026, from [Link]
YouTube. (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. Retrieved January 25, 2026, from [Link]
AccelaChem. (n.d.). 1154568-86-1,ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved January 25, 2026, from [Link]
Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved January 25, 2026, from [Link]
YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved January 25, 2026, from [Link]
Protocol for reacting Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with amines
Application Note & Protocol Topic: Protocol for the Synthesis of N-Substituted Ethyl 3-(Aminosulfonyl)-5-(methoxymethyl)benzoates Abstract This document provides a comprehensive guide for the synthesis of N-substituted s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Protocol for the Synthesis of N-Substituted Ethyl 3-(Aminosulfonyl)-5-(methoxymethyl)benzoates
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides through the reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with various primary and secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, valued for their role as bioisosteres of amides and their prevalence in numerous approved drugs.[1][2] This protocol details the underlying chemical principles, a robust step-by-step experimental procedure, methods for reaction monitoring, product work-up, and purification. It is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and the rationale behind key procedural steps to facilitate optimization and troubleshooting.
Introduction and Scientific Background
The synthesis of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in organic and medicinal chemistry.[3] This transformation is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.[4]
The target scaffold, derived from Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, offers multiple points for diversification. The sulfonamide nitrogen can be substituted with a wide array of amine-containing fragments, while the ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This versatility makes the resulting sulfonamides valuable intermediates for building complex molecular libraries for drug discovery.
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable S-N bond.[4]
Figure 1: General mechanism for sulfonamide formation.
Safety and Handling Precautions
Critical Safety Notice: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a sulfonyl chloride. Compounds of this class are corrosive, lachrymatory, and moisture-sensitive. They react with water to release HCl gas. All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate: Causes skin and serious eye irritation. May cause respiratory irritation. Handle only under anhydrous conditions.[5]
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Pyridine is flammable and harmful if inhaled or swallowed. Handle with care in a well-ventilated area.
Experimental Protocol
This protocol provides a general method applicable to a range of primary and secondary amines. Optimization of stoichiometry, temperature, or reaction time may be necessary for specific substrates, particularly for less nucleophilic or sterically hindered amines.
Reaction Setup: To a flame-dried, N₂-purged round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to the sulfonyl chloride).
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 equivalents). The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.[4]
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction, especially for reactive amines, minimizing side product formation.
Addition of Sulfonyl Chloride: In a separate flask, dissolve Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a syringe or dropping funnel.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-18 hours.
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Elute with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v, adjust as needed). The reaction is complete when the sulfonyl chloride spot is no longer visible.
Aqueous Work-up
Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
Washing: Wash the organic layer sequentially with:
1 M HCl (2 x 20 mL per 100 mL of organic layer) to remove the base and any unreacted amine.
Water (1 x 20 mL).
Saturated NaHCO₃ solution (1 x 20 mL) to remove any residual acid.
Brine (1 x 20 mL) to remove the bulk of the water.[6]
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Purification
The crude product can be purified by either recrystallization or column chromatography, depending on its physical state and the nature of any impurities.
Method A: Recrystallization
This method is ideal for solid products with good crystallinity.
Solvent Selection: Choose a solvent system in which the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[7]
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, activated charcoal can be added and the mixture filtered hot.[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
Method B: Flash Column Chromatography
This method is suitable for oils or for separating products from impurities with different polarities.[9]
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.
Procedure: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Causality and Optimization Insights
Parameter
Choice & Rationale
Optimization Tips
Solvent
Anhydrous, aprotic solvents like DCM, THF, or acetonitrile are used to prevent the hydrolysis of the highly reactive sulfonyl chloride. DCM is often preferred for its ability to dissolve a wide range of reactants and its ease of removal.
For sluggish reactions, a higher boiling point solvent like THF or 1,4-dioxane may be used in conjunction with gentle heating.
Base
A non-nucleophilic organic base like pyridine or triethylamine is required to scavenge the HCl byproduct. Pyridine can also act as a nucleophilic catalyst in some cases. At least one equivalent is necessary to drive the reaction to completion.
If the starting amine is weakly nucleophilic, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
Temperature
The reaction is initiated at 0 °C to manage the initial exothermic release of energy. Allowing it to proceed at room temperature is sufficient for most amines.
For unreactive or sterically hindered amines, the reaction may require heating (e.g., 40-50 °C). For highly reactive amines, maintaining the reaction at 0 °C may improve yield.
Stoichiometry
A slight excess of the amine (1.1 eq.) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. A larger excess of the base (1.5 eq.) ensures efficient HCl scavenging.
If the amine is inexpensive, using a larger excess (2.2 eq.) can sometimes be effective, as the amine itself can act as the base, though this complicates purification.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or No Product Formation
1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is not nucleophilic enough.3. Insufficient base.
1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and reagents are anhydrous.2. Heat the reaction or use a more forcing solvent/base combination.3. Ensure at least 1.5 eq. of anhydrous base is used.
Multiple Spots on TLC
1. Side reactions.2. Reaction with di- or poly-amines.3. Decomposition of product.
1. Run the reaction at a lower temperature.2. Use a protecting group strategy if multiple reactive sites are present on the amine.3. Check the stability of the product under the reaction and work-up conditions.
Product "Oils Out" During Recrystallization
1. Product melting point is below the solvent boiling point.2. High impurity level.
1. Add more solvent and cool more slowly. Try a different solvent system with a lower boiling point.[7]2. Purify the crude material by column chromatography before attempting recrystallization.[7]
Difficult Separation During Work-up
Formation of an emulsion.
Add brine to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite.
References
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
Liu, et al. (2024).
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University - Macmillan Group.
Recrystallization of Sulfonamide Products. Benchchem Technical Support Center.
How to recrystallize an oily compound after column chromatography?. (2022).
Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate as a building block in organic synthesis
Application Note & Protocols: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate Executive Summary: A Versatile Bifunctional Building Block Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a strategically designed s...
Executive Summary: A Versatile Bifunctional Building Block
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a strategically designed synthetic intermediate of significant value to the fields of medicinal chemistry, drug discovery, and materials science. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a highly reactive sulfonyl chloride and a more stable ethyl ester. This bifunctional nature allows for sequential, controlled modifications, positioning it as an ideal scaffold or linker molecule in the construction of complex molecular architectures.
The primary application lies in its capacity to readily form sulfonamides through reaction with primary or secondary amines. The resulting aryl sulfonamide motif is a well-established pharmacophore found in a multitude of clinically approved drugs. Furthermore, the ethyl ester provides a secondary handle for synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This dual functionality enables its use as a "molecular bridge," connecting two different chemical entities with high precision. This document provides a comprehensive guide to the properties, applications, and detailed experimental protocols for leveraging Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in organic synthesis.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use. The key data for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate are summarized below.
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Reacts with water.
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from moisture and water, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Store in a cool, dry place.
The synthetic power of this building block is realized through the selective reactivity of its two key functional groups.
Primary Application: Sulfonamide Synthesis
The most prominent application is the reaction of the sulfonyl chloride moiety with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.
Causality & Mechanistic Rationale: The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack by an amine. The reaction proceeds via a nucleophilic substitution mechanism. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential. Its role is to act as an HCl scavenger; it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[3]
Secondary Application: Ester Manipulation for Linker Elongation
The ethyl ester group offers a secondary point of diversification. While less reactive than the sulfonyl chloride, it can be readily transformed, allowing the molecule to function as an advanced linker.
Causality & Mechanistic Rationale:
Base-Mediated Hydrolysis: The most common transformation is hydrolysis to the carboxylic acid, typically achieved under basic conditions (e.g., using LiOH or NaOH in a water/THF or water/methanol mixture). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.
Amide Coupling: The newly formed carboxylic acid is a versatile functional group. It can be activated with standard peptide coupling reagents (e.g., HBTU, HATU, EDC/HOBt) and reacted with an amine to form a robust amide bond. This two-step sequence (hydrolysis followed by coupling) is a reliable method for extending the molecular framework.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for common transformations.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol details the reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with a generic primary or secondary amine.
dot
Caption: Experimental workflow for sulfonamide synthesis.
Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), THF, Acetonitrile) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine (2.0 eq) in the same anhydrous solvent.
Reaction: Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes.
Senior Scientist's Note: A slow, dropwise addition at 0 °C is crucial to control the exotherm of the reaction and minimize the formation of side products. The excess base ensures that all generated HCl is effectively neutralized.[3]
Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed (typically 2-16 hours).
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to aid in phase separation).
Senior Scientist's Note: These sequential washes are a fundamental purification step. The acidic wash protonates and removes the basic triethylamine as its water-soluble hydrochloride salt. The basic wash removes any unreacted starting material that may have hydrolyzed to the sulfonic acid.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude material can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Saponification of the Ethyl Ester to the Carboxylic Acid
This protocol describes the hydrolysis of the ester functionality, unmasking a carboxylic acid for further coupling reactions.
Methodology:
Preparation: Dissolve the ethyl ester starting material (e.g., a sulfonamide prepared via Protocol 1) (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
Reagent Addition: Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq) to the solution.
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).
Senior Scientist's Note: LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions.
Workup & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like DCM or ether to remove any non-acidic impurities.
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the acidified aqueous layer multiple times with ethyl acetate, combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to yield the product.
Visualization of Synthetic Strategy
The true power of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is its use as a bifunctional linker to connect two distinct molecular fragments.
dot
Caption: Use as a bifunctional linker.
This diagram illustrates the sequential modification strategy. First, "Fragment A" (containing an amine) is attached via a sulfonamide bond. The ester is then hydrolyzed and coupled with "Fragment B" (also containing an amine) to form the final, complex molecule. This controlled, stepwise approach is essential in constructing targeted molecules in drug discovery and materials science.
References
US Patent US6140505A: Synthesis of benzo fused heterocyclic sulfonyl chlorides.
US Patent US3965173A: Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Vendeville, S., et al. (2020) . Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. [Link]
AccelaChem : Product Page for ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. AccelaChem. [Link]
PubChem : Entry for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for the Use of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary drug discovery, the strategic construction of diverse compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic construction of diverse compound libraries is paramount for the identification of novel therapeutic agents. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate emerges as a highly valuable and versatile building block for this purpose. Its trifunctional nature, featuring a reactive sulfonyl chloride, a modifiable ester, and a methoxymethyl ether, provides a unique scaffold for the generation of structurally diverse molecules, particularly sulfonamide libraries. The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, highlighting its importance in medicinal chemistry.[1]
This technical guide provides a comprehensive overview of the application of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in the synthesis of compound libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both solution-phase parallel synthesis and solid-phase synthesis, and discuss methods for purification and characterization of the resulting libraries.
Chemical Properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate:
Property
Value
Source
CAS Number
1154568-86-1
PubChem
Molecular Formula
C₁₁H₁₃ClO₅S
PubChem
Molecular Weight
292.74 g/mol
PubChem
Appearance
Predicted: Solid
-
Solubility
Soluble in most organic solvents (DCM, THF, DMF)
General Chemical Knowledge
The Chemistry of Library Synthesis: The Sulfonylation Reaction
The cornerstone of utilizing Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate for library synthesis is the robust and well-characterized reaction of the sulfonyl chloride moiety with nucleophiles, most commonly primary and secondary amines, to form sulfonamides.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Caption: General mechanism of sulfonamide formation.
Solution-Phase Parallel Synthesis Protocol
Solution-phase parallel synthesis is a widely adopted strategy for the rapid generation of small to medium-sized compound libraries. This approach offers flexibility in reaction conditions and scalability.
Workflow for Solution-Phase Synthesis
Caption: Workflow for solution-phase parallel synthesis.
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
Multi-well reaction block or vials
Automated liquid handler (optional)
Automated flash chromatography system or Solid-Phase Extraction (SPE) cartridges
LC-MS and NMR for analysis
Procedure:
Reagent Preparation:
Prepare a 0.2 M stock solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in anhydrous DCM.
Prepare 0.25 M stock solutions of a diverse amine library in anhydrous DCM in a multi-well plate format.
Prepare a 0.5 M stock solution of DIEA in anhydrous DCM.
Reaction Setup:
To each well of a deep-well plate, add the amine stock solution (1.2 equivalents).
Add the DIEA stock solution (2.0 equivalents) to each well.
Initiate the reaction by adding the Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate stock solution (1.0 equivalent) to each well.
Seal the reaction plate and shake at room temperature for 12-16 hours.
Work-up and Purification:
Quench the reaction by adding an aqueous solution of 1 M HCl.
Perform a liquid-liquid extraction with DCM.
The organic layers can be purified using one of the following methods:
Automated Flash Chromatography: Utilize a silica gel column with a gradient elution (e.g., ethyl acetate in hexanes).
Solid-Phase Extraction (SPE): Condition a silica-based SPE cartridge with the appropriate solvent, load the crude product, wash away impurities, and elute the desired sulfonamide.[3]
Characterization and Storage:
Analyze each purified compound by LC-MS to confirm the molecular weight and assess purity.[4][5]
For representative compounds, obtain ¹H and ¹³C NMR spectra for full structural elucidation.[6]
Evaporate the solvent and store the library compounds in a suitable format (e.g., 96-well plates) as dry films or in a solution of DMSO.
Expected Yields and Purity:
Synthesis Method
Typical Yield Range
Typical Purity Range (LC-MS)
Solution-Phase Parallel Synthesis
40-85%
>90%
Solid-Phase Synthesis
60-95% (based on resin loading)
>95%
Solid-Phase Synthesis Protocol
Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the potential for automation.[7] The ester functionality of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be attached to a solid support.
Section 1: Synthesis and Characterization of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
An in-depth analysis of the existing literature and chemical databases reveals a scarcity of direct public-domain research focused specifically on Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate for agrochemical appli...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth analysis of the existing literature and chemical databases reveals a scarcity of direct public-domain research focused specifically on Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate for agrochemical applications. However, the structural motifs present in this molecule—a sulfonyl chloride functional group attached to a substituted benzene ring—are of significant interest in the synthesis of bioactive compounds, particularly in the class of sulfonylurea and sulfonamide herbicides.
This guide, therefore, serves as a comprehensive application note and protocol resource, drawing upon established principles of medicinal and process chemistry in agrochemical development. It will treat Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate as a key intermediate and provide a scientifically grounded, hypothetical framework for its application in the discovery of novel agrochemicals. The protocols and insights are based on well-documented reactions and screening methodologies for analogous compounds.
Proposed Synthetic Pathway
The synthesis begins with a commercially available starting material, such as 3,5-dihydroxybenzoic acid, and proceeds through several key transformations: etherification, esterification, and chlorosulfonation.
Caption: Proposed multi-step synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol is a representative method and may require optimization for yield and purity.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3,5-dihydroxybenzoate.
Step 2: Selective O-Alkylation
Dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, and stir the mixture for 30 minutes.
Add chloromethyl methyl ether (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.
Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield Ethyl 3-hydroxy-5-(methoxymethyl)benzoate.
Step 3: Buchwald-Hartwig Amination
In a nitrogen-flushed flask, combine Ethyl 3-hydroxy-5-(methoxymethyl)benzoate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
Add an ammonia surrogate (e.g., benzophenone imine) and a solvent such as toluene.
Heat the mixture to 100 °C until the starting material is consumed.
After cooling, the reaction is worked up by filtration and purification via column chromatography to yield Ethyl 3-amino-5-(methoxymethyl)benzoate.
Step 4: Sandmeyer-type Chlorosulfonation
Dissolve Ethyl 3-amino-5-(methoxymethyl)benzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.[1]
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[1]
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride as a catalyst.[1]
Slowly add the diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.
After the addition is complete, stir for an additional hour and then pour the mixture onto ice water.
The precipitated product, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, is collected by filtration, washed with cold water, and dried under vacuum.
Section 2: Application in the Synthesis of Sulfonylurea Herbicides
Sulfonyl chlorides are highly valuable intermediates in the agrochemical industry, primarily serving as precursors for sulfonylurea and sulfonamide herbicides.[2] These herbicides are known for their high efficacy at low application rates and favorable environmental profiles.[3] The title compound is an ideal scaffold for creating a library of novel sulfonylurea derivatives.
General Reaction Scheme for Sulfonylurea Synthesis
The core reaction involves the coupling of the sulfonyl chloride with an appropriate heterocyclic amine in the presence of a base.
Caption: General pathway for synthesizing sulfonylurea herbicides.
Protocol for Library Synthesis
In a parallel synthesis array, dispense a solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 eq) in anhydrous acetonitrile into each reaction vessel.
To each vessel, add a unique heterocyclic amine (1.1 eq) from a pre-selected library (e.g., substituted pyrimidines, triazines).
Add a non-nucleophilic base, such as potassium carbonate or pyridine (1.5 eq), to each vessel.
Seal the vessels and agitate at room temperature for 12-24 hours.
Monitor the reactions by LC-MS to confirm the formation of the desired products.
Upon completion, filter the reaction mixtures to remove inorganic salts.
The filtrate, containing the crude sulfonylurea product, can be directly used for primary biological screening after appropriate dilution.
Section 3: Biological Screening and Mechanism of Action
Primary Herbicidal Screening Protocol
Objective: To identify lead compounds with significant herbicidal activity against a panel of representative weed species.
Caption: Workflow for primary herbicidal activity screening.
Mechanism of Action: ALS Inhibition
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4][5] Since mammals lack the ALS enzyme, these herbicides exhibit low toxicity to them.
Key Steps in the Mechanism of Action:
Uptake and Translocation: The herbicide is absorbed by the roots and foliage and moves throughout the plant via the xylem and phloem to the growing points.[6]
Enzyme Inhibition: The herbicide binds to the ALS enzyme, blocking its catalytic activity.[3][7]
Amino Acid Depletion: The inhibition of ALS leads to a rapid cessation of valine, leucine, and isoleucine synthesis.[5]
Growth Arrest and Plant Death: The lack of these essential amino acids halts protein synthesis and cell division, leading to growth arrest. Plant death occurs slowly over several days to weeks, with symptoms including chlorosis and necrosis.[4]
Caption: Inhibition of the branched-chain amino acid pathway.
References
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Market Publishers.
Action mechanisms of acetolactate synthase-inhibiting herbicides. Request PDF.
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC Agriculture and Natural Resources.
Method for synthesizing herbicide of sulfonylureas. Google Patents.
Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals. Sarchem Labs.
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
An introduction to ALS-inhibiting herbicides. PubMed.
Synthesis of benzo fused heterocyclic sulfonyl chlorides. Google Patents.
Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry.
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate.
What is the use of sulfonyl chloride? Quora.
Amino acid synthesis inhibitor herbicides. University of Minnesota Extension.
Application Notes and Protocols for Sulfonylation Reactions with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Sulfonamide Bond in Modern Chemistry The sulfonamide functional group is a cornerstone in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfonamide Bond in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, contribute to its frequent role as a bioisostere for amides. The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the organic chemist's toolkit.[1] This guide provides a detailed exploration of sulfonylation reactions utilizing Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate , a versatile building block for the synthesis of novel sulfonamides and sulfonate esters.
This document will provide detailed, step-by-step protocols for the reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with various nucleophiles, including amines, phenols, and alcohols. Furthermore, it will delve into the underlying reaction mechanisms, offer guidance on product purification, and highlight critical safety considerations.
Physicochemical Properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
A thorough understanding of the starting material is paramount for successful reaction design. Key physicochemical properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate are summarized below.
Property
Value
Source
Molecular Formula
C₁₁H₁₃ClO₅S
PubChem
Molecular Weight
292.73 g/mol
PubChem
Appearance
Predicted to be a solid or oil
-
Solubility
Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate)
General knowledge of sulfonyl chlorides
Reactivity
The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. It is also sensitive to moisture.
General knowledge of sulfonyl chlorides
General Sulfonylation Reaction Workflow
The overall process for a typical sulfonylation reaction can be broken down into several key stages, from reaction setup to the isolation of the purified product.
Caption: A generalized workflow for sulfonylation reactions.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the sulfonylation of amines, phenols, and alcohols with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. These are generalized procedures and may require optimization based on the specific substrate.
Protocol 1: Synthesis of Sulfonamides from Amines
This protocol outlines the reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with a primary or secondary amine.
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Tertiary amine base (e.g., triethylamine or pyridine) (1.5-2.0 eq)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine and dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Addition of Base: Add the tertiary amine base to the solution of the amine.
Addition of Sulfonyl Chloride: Dissolve Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of Sulfonate Esters from Phenols
This protocol describes the formation of a sulfonate ester from a phenol.
Anhydrous pyridine or a mixture of DCM and triethylamine (as both solvent and base)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the phenol in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C.
Addition of Sulfonyl Chloride: Add a solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in a minimal amount of the reaction solvent dropwise to the cooled phenol solution.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
Workup:
If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
Wash the organic solution sequentially with 1 M HCl (to remove pyridine/triethylamine), water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Purification: After filtration, remove the solvent in vacuo. The crude sulfonate ester is typically purified by column chromatography on silica gel.
Protocol 3: Synthesis of Sulfonate Esters from Alcohols
This protocol details the sulfonylation of a primary or secondary alcohol.
Triethylamine (1.5-2.5 eq) and a catalytic amount of an amine catalyst such as trimethylamine or 4-dimethylaminopyridine (DMAP) is sometimes beneficial.[2]
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
Reaction Setup: Dissolve the alcohol in anhydrous DCM in a dry flask under a nitrogen atmosphere. Add triethylamine and the catalyst, if used. Cool the solution to 0 °C or -10 °C.[2]
Addition of Sulfonyl Chloride: Slowly add a solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in anhydrous DCM to the reaction mixture.
Reaction Monitoring: Stir the reaction at low temperature for 1-5 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete as indicated by TLC.[2]
Workup: Follow the same workup procedure as described in Protocol 2 for the sulfonylation of phenols.
Purification: The crude product can be purified by column chromatography on silica gel.
Table of Reaction Parameters
The following table provides a summary of typical reaction conditions for sulfonylation reactions with various nucleophiles. These are starting points and may require optimization.
Nucleophile Type
Stoichiometry (Nucleophile:Sulfonyl Chloride)
Base (equivalents)
Solvent
Temperature (°C)
Typical Reaction Time (h)
Primary Aliphatic Amine
1.1 : 1.0
Triethylamine (1.5-2.0)
DCM, THF
0 to RT
2 - 8
Secondary Aliphatic Amine
1.2 : 1.0
Triethylamine (2.0)
DCM, THF
RT to 40
6 - 16
Aromatic Amine (Aniline)
1.1 : 1.0
Pyridine (solvent) or Triethylamine (1.5)
Pyridine, DCM
0 to RT
4 - 12
Phenol
1.0 : 1.0
Pyridine (solvent) or Triethylamine (1.5)
Pyridine, DCM
0 to RT
4 - 24
Primary Alcohol
1.0 : 1.1
Triethylamine (1.5-2.5)
DCM, Acetonitrile
-10 to RT
1 - 6
Secondary Alcohol
1.0 : 1.1
Triethylamine (2.0-2.5) + cat. DMAP
DCM, Acetonitrile
0 to 40
8 - 24
Mechanism and Rationale
The sulfonylation reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The highly electrophilic sulfur atom is readily attacked by a nucleophile.
Caption: Mechanism of sulfonamide formation.
Causality Behind Experimental Choices:
Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1] The accumulation of HCl can protonate the amine nucleophile, rendering it unreactive. Tertiary amines like triethylamine and pyridine are commonly used as they do not compete as nucleophiles.
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive sulfonyl chloride.
Temperature: Reactions are often initiated at low temperatures (0 °C) to control the exothermic nature of the reaction and to minimize side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.
Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the more valuable sulfonyl chloride. For alcohols, a slight excess of the sulfonyl chloride may be used to drive the reaction to completion.
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Keep the reagent away from water and moisture, as it can hydrolyze to the corresponding sulfonic acid and release HCl gas.
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
References
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved January 26, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 257-269.
Yoshida, Y., et al. (2000). Process for the sulfonylation of an alcohol.
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(5), 999-1007. Available at: [Link]
U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process. Washington, DC: U.S. Patent and Trademark Office.
Application Notes & Protocols: Catalytic Methods for Reactions with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods applicable to reactions involving Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)b...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods applicable to reactions involving Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. While direct literature on this specific molecule is sparse, its core reactivity is dictated by the aryl sulfonyl chloride functional group. This document extrapolates from established, state-of-the-art catalytic methodologies for analogous aryl sulfonyl chlorides to provide robust, field-proven protocols and mechanistic insights.
The structure of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, featuring an electron-withdrawing ester and a methoxymethyl substituent, makes it a versatile building block. The sulfonyl chloride group can act as a precursor for the ubiquitous sulfonamide linkage or serve as a leaving group in advanced cross-coupling reactions. This guide focuses on maximizing the synthetic potential of this scaffold through catalytic approaches that offer mild conditions, broad functional group tolerance, and high efficiency.
The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a cornerstone of medicinal chemistry.[1][2] While this reaction can often proceed without a catalyst, modern drug discovery demands milder conditions and broader substrate scope, particularly for complex amine partners. Catalytic methods, especially those involving transition metals, have emerged to meet these needs.
Palladium-Catalyzed Sulfonamidation
Palladium catalysis offers a powerful platform for C-N bond formation. In the context of sulfonamides, palladium catalysts can facilitate the coupling of aryl sulfonyl chlorides with a wide range of amines, including those that are weakly nucleophilic or sterically hindered.
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex. However, a key challenge is that palladium often catalyzes the desulfonylation of arylsulfonyl chlorides, treating them as aryl halide equivalents for C-C coupling.[2] To favor C-S bond chemistry and subsequent amination, careful selection of ligands and conditions is paramount. Modern methods often generate the sulfonyl chloride in situ from more stable precursors like arylboronic acids, followed by immediate reaction with an amine.[1][2]
A more direct and relevant approach for a pre-formed sulfonyl chloride like ours is palladium-catalyzed sulfination followed by amination. This two-step, one-pot procedure provides access to sulfonamides under mild conditions.[3]
Workflow for Palladium-Catalyzed Sulfonamide Synthesis
Caption: One-pot Pd-catalyzed conversion of a sulfonyl chloride to a sulfonamide.
This protocol is adapted from methodologies developed for the synthesis of sulfonamides from aryl halides via a sulfinate intermediate.[3]
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
Sulfination: Add a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 1.2 equiv), and a non-polar solvent like dioxane (0.2 M). Stir the mixture at 80-100 °C until consumption of the starting material is observed by TLC or LC-MS (typically 4-12 hours).
Amine Coupling: Cool the reaction to room temperature. Add the desired primary or secondary amine (1.5 equiv) and an oxidant such as N-chlorosuccinimide (NCS) to facilitate the conversion of the sulfinate to the sulfonamide.
Workup: After the reaction is complete (monitor by LC-MS), dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Trustworthiness: This protocol includes in-process controls (TLC/LC-MS monitoring) at each key stage. The stability of the intermediate sulfinate under the reaction conditions is a known attribute of this methodology, providing a reliable checkpoint before proceeding to the final amination step.
Nickel-Catalyzed Sulfonamidation
Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Recent advancements have enabled the nickel-catalyzed C-N cross-coupling of sulfonamides with aryl chlorides.[4][5] This methodology can be adapted for the direct coupling of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with amines.
Expertise & Experience: Nickel catalysts are particularly adept at activating strong C-Cl bonds.[6][7] For a sulfonyl chloride, the C-S bond is the point of reactivity. The choice of ligand is critical to prevent undesired side reactions like desulfonylation. Specialized phosphine ligands, such as DalPhos derivatives, have proven effective in promoting the desired C-N coupling for sulfonamides.[4]
Protocol 2: Nickel-Catalyzed Direct Amination
Catalyst Preparation: In a glovebox, charge a vial with an air-stable nickel precatalyst such as (PhPAd-DalPhos)NiCl(o-tol) (3-5 mol%), the desired amine (if solid, 1.2 equiv), and a strong base like sodium tert-butoxide (NaOtBu, 1.5 equiv).
Reaction Assembly: Remove the vial from the glovebox. Add a solution of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 equiv) in a suitable solvent (e.g., toluene or CPME). If the amine is a liquid, add it at this stage.
Reaction: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
Workup and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
A paradigm shift in the use of sulfonyl chlorides involves leveraging them as aryl sources in cross-coupling reactions. In these transformations, the -SO₂Cl group is extruded as SO₂, allowing the aryl moiety to participate in new bond formations. This desulfinative or desulfonylative approach is a powerful tool for building molecular complexity.
Palladium-Catalyzed Desulfinative C-H Arylation
This reaction allows for the direct arylation of (hetero)arenes using an aryl sulfonyl chloride as the coupling partner, avoiding the need for pre-functionalized organometallic reagents.
Mechanistic Rationale: The catalytic cycle is believed to start with the oxidative addition of the palladium(0) catalyst into the S-Cl bond of the sulfonyl chloride.[9] This is followed by the extrusion of sulfur dioxide (SO₂) to generate an arylpalladium(II) species. This species then undergoes a C-H activation/arylation sequence with a coupling partner, and subsequent reductive elimination affords the biaryl product and regenerates the Pd(0) catalyst.[9]
Catalytic Cycle for Desulfinative Arylation
Caption: Plausible mechanism for Pd-catalyzed desulfinative C-H arylation.
Protocol 3: Desulfinative C-H Arylation of a Heterocycle
Reaction Setup: In a sealed tube, combine Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 equiv), the heterocycle coupling partner (e.g., benzofuran, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand if required.
Additives: Add a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and a silver salt (e.g., Ag₂CO₃), which often acts as an oxidant and halide scavenger.
Solvent and Heating: Add a high-boiling point solvent such as 1,4-dioxane or DMA. Seal the tube and heat to 120-140 °C for 12-24 hours.
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite to remove inorganic salts, and wash the filtrate with water. Dry the organic layer, concentrate, and purify by flash chromatography.
Expertise & Experience: The high temperatures required for these reactions necessitate careful solvent choice and the use of sealed reaction vessels to prevent solvent loss. The choice of base is also crucial; cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[10]
For coupling with aryl bromides, nickel catalysis can achieve a desulfonylative reductive cross-coupling, forming a C(sp²)-C(sp²) bond.[11] This method is valuable when direct C-H activation is not feasible.
Protocol 4: Nickel-Catalyzed Coupling with an Aryl Bromide
Reaction Setup: In a glovebox, add NiCl₂·glyme (10 mol%), a bidentate nitrogen ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10 mol%), and a reducing agent (e.g., zinc dust, 3.0 equiv) to a vial.
Reagent Addition: Add Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1.0 equiv) and the aryl bromide coupling partner (1.2 equiv).
Solvent and Reaction: Add an anhydrous polar aprotic solvent like DMA or DMF. Seal the vial and stir at 60-80 °C for 12-24 hours.
Workup: Quench the reaction with aqueous HCl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
Rhodium catalysts offer unique reactivity profiles, particularly in directed C-H activation. While less common than palladium or nickel for sulfonyl chloride chemistry, rhodium can catalyze specific transformations. For instance, rhodium complexes can catalyze the ortho-mono-alkynylation of aryl sulfonamides.[12] While this applies to the sulfonamide product rather than the sulfonyl chloride directly, it represents a valuable downstream functionalization. Similarly, rhodium can catalyze the addition of aryl C-H bonds to N-sulfonyl aldimines, a reaction where the sulfonyl group acts as an activating group.[13]
These advanced methods highlight the potential for further derivatization of products made from Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, enabling rapid access to diverse chemical matter.
References
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]
Couto, I., et al. (2013). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. The Royal Society of Chemistry. [Link]
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]
McGuire, R. T., et al. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 59(23), 8952-8956. [Link]
Gusev, A. G., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
Guimond, N., et al. (2010). Rhodium-Catalyzed Direct Addition of Aryl C-H Bonds to N-Sulfonyl Aldimines. Request PDF - ResearchGate. [Link]
Li, B., et al. (2016). Rhodium-catalyzed direct C–H bond alkynylation of aryl sulfonamides with bromoalkynes. Organic & Biomolecular Chemistry. [Link]
Caron, S., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. [Link]
Rosen, B. R., et al. (2011). Palladium-Catalyzed Cross-Coupling of Methanesulfonamide with Aryl Bromides and Chlorides. Organic Letters, 13(10), 2564–2567. [Link]
Wang, X., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters. [Link]
Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
Synthesis of benzo fused heterocyclic sulfonyl chlorides.
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. [Link]
Reeves, J. T., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
McGuire, R. T., et al. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Request PDF - ResearchGate. [Link]
Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
Mondal, S., et al. (2021). Desulfitative direct (hetero)arylation of C(heteroaryl). Chemical Review and Letters. [Link]
Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][14]diazepin-2-ylamino)benzoate. Molbank. [Link]
Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. ResearchGate. [Link]
Weix, D. J., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society. [Link]
Stradiotto, M., et al. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Request PDF - ResearchGate. [Link]
Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. PMC - NIH. [Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Understanding the Core Chemistry: An Overview
The synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is achieved via an electrophilic aromatic substitution (EAS) reaction. The starting material, Ethyl 3-(methoxymethyl)benzoate, is treated with chlorosulfonic acid to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.
The Mechanism: At low temperatures, chlorosulfonic acid auto-dissociates to generate the highly reactive electrophile, the chlorosulfonium cation (SO₂Cl⁺)[1]. This electrophile is then attacked by the electron-rich benzene ring of the substrate. The position of the attack is directed by the existing substituents. The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-director, while the ethyl ester group (-COOEt) is a meta-director[2]. The incoming electrophile is directed to the C-5 position, which is ortho to the activating methoxymethyl group and meta to the deactivating ester group, leading to the desired product.
Key Challenge: The primary challenge in this synthesis is the high reactivity of both the chlorosulfonic acid reagent and the resulting sulfonyl chloride product. Both are extremely sensitive to moisture, which can lead to unwanted side reactions and significant yield loss[3][4].
Reaction Pathway and Common Pitfalls
The following diagram illustrates the intended synthetic route and the most common side reactions that can compromise yield and purity.
Caption: Reaction scheme for chlorosulfonation and key side reactions.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is extremely low, or I recovered only starting material. What are the likely causes?
A1: This is a frequent issue, often pointing to problems with reagents or reaction conditions.
Cause 1: Presence of Moisture. Chlorosulfonic acid reacts violently and instantaneously with water[4]. If your glassware or starting material is not perfectly dry, the reagent will be consumed by reacting with water before it can react with your substrate.
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible.
Cause 2: Incorrect Reagent Stoichiometry. An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Conversely, a very large excess can sometimes promote side reactions.
Solution: A common molar ratio is between 3 to 5 equivalents of chlorosulfonic acid relative to the starting ester. This ensures there is enough reagent to act as both the reactant and the solvent, driving the reaction to completion.
Cause 3: Inadequate Temperature Control. The reaction is exothermic. If the temperature rises uncontrollably upon adding the substrate to the chlorosulfonic acid, side reactions can occur[1].
Solution: Always add the starting material portion-wise or via a dropping funnel to a pre-cooled flask of chlorosulfonic acid (typically 0 °C). Maintain this low temperature throughout the addition and for the initial phase of the reaction before allowing it to slowly warm.
Q2: My final product is a water-soluble solid or oil, not the expected sulfonyl chloride. What happened?
A2: You have most likely isolated the sulfonic acid byproduct, Ethyl 3-(methoxymethyl)-5-sulfobenzoate.
Cause: Hydrolysis. The target sulfonyl chloride (-SO₂Cl) group is highly susceptible to hydrolysis, readily converting to a sulfonic acid (-SO₃H) group in the presence of water[3]. This can happen during the reaction if moisture is present or, more commonly, during the aqueous workup if not performed correctly.
Solution - Prevention: Maintain strictly anhydrous conditions during the reaction.
Solution - Workup: The workup is critical. The reaction mixture must be quenched by adding it slowly and carefully to a vigorously stirred mixture of crushed ice and water[5]. This dissipates the heat of quenching and precipitates the sulfonyl chloride product quickly, minimizing its contact time with water in a dissolved state, thereby reducing the rate of hydrolysis[6].
Q3: TLC and NMR analysis show multiple products. What are the likely side reactions?
A3: Besides the sulfonic acid from hydrolysis, other byproducts can form.
Cause 1: Di-substitution. If the reaction temperature is too high or the reaction time is too long, a second chlorosulfonyl group can be added to the ring.
Solution: Strict temperature control is paramount. Do not let the reaction temperature exceed 25 °C (room temperature) unless literature for a specific substrate suggests otherwise. Monitor the reaction by TLC to avoid letting it run for an excessive amount of time.
Cause 2: Sulfonation instead of Chlorosulfonation. At higher temperatures, chlorosulfonic acid can decompose to generate sulfur trioxide (SO₃)[1]. SO₃ is a powerful sulfonating agent that will produce the sulfonic acid directly, which will not convert to the sulfonyl chloride under the reaction conditions[7].
Solution: Maintain a low reaction temperature (0 °C to room temperature) to favor the formation of the SO₂Cl⁺ electrophile over SO₃[1].
Optimized Experimental Protocol
This protocol is a self-validating system designed for maximum yield and purity.
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®). Ensure an emergency shower and eyewash station are accessible[8][9].
Step 1: Reaction Setup
Dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet adapter) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
Assemble the glassware under a stream of dry nitrogen or argon. The gas outlet should be connected to a bubbler and then to a base trap (e.g., a beaker with NaOH solution) to neutralize the HCl gas byproduct.
Charge the round-bottom flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice-water bath.
Step 2: Chlorosulfonation Reaction
Dissolve Ethyl 3-(methoxymethyl)benzoate (1.0 eq.) in a minimal amount of a dry, inert solvent like dichloromethane (optional, can also be added neat).
Add the substrate solution to the stirred chlorosulfonic acid dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.
Remove the ice bath and let the mixture slowly warm to room temperature (20-25 °C). Stir for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
Step 3: Workup and Isolation
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.
Crucial Step: Slowly and carefully, pour the reaction mixture into the ice-water slurry. The product should precipitate as a white solid. This quenching step must be done in the fume hood as large volumes of HCl gas will evolve[10].
Stir the slurry for 15-20 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 times) to remove residual acids, followed by a small amount of cold hexane to aid in drying.
Dry the product under high vacuum. For optimal purity, the crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).
Summary of Key Parameters and FAQs
Parameter
Recommended Value/Condition
Rationale & Causality
Reagent Ratio
1 : 4 (Substrate : ClSO₃H)
Ensures ClSO₃H acts as both reagent and solvent, driving the reaction to completion.
Addition Temperature
0 - 5 °C
Minimizes exothermic runaway and prevents side reactions like sulfonation by favoring SO₂Cl⁺ formation[1].
Reaction Temperature
20 - 25 °C (after addition)
Allows the reaction to proceed to completion at a controlled rate.
Reaction Time
2 - 4 hours
Sufficient for complete conversion. Monitor by TLC to avoid over-reaction.
Workup Method
Slow quench into ice-water
Rapidly precipitates the product, minimizing contact with water and thus reducing hydrolysis to the sulfonic acid[3][6].
Frequently Asked Questions (FAQs)
Q: Can I use thionyl chloride (SOCl₂) in this reaction?
A: While chlorosulfonic acid is the primary reagent for introducing the group, adding thionyl chloride towards the end of the reaction can sometimes help convert any sulfonic acid byproduct that may have formed back into the desired sulfonyl chloride[5]. However, this adds complexity and may not be necessary if the reaction is performed under strictly anhydrous conditions.
Q: What is the best way to monitor the reaction?
A: Thin-layer chromatography (TLC) is effective. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product spot should be less polar than the sulfonic acid byproduct (which may remain at the baseline) and more polar than the starting material.
Q: My product is an oil that won't solidify. What should I do?
A: This is often due to impurities or residual solvent. First, ensure all solvent is removed under high vacuum. If it remains an oil, try trituration: add a non-polar solvent like cold hexane and scratch the side of the flask with a glass rod to induce crystallization. If that fails, purification by column chromatography on silica gel is the best option[10][11].
References
CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents.
Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex - The Royal Society of Chemistry. Available at: [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
17.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry - YouTube. Available at: [Link]
Chlorosulfonic acid - Atul Ltd. Available at: [Link]
US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents.
US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents.
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]
Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Patsnap Eureka. Available at: [Link]
Preparation of Methyl Benzoate - SlidePlayer. Available at: [Link]
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
Mechanism of electrophilic attack by chlorosulfonic acid on para position of phenyl ring - ResearchGate. Available at: [Link]
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents.
Technical Support Center: Purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The info...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The information herein is designed to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experimental outcomes.
Understanding the Molecule and Its Challenges
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a reactive intermediate, valued for its sulfonyl chloride moiety which is a key functional group for the synthesis of sulfonamides and other derivatives. The primary challenge in handling this compound lies in the high reactivity of the sulfonyl chloride group, which is highly susceptible to hydrolysis by water and other nucleophiles.[1][2] This inherent instability dictates the strategies for its purification and subsequent storage. Improper handling can easily lead to the formation of the corresponding sulfonic acid, which is often the main impurity.
Potential Impurities:
Starting Materials: Unreacted starting materials from the chlorosulfonation step.
Hydrolysis Product: 3-(ethoxycarbonyl)-5-(methoxymethyl)benzenesulfonic acid. This is the most common impurity, formed by reaction with water.
Solvent Residues: Residual solvents from the reaction and workup.
Byproducts: Other isomers or over-chlorinated species, depending on the synthetic route.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate in a problem-solution format.
Problem/Observation
Potential Cause(s)
Recommended Solution & Rationale
Oily or Gummy Product That Fails to Solidify
- Residual organic solvent.- High concentration of impurities depressing the melting point.
Solution: 1. Dry the product under high vacuum for an extended period.2. Triturate the oil with a cold, non-polar solvent like hexanes or pentane to induce crystallization and wash away non-polar impurities.3. If trituration fails, the product likely requires purification by column chromatography.
Low Yield After Aqueous Workup
- Significant hydrolysis of the sulfonyl chloride to the water-soluble sulfonic acid.[1][3]- Product loss during extraction phases.
Solution: 1. Perform the aqueous wash quickly and with ice-cold water or brine to minimize the rate of hydrolysis.2. Ensure all solvents used are anhydrous.3. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Product Degradation on Silica Gel Column
- The acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride.
Solution: 1. Neutralize the Silica: Prepare a slurry of silica gel in the column solvent and add 1% triethylamine (v/v) to neutralize the acidic sites before packing the column.2. Use a Less Polar Eluent: A less polar solvent system will move the compound faster, reducing its contact time with the silica.3. Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or neutral alumina, though solvent systems may need re-optimization.
Streaking or Broad Spots on TLC
- On-plate decomposition (hydrolysis) due to atmospheric moisture or acidic silica.- The compound is too polar for the chosen eluent system.
Solution: 1. Develop the TLC plate immediately after spotting.2. Co-spot with a known standard if available for comparison.3. Increase the polarity of the mobile phase gradually (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Persistent Sulfonic Acid Impurity in NMR
- Incomplete conversion during synthesis.- Hydrolysis during workup or storage.
Solution: 1. Recrystallization: If the product is crystalline, recrystallization from a non-polar solvent system (e.g., dichloromethane/hexanes) can effectively remove the more polar sulfonic acid.2. Aqueous Wash: Dissolve the crude product in a water-immiscible solvent (like dichloromethane or ethyl acetate) and wash with a small amount of ice-cold water to remove the highly water-soluble sulfonic acid. Be aware of the risk of further hydrolysis.
Purification Strategy Decision Workflow
The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying oily products or mixtures with closely related impurities.
Materials:
Silica gel (230-400 mesh)
Hexanes or Petroleum Ether
Ethyl Acetate
Triethylamine (optional)
Glass column, flasks, and other standard glassware
Procedure:
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give your desired product an Rf value of ~0.3. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[4][5]
Column Packing (Slurry Method):
a. In a beaker, mix silica gel with the chosen eluent to form a slurry. If needed, add 1% triethylamine to the eluent to neutralize the silica.
b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
Sample Loading:
a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
b. Alternatively, for less soluble products, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
c. Carefully add the sample to the top of the packed column.
Elution and Fraction Collection:
a. Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
b. Monitor the separation by TLC, spotting every few fractions.
Isolation:
a. Combine the fractions containing the pure product.
b. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Protocol 2: Purification by Recrystallization
This is the preferred method for crystalline crude products that are relatively pure.
Materials:
A suitable solvent system (e.g., dichloromethane/hexanes, ethyl acetate/hexanes)
Erlenmeyer flasks
Hot plate
Ice bath
Buchner funnel and filter paper
Procedure:
Solvent Selection: The ideal recrystallization solvent (or solvent pair) will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., dichloromethane) until the solid just dissolves.
Crystallization:
a. If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
b. If using a solvent pair, slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Re-heat to clarify and then cool as described above.
Isolation and Drying:
a. Collect the crystals by vacuum filtration using a Buchner funnel.
b. Wash the crystals with a small amount of the cold recrystallization solvent.
c. Dry the crystals under high vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the presence of the sulfonic acid impurity?A: The sulfonic acid proton is typically very broad on a ¹H NMR spectrum and may be exchangeable with D₂O. In terms of chromatography, the sulfonic acid is much more polar than the sulfonyl chloride and will have a much lower Rf value on TLC, often remaining at the baseline.
Q2: What is the best way to store purified Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate?A: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0 to -20 °C). A desiccator can provide additional protection.
Q3: Can I use reverse-phase chromatography for purification?A: While possible, it is generally not recommended for sulfonyl chlorides. The aqueous mobile phases used in reverse-phase HPLC can rapidly hydrolyze the compound on the column, leading to poor recovery and contamination of the final product.
Q4: My compound seems to decompose even when stored under inert gas. Why?A: The stability of sulfonyl chlorides can vary significantly.[2][6] Even in the absence of moisture, thermal decomposition can occur over time. It is best to use the compound as soon as possible after purification. If long-term storage is necessary, ensure the purest possible material and the most stringent anhydrous and low-temperature conditions.
References
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available at: [Link]
Li, W., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2993. Available at: [Link]
Google Patents. US5389654A - 3-ethyl 5-methyl(±)2-[2-(N-tritylamino)ethoxymethyl].
Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
The Royal Society of Chemistry. Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Available at: [Link]
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Preprint). Available at: [Link]
Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Preprint).
BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
Technical Support Center: Troubleshooting Side Reactions in Substituted Aryl Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when working with complex aryl sulfonyl chlorides, using Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate as a representative model. While this specific molecule may be a novel intermediate, its functional groups—an aryl sulfonyl chloride, an ethyl ester, and a methoxymethyl ether—are common in organic synthesis. Understanding their potential for unwanted reactivity is key to successful experimentation.
This guide moves beyond simple protocols to explain the why behind common experimental failures, empowering you to diagnose and solve problems effectively.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Side Reactions
When a reaction with a multi-functionalized aryl sulfonyl chloride does not proceed as expected, a systematic diagnosis of potential side reactions is crucial. Below are common issues, their underlying causes, and validated solutions.
Issue 1: Low Yield of Desired Product, Isolation of a Highly Polar, Water-Soluble Byproduct
Symptoms:
The primary organic-soluble product is obtained in low yield or not at all.
A significant portion of the material is lost to the aqueous phase during workup.
Analysis of the aqueous layer (after acidification) may show a compound with a mass corresponding to the replacement of -SO2Cl with -SO3H.
Probable Cause: Hydrolysis of the Sulfonyl Chloride
The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[1][2][3] This reaction is often rapid and converts the reactive sulfonyl chloride into the corresponding sulfonic acid, which is typically a non-reactive, highly polar salt after neutralization.
Causality & Field Insights:
This is the most common failure mode. Even trace amounts of moisture in solvents, reagents, or from atmospheric humidity can lead to significant hydrolysis. The reaction is often autocatalytic, as the HCl produced can further promote acidic side reactions. The hydrolysis process can be highly exothermic, which can be a safety concern on a larger scale.[4]
Troubleshooting & Prevention Protocol:
Step
Action
Rationale
1
Solvent & Reagent Preparation
Use freshly distilled, anhydrous solvents. Ensure all reagents (e.g., amines, alcohols) are thoroughly dried.
2
Atmospheric Control
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
3
Acid Scavenging
For reactions that produce HCl (like sulfonamide formation), include a non-nucleophilic base such as pyridine or triethylamine.[2][5] This neutralizes the acid, preventing it from catalyzing other side reactions.
4
Temperature Control
Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis relative to the desired reaction.
Issue 2: Unexpected Formation of a Sulfonamide or Sulfonate Ester
Symptoms:
Mass spectrometry of the crude product shows a mass corresponding to the reaction of the sulfonyl chloride with a solvent molecule (e.g., an alcohol) or an amine impurity.
Probable Cause: Reaction with Nucleophilic Solvents or Impurities
The high electrophilicity of the sulfonyl chloride makes it reactive towards a wide range of nucleophiles, not just the intended reactant.[1][2] Alcohols will form sulfonate esters, and primary or secondary amines will form sulfonamides.[2][5][6]
Causality & Field Insights:
This issue often arises when using protic solvents like methanol or ethanol, which can compete with the desired nucleophile. It can also occur if starting materials or reagents are contaminated with amines. The formation of a sulfonamide is the basis of the Hinsberg test for distinguishing primary and secondary amines.[5]
Troubleshooting & Prevention Protocol:
Step
Action
Rationale
1
Solvent Selection
Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
2
Reagent Purity Check
Verify the purity of all starting materials to ensure they are free from nucleophilic contaminants.
3
Controlled Addition
Add the sulfonyl chloride slowly to a solution of the intended nucleophile to ensure it reacts preferentially.
Issue 3: Cleavage of Ether or Ester Functional Groups
Symptoms:
Ether Cleavage: NMR or MS analysis indicates the conversion of the -OCH₂OCH₃ (MOM) group to a hydroxyl (-OH) group.
Ester Hydrolysis: Analysis shows the conversion of the ethyl ester (-COOCH₂CH₃) to a carboxylic acid (-COOH).
Probable Cause:
Acid-Mediated Ether Cleavage: The methoxymethyl (MOM) ether is an acetal, which is known to be labile under acidic conditions.[7][8] The HCl generated from the reaction of the sulfonyl chloride can be sufficient to catalyze this deprotection.[5]
Base-Mediated Ester Hydrolysis (Saponification): If the reaction is run under basic conditions (e.g., with excess strong base like NaOH or KOH), the ethyl ester can be hydrolyzed. This process is generally irreversible.[9]
Troubleshooting & Prevention Protocol:
Side Reaction
Condition to Avoid
Recommended Action
MOM Ether Cleavage
Strong acidic conditions (generated or added).
Use a non-nucleophilic base (e.g., pyridine) to scavenge in-situ generated HCl.[5] Avoid Lewis acids if possible.
Ester Hydrolysis
Strong basic conditions (e.g., NaOH, KOH).
Use a weaker, non-nucleophilic organic base (e.g., DIPEA, pyridine). If a strong base is required for the main reaction, consider protecting the ester or using a different synthetic route.
Issue 4: Formation of Polymeric Material or Isomeric Byproducts
Symptoms:
The reaction mixture becomes viscous, and an insoluble solid precipitates.
Characterization of the product mixture shows multiple isomers or high molecular weight species.
The sulfonyl chloride group can act as an electrophile in a Friedel-Crafts type reaction, while the methoxymethyl group is an activating, ortho-, para-directing group.[10][11][12] This can lead to two main problems:
Intermolecular Acylation: One molecule attacks another, leading to polymer formation.
Intramolecular Acylation: If sterically possible, the sulfonyl group can react with another position on the same aromatic ring, leading to a cyclic sulfone.[13]
Causality & Field Insights:
These side reactions are often promoted by the presence of Lewis acids, which are sometimes used to catalyze reactions involving sulfonyl chlorides.[14] The electron-donating nature of the methoxymethyl group makes the aromatic ring more susceptible to electrophilic attack.[11][15]
Troubleshooting & Prevention Protocol:
Step
Action
Rationale
1
Avoid Lewis Acids
If possible, avoid strong Lewis acid catalysts (e.g., AlCl₃) that are known to promote Friedel-Crafts reactions.[16]
2
Low Temperature
Run the reaction at a low temperature to disfavor the higher activation energy pathway of the Friedel-Crafts reaction.
3
High Dilution
For potential intramolecular reactions, using high dilution conditions can favor the desired intermolecular pathway over the intramolecular one.
Part 2: FAQ - Quick Reference
Q1: My reaction is complete, but during aqueous workup, my product seems to disappear. Why?A: This is a classic sign of sulfonyl chloride hydrolysis. Your starting material has likely converted to the corresponding sulfonic acid, which is highly water-soluble, especially after being deprotonated to a sulfonate salt by any base in the workup. To confirm, acidify a sample of the aqueous layer and analyze by LC-MS. Prevent this by using strictly anhydrous conditions.[3][17]
Q2: I am trying to perform a reaction with the sulfonyl chloride, but I'm isolating a product where the ethyl ester has become a carboxylic acid. What happened?A: Your reaction conditions were likely too basic, causing saponification of the ethyl ester.[9] This is an irreversible hydrolysis. Use a milder, non-nucleophilic organic base like pyridine or N,N-Diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or KOH.
Q3: My NMR spectrum shows the loss of the methoxymethyl (-OCH₂OCH₃) group, which has been replaced by a hydroxyl (-OH) group. How can I prevent this?A: The MOM protecting group is sensitive to acid.[7][8] The HCl generated during your reaction is likely cleaving it. Add a mild base like pyridine to your reaction mixture to act as an acid scavenger.[5]
Q4: What is the role of the different substituents on the aromatic ring's reactivity?A:
-SO₂Cl (Chlorosulfonyl): Strongly deactivating and meta-directing due to its strong electron-withdrawing nature.
-COOEt (Ethyl Ester): Deactivating and meta-directing.[15]
-OCH₂OCH₃ (Methoxymethyl): Activating and ortho-, para-directing due to the electron-donating nature of the ether oxygen.[11]
The overall reactivity and regioselectivity of any further substitution will be a balance of these competing effects.
Part 3: Visualizing Reaction Pathways
Understanding the competition between the desired reaction and common side reactions is key. The following diagrams illustrate these pathways.
Caption: Competing reaction pathways for a substituted aryl sulfonyl chloride.
References
R. E. Robertson, B. Rossall, S. E. Sugamori, L. Treindl. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Basic Hydrolysis of Esters - Saponific
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
EAS Reactions (3)
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
MOM Ethers. Organic Chemistry Portal.
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
Methoxymethyl ether. Wikipedia.
Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
Sulfonamide. Wikipedia.
Friedel-Crafts Acyl
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
Friedel–Crafts Acyl
Synthesis of benzo fused heterocyclic sulfonyl chlorides.
What role does the OMe chem (methoxy group)
Preparation of sulfonamides from N-silylamines.
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
Sulfonyl halide. Wikipedia.
Protecting Groups. University of California, Irvine.
Explain the reaction involving aryl sulphonyl chloride. Filo.
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation.
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
Friedel–Crafts reaction. Wikipedia.
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.
Recent Advances in the Synthesis of Sulfonamides Intermedi
Electrophilic Aromatic Substitution Reactions Made Easy!. The Organic Chemistry Tutor (YouTube).
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham.
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University.
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
Optimal storage and stability conditions for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Technical Support Center: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate A Senior Application Scientist's Guide to Ensuring Reagent Integrity Welcome to the dedicated support center for Ethyl 3-(chlorosulfonyl)-5-(me...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
A Senior Application Scientist's Guide to Ensuring Reagent Integrity
Welcome to the dedicated support center for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. As a Senior Application Scientist, I've seen firsthand how the success of complex syntheses hinges on the integrity of key reagents. This molecule, with its highly reactive sulfonyl chloride group, is particularly sensitive. Its stability is not merely a matter of storage temperature; it's about fundamentally understanding its chemistry to prevent the degradation that can silently sabotage your experiments.
The core challenge lies in the electrophilic nature of the sulfur atom in the chlorosulfonyl (-SO₂Cl) group. This site is highly susceptible to nucleophilic attack, and the most ubiquitous nucleophile in any lab environment is water. Hydrolysis is, therefore, the primary and most critical degradation pathway to control. This guide is structured to provide you with not just procedures, but the chemical reasoning behind them, empowering you to maintain the stability and reactivity of this valuable compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Q1: What are the absolute optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound must be stored in a desiccated, inert environment at reduced temperatures. The ideal conditions are 2-8°C in a tightly sealed container that has been backfilled with an inert gas like argon or nitrogen.[1] Storing it in a freezer (e.g., -20°C) is also acceptable and may offer a marginal benefit, but preventing moisture ingress during temperature cycling (i.e., removing it from the freezer) becomes even more critical. The key is to keep it cool, dark, and scrupulously dry.[2][3]
Q2: What type of container and sealing mechanism is best?
A2: An amber glass bottle with a screw cap featuring a PTFE (polytetrafluoroethylene) liner is highly recommended. Glass is non-reactive, and the amber color protects against potential light-induced degradation, though hydrolysis is the more immediate threat. The PTFE liner provides a superior, chemically inert barrier against moisture ingress compared to standard cap liners. Always ensure the threads of the bottle and cap are clean and dry before sealing to guarantee an airtight closure.[3]
Q3: My lab has high humidity. What extra precautions should I take when handling the reagent?
A3: Handling in a high-humidity environment requires stringent atmospheric control.
Primary Method: Use a nitrogen or argon-filled glovebox. This is the gold standard as it isolates the reagent from the ambient atmosphere entirely.
Secondary Method: If a glovebox is unavailable, use Schlenk line techniques. This involves working with the reagent under a positive pressure of inert gas.
Critical "Quick-Access" Protocol: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[1] Never open a cold bottle directly to the air. After dispensing, flush the headspace of the container with inert gas before resealing tightly.
Q4: What are the tell-tale signs of compound degradation?
A4: You can assess degradation through several observations:
Visual: The pure compound should be a free-flowing solid. The appearance of clumps or a sticky consistency suggests moisture exposure. The formation of a distinct white, often crystalline, precipitate is a strong indicator of hydrolysis to the corresponding sulfonic acid.
Olfactory: While you should always avoid inhaling chemicals, a key sign of hydrolysis is the faint, sharp, acidic odor of hydrogen chloride (HCl) gas, which is a byproduct of the reaction of the sulfonyl chloride with water.
Functional: The most definitive sign is a significant drop in yield or complete failure of reactions where the sulfonyl chloride is intended to react with a nucleophile (e.g., an amine to form a sulfonamide).
Q5: Can I prepare a stock solution for easier dispensing?
A5: Preparing stock solutions is strongly discouraged for this class of compound. Sulfonyl chlorides are significantly less stable in solution than as a neat, dry solid.[4] Even in anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile), trace amounts of residual water can cause rapid degradation. If a solution is absolutely necessary for an automated workflow, it must be prepared immediately before use in a rigorously dried solvent under an inert atmosphere and used within hours. Do not store such solutions.
Part 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving issues that may arise during experimentation.
Issue 1: My reaction yield is unexpectedly low or the reaction failed completely.
Probable Cause: The most likely culprit is the degradation of the sulfonyl chloride group due to hydrolysis. The resulting sulfonic acid is unreactive under standard sulfonylation conditions.
Diagnostic Steps:
Assess the Reagent: Check your stock bottle for the signs of degradation mentioned in FAQ #4 (clumping, HCl odor).
Review Your Procedure: Were your solvents certified anhydrous? Was all glassware flame- or oven-dried before use? Was the reaction run under a strict inert atmosphere?
Run a Control: If possible, perform a small-scale control reaction with a fresh, unopened bottle of the reagent or a different, reliable sulfonyl chloride to verify that the other reaction components and conditions are not the issue.
Solution: Discard the compromised reagent. Open a fresh bottle and immediately aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the contamination risk to the entire stock with each use.
Issue 2: I observe a white, insoluble material in my reaction mixture before the addition of my substrate.
Probable Cause: This is very likely the sulfonic acid byproduct precipitating out of the organic solvent. This indicates that either the solvent was not sufficiently anhydrous, or the reagent itself was already partially hydrolyzed.
Diagnostic Steps:
Test the Solvent: Use a Karl Fischer titrator to confirm the water content of your solvent. Alternatively, use a fresh bottle from a reputable supplier that is sealed under an inert atmosphere.
Isolate and Analyze (Optional): For a definitive diagnosis, you could isolate the precipitate and analyze it (e.g., by melting point or IR spectroscopy) to confirm it is not your starting material. The sulfonic acid will have a much higher melting point and show characteristic O-H stretches in its IR spectrum.
Solution: Use a freshly opened bottle of high-quality anhydrous solvent. Ensure your reagent is pure by following the handling protocols outlined in this guide.
Part 3: Key Experimental Protocol
Protocol for Aliquoting and Short-Term Storage
This protocol is a self-validating system designed to preserve the integrity of your main stock.
Objective: To safely dispense Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate from the main container into smaller, single-use vials, minimizing exposure to air and moisture.
Materials:
Primary container of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Small (1-2 mL) amber glass vials with PTFE-lined caps, oven-dried and cooled in a desiccator.
Glovebox or Schlenk line with a supply of dry argon or nitrogen.
Spatulas, funnels (oven-dried).
Laboratory balance.
Procedure:
Prepare the Environment: If using a glovebox, ensure the antechamber is properly purged. If using a Schlenk line, ensure all glassware is properly assembled and purged with inert gas.
Temperature Equilibration: Place the sealed primary container and all necessary vials/tools inside a desiccator at room temperature for at least 60 minutes to prevent condensation.
Transfer to Inert Atmosphere: Move the equilibrated primary container and all materials into the glovebox or connect the primary container to the Schlenk line.
Dispense: Carefully open the primary container. Using a clean, dry spatula, weigh and dispense the desired amount of the compound into each of the smaller vials.
Backfill and Seal: Before sealing each small vial, ensure the headspace is filled with the inert atmosphere. Seal each cap tightly. For the primary container, flush the headspace with a stream of inert gas for 30-60 seconds before resealing it firmly.
Label and Store: Clearly label each aliquot with the compound name, date, and quantity. Store the main container and the aliquots at 2-8°C in a desiccated environment.[5][6]
Part 4: Data and Workflow Summary
Table 1: Storage and Stability Recommendations
Parameter
Recommendation
Rationale & Scientific Basis
Storage Temperature
2-8°C
Slows the rate of any potential degradation reactions.[7]
Atmosphere
Inert Gas (Argon, Nitrogen)
Prevents hydrolysis by excluding atmospheric moisture, the primary degradation pathway for sulfonyl chlorides.[1]
Container
Tightly-sealed Amber Glass with PTFE liner
Provides a non-reactive, moisture-impermeable, and light-protecting environment.[3]
Handling
In Glovebox or under Schlenk conditions
Minimizes exposure to atmospheric water and oxygen during dispensing.
Solution Stability
Not Recommended
Sulfonyl chlorides are highly prone to solvolysis/hydrolysis in solution, even with trace impurities.[4][8]
Diagram 1: Troubleshooting Workflow for Failed Reactions
Below is a logical workflow to diagnose potential issues related to reagent stability.
Caption: Troubleshooting flowchart for diagnosing reaction failures.
References
Grygorenko, O. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]
Oakwood Chemical. (2023). Safety Data Sheet: Furan-2-sulfonyl chloride. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43381747, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Retrieved from [Link]
Technical Support Center: Troubleshooting the Reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its reactivity, providing in-depth scientific explanations and actionable troubleshooting protocols to ensure the success of your experiments.
Understanding the Reactivity Profile of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a bespoke sulfonyl chloride derivative valued in medicinal chemistry for the introduction of a substituted benzoyl moiety. However, its unique substitution pattern presents a nuanced reactivity profile that can be a source of experimental challenges. The reactivity of the sulfonyl chloride group is primarily governed by the electronic effects of the substituents on the benzene ring.
The ethyl benzoate group at the meta-position acts as an electron-withdrawing group, which enhances the electrophilicity of the sulfonyl sulfur and should, in principle, increase its reactivity towards nucleophiles. Conversely, the methoxymethyl group, also at a meta-position, is generally considered to be a weak electron-donating group. The net electronic effect of these two substituents dictates the overall reactivity of the sulfonyl chloride. Based on Hammett constants, which quantify the electronic influence of substituents on a reaction center, the electron-withdrawing character of the ethyl benzoate group is expected to have a more dominant effect, leading to a moderately reactive sulfonyl chloride.
However, low reactivity can still be observed due to a combination of factors including steric hindrance from the flanking substituents, the nucleophilicity of the reacting amine, and the specific reaction conditions employed.
Frequently Asked Questions (FAQs)
Q1: My reaction with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is proceeding very slowly or not at all. What are the likely causes?
A1: Low reactivity is a common issue and can stem from several factors:
Insufficiently Nucleophilic Amine: The reactivity of the sulfonyl chloride is directly proportional to the nucleophilicity of the amine. Sterically hindered or electron-deficient amines will react more slowly.
Suboptimal Reaction Temperature: Sulfonamide formation can have a significant activation energy barrier. Reactions run at room temperature may be too slow.
Inappropriate Base: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct but not so hindered that it cannot interact with the protonated amine.
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the starting material to the unreactive sulfonic acid.
Q2: I'm observing a significant amount of a water-soluble byproduct and my desired sulfonamide yield is low. What is happening?
A2: This is a classic sign of sulfonyl chloride hydrolysis. The presence of even trace amounts of water in your reaction solvent, amine, or glassware can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine and will likely be removed during aqueous workup, leading to lower yields.
Q3: Can the ethyl ester or methoxymethyl group react under the conditions of sulfonamide synthesis?
A3: Yes, under certain conditions, these groups can undergo side reactions:
Ethyl Ester Hydrolysis: If you are using a strong aqueous base (e.g., NaOH, KOH) for an extended period or at elevated temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[1][2]
Methoxymethyl Ether Cleavage: While generally stable to bases like pyridine and triethylamine, methoxymethyl (MOM) ethers can be cleaved under strongly acidic conditions.[3] If your reaction conditions or workup involve strong acids, this could be a concern.
Q4: What is the ideal solvent and base combination for sulfonamide formation with this reagent?
A4: The optimal choice depends on the specific amine you are using. However, a good starting point is an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and a non-nucleophilic organic base like pyridine or triethylamine. Pyridine can also act as a nucleophilic catalyst, which may be beneficial for less reactive amines.
Troubleshooting Guide: A Systematic Approach
When faced with low reactivity or unexpected side products, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and resolve common issues.
Caption: A logical workflow for troubleshooting low reactivity in sulfonamide synthesis.
In-Depth Troubleshooting Protocols
Protocol 1: Small-Scale Test Reactions for Condition Screening
To efficiently identify optimal reaction conditions without consuming large quantities of material, perform a series of small-scale parallel reactions.
Objective: To screen different bases and temperatures to improve the yield of the desired sulfonamide.
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (e.g., 0.1 M in DCM) and your amine (e.g., 0.12 M in DCM).
Reaction Setup: In separate labeled vials, add a defined volume of the sulfonyl chloride stock solution (e.g., 0.5 mL, 0.05 mmol).
Base Addition: To each vial, add 1.2-1.5 equivalents of the chosen base (Pyridine, TEA, or DIPEA).
Amine Addition: Add a defined volume of the amine stock solution (e.g., 0.5 mL, 0.06 mmol) to each vial.
Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, and reflux).
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).
Analysis: Compare the conversion to the desired sulfonamide across the different conditions to identify the optimal base and temperature.
Protocol 2: Diagnosing and Mitigating Side Reactions
If you suspect side reactions are occurring, this protocol will help you identify them and adjust your procedure accordingly.
Objective: To identify and minimize the formation of hydrolysis byproducts or other undesired species.
Procedure:
Reaction Analysis: At the end of your reaction, before workup, take a small aliquot of the crude reaction mixture for LC-MS analysis. Look for masses corresponding to:
The sulfonic acid of your starting material (hydrolysis product).
The carboxylic acid resulting from ester hydrolysis.
Any products indicating cleavage of the methoxymethyl group.
Workup Analysis: Analyze your aqueous and organic layers separately after workup to determine where your product and byproducts are partitioning.
Mitigation Strategies:
For Sulfonyl Chloride Hydrolysis: Rigorously dry all glassware, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).
For Ester Hydrolysis: If your desired product is stable to milder pH, avoid strongly basic or acidic workup conditions. Use a saturated sodium bicarbonate solution for washing instead of stronger bases. If the amine itself is a strong base, consider running the reaction at a lower temperature.
For Methoxymethyl Ether Cleavage: Avoid strong acids during workup. If acidic conditions are necessary, use a milder acid (e.g., citric acid) and keep the exposure time to a minimum.
Data-Driven Insights: Solvent and Base Selection
The choice of solvent and base can significantly impact the reaction rate and outcome. The following table provides a summary of common choices and their characteristics.
Solvent
Dielectric Constant
Properties
Dichloromethane (DCM)
9.1
Good for dissolving most organic reagents, aprotic, relatively non-polar.
Tetrahydrofuran (THF)
7.5
Aprotic, can coordinate with cations, good for solubility.
Acetonitrile (MeCN)
37.5
Polar aprotic, can be useful for less soluble amines.
Pyridine
12.4
Acts as both a base and a nucleophilic catalyst.
Base
pKa of Conjugate Acid
Properties
Pyridine
5.25
Can act as a nucleophilic catalyst, accelerating the reaction.
Triethylamine (TEA)
10.75
A common, non-nucleophilic organic base.
Diisopropylethylamine (DIPEA)
10.75
A sterically hindered, non-nucleophilic base, useful for preventing side reactions with the base itself.
Visualizing the Reaction and Troubleshooting Logic
Caption: The general mechanism of sulfonamide formation.
References
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Retrieved from [Link][1]
LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Chemistry LibreTexts. Retrieved from [Link][2]
Wikipedia. (2023, November 29). Methoxymethyl ether. In Wikipedia. Retrieved from [Link]
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
Wikipedia. (2023, October 29). Hammett equation. In Wikipedia. Retrieved from [Link]
Kim, J. D., & Lee, W. K. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 44(4), 733-735.[4]
Methods to prevent hydrolysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate during reactions
Technical Support Center: A Guide to Handling Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate Welcome to the technical support guide for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: A Guide to Handling Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Welcome to the technical support guide for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the prevention of hydrolysis, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
This section addresses the fundamental chemical properties of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate that make it susceptible to hydrolysis and the direct consequences of this side reaction.
Q1: Why is Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate so prone to hydrolysis?
A1: The susceptibility to hydrolysis is rooted in the chemical nature of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to its attachment to three electronegative atoms: two oxygens and one chlorine. This creates a significant partial positive charge on the sulfur atom, making it an attractive target for nucleophiles.
Water (H₂O), even in trace amounts, can act as a nucleophile. The lone pair of electrons on the oxygen atom in water attacks the electrophilic sulfur center. This initiates a nucleophilic acyl-type substitution reaction that ultimately displaces the chloride leaving group, replacing it with a hydroxyl (-OH) group. The final product of this reaction is the corresponding sulfonic acid, Ethyl 3-(methoxymethyl)-5-(sulfo)benzoate, and hydrochloric acid (HCl).[1]
The mechanism can be visualized as follows:
Caption: Nucleophilic attack of water on the sulfonyl chloride.
Q2: What are the primary consequences of unintended hydrolysis in my reaction?
A2: Uncontrolled hydrolysis can have several detrimental effects on your experiment:
Reduced Yield: The most immediate consequence is the consumption of your starting material, leading to a lower yield of the desired product (e.g., a sulfonamide).
Byproduct Formation: The sulfonic acid byproduct can complicate the reaction work-up and purification steps. Its acidic nature can also potentially catalyze other unwanted side reactions.
Inconsistent Results: Failure to control moisture can lead to poor reproducibility between batches, a critical issue in drug development and process chemistry.
Section 2: Proactive Prevention: A Multi-Faceted Approach
Preventing hydrolysis requires a systematic and rigorous approach to controlling the reaction environment. The following troubleshooting guides provide actionable protocols and the scientific rationale behind them.
The First Line of Defense: Rigorous Anhydrous Techniques
The most critical factor in preventing hydrolysis is the exclusion of water from the reaction system. Many organic reactions are sensitive to moisture, and those involving sulfonyl chlorides are particularly unforgiving.[2] Water can be introduced from solvents, reagents, glassware, and the atmosphere.[3]
Glassware Preparation:
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal) to remove adsorbed water from the glass surface.[3]
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen). This prevents atmospheric moisture from being drawn into the flask as it cools.
Creating an Inert Atmosphere:
Use a Schlenk line or a manifold with a supply of dry inert gas.[4]
Securely clamp the assembled apparatus and fit it with rubber septa.
Insert an inlet needle connected to the inert gas line and an outlet (or "bleed") needle.
Flush the system with a steady flow of inert gas for 5-10 minutes to displace all the air (and its associated moisture).[5]
Handling of Reagents and Solvents:
Use commercially available anhydrous solvents, which are typically packaged under an inert atmosphere.
If using a freshly opened bottle is not feasible, solvents must be properly dried using standard techniques (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
Transfer anhydrous solvents and liquid reagents using dry syringes or a cannula.[5]
Add solid reagents to the flask before flushing with inert gas, or add them quickly against a positive pressure of inert gas.
Caption: Workflow for setting up an anhydrous reaction.
Choosing Your Battlefield: Solvent Selection
Q: Which solvents should I use to minimize hydrolysis, and which should I avoid?
A: The choice of solvent is paramount. You must use an aprotic solvent. Protic solvents (like water, methanol, or ethanol) contain acidic protons and can actively participate in the hydrolysis reaction. Aprotic solvents lack these acidic protons and are therefore much safer choices.[6]
The ideal solvent should be:
Aprotic: To prevent it from acting as a reactant.
Dry: Capable of being dried to very low water content (<50 ppm).
Inert: It should not react with your starting material or desired product.
Solvent
Type
Polarity
Typical Drying Method
Comments
Dichloromethane (DCM)
Aprotic
Polar
Distill from CaH₂
Excellent choice. Dissolves the reagent well and is easy to remove.
Acetonitrile (ACN)
Aprotic
Polar
Distill from CaH₂
Good alternative to DCM, but can be harder to render completely anhydrous.[6]
Tetrahydrofuran (THF)
Aprotic
Polar
Distill from Na/benzophenone
Must be used with caution; can form peroxides. Good for many reactions but ensure it is freshly distilled/anhydrous.[6]
Toluene
Aprotic
Nonpolar
Distill from Na
Good for reactions requiring higher temperatures, though lower temperatures are generally preferred to suppress hydrolysis.
N,N-Dimethylformamide (DMF)
Aprotic
Polar
Store over 4Å molecular sieves
Use with caution. While aprotic, it can be difficult to dry and may contain trace amine impurities that can react.
Controlling the Environment: Temperature and Reaction Time
Q: How do temperature and reaction time affect the rate of hydrolysis?
A: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[7]
Lower Temperatures: Running the reaction at reduced temperatures (e.g., 0 °C or -20 °C) will significantly slow down the rate of hydrolysis relative to the desired reaction (e.g., sulfonamide formation).[6] While the main reaction will also be slower, the activation energy for hydrolysis is often lower, meaning it is disproportionately suppressed by cooling.
Reaction Time: Minimize reaction time where possible. Once the desired reaction is complete (as determined by monitoring techniques like TLC or LC-MS), proceed with the work-up promptly to avoid prolonged exposure of any unreacted sulfonyl chloride to potential sources of moisture.
The Role of Bases in Sulfonamide Synthesis
Q: My reaction requires a base to scavenge the HCl byproduct. Which type of base is safest to use?
A: When forming a sulfonamide from an amine, a base is required to neutralize the HCl generated. The choice of base is critical to avoid promoting hydrolysis of the sulfonyl chloride.
Recommended: Use a non-nucleophilic, sterically hindered tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . These bases are effective at scavenging protons (HCl) but are too bulky to act as nucleophiles and attack the sulfonyl chloride.[6]
Use with Caution: Bases like Pyridine or 4-Dimethylaminopyridine (DMAP) are more nucleophilic and can potentially react with the sulfonyl chloride to form a reactive intermediate, which may be more susceptible to hydrolysis.
Avoid: Never use aqueous inorganic bases like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) during the reaction itself, as this directly introduces water and a strong nucleophile (hydroxide), guaranteeing rapid and complete hydrolysis.
Section 3: Reactive Troubleshooting
Q3: My reaction yield is low, and I suspect hydrolysis occurred. How can I confirm this?
A3: You can use standard analytical techniques to identify the sulfonic acid byproduct:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. Look for a peak corresponding to the molecular weight of the hydrolyzed product (Ethyl 3-(methoxymethyl)-5-(sulfo)benzoate). The sulfonic acid is much more polar than the sulfonyl chloride and will have a significantly shorter retention time on a reverse-phase column.
¹H NMR (Proton Nuclear Magnetic Resonance): Compare the NMR spectrum of your crude product to that of the starting material. The aromatic proton signals of the sulfonic acid byproduct will likely be shifted relative to the sulfonyl chloride. The sulfonic acid proton itself may be visible as a broad singlet, though it often exchanges with residual water in the NMR solvent.
Q4: I have a specific application that requires the presence of water. Are there any strategies to mitigate hydrolysis in such cases?
A4: While highly challenging, some strategies can be considered:
Biphasic Systems: Running the reaction in a two-phase system (e.g., DCM and water) with a phase-transfer catalyst can sometimes be effective. The sulfonyl chloride remains predominantly in the organic phase, minimizing its contact with the bulk aqueous phase.[8]
Low Solubility: The low solubility of some aryl sulfonyl chlorides in water can itself offer a degree of protection from hydrolysis, as the reaction can only occur at the interface of the solid/liquid or liquid/liquid phases.[8] This kinetic protection is a key principle in some aqueous process chemistry.
Alternative Reagents: If feasible for your synthesis, consider converting the sulfonyl chloride to the corresponding sulfonyl fluoride (-SO₂F) . Sulfonyl fluorides are generally much more stable towards hydrolysis than their chloride counterparts but remain sufficiently reactive for many coupling reactions, such as Sulfonyl Fluoride Exchange (SuFEx) chemistry.[9]
References
Bream, R. N., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 659–664. [Link]
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1445-1452. [Link]
Mancuso, J., & Svoronos, P. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(11), 4583-4586. [Link]
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? [Link]
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
Mykhailiuk, P. K. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 85(15), 9817–9826. [Link]
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
Zhang, H., et al. (2014). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Advanced Materials Research, 936, 439-442. [Link]
Robertson, R. E., & Laughton, P. M. (1971). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 49(9), 1445-1452. [Link]
Optimizing solvent conditions for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this challenging chlorosulfonation reaction. As Senior Application Scientists, we have compiled this guide based on fundamental principles of electrophilic aromatic substitution and extensive experience with related syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is achieved via an electrophilic aromatic substitution (EAS) reaction.[1][2] In this process, the aromatic ring of the starting material, Ethyl 3-(methoxymethyl)benzoate, acts as a nucleophile and attacks a potent electrophile. The reaction is typically performed with chlorosulfonic acid (ClSO₃H), which generates the highly reactive electrophile, the chlorosulfonium cation (SO₂Cl⁺).[3] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex, before a proton is eliminated to restore aromaticity and yield the final product.[1]
Q2: Why is an excess of chlorosulfonic acid often used as the solvent?
Using a significant excess (typically 4-5 equivalents or more) of chlorosulfonic acid is a common and effective strategy for several reasons:[4]
Reagent and Solvent: It serves as both the primary reagent and the reaction medium, ensuring a high concentration of the active electrophile.
Anhydrous Conditions: Chlorosulfonic acid is a strong dehydrating agent, which is critical as it reacts violently with water.[5] Using it as the solvent helps to maintain the anhydrous conditions necessary for the reaction to succeed.
Substrate Solubility: Many organic substrates are soluble in chlorosulfonic acid, creating a homogeneous reaction environment.
Q3: What are the advantages and disadvantages of using an inert co-solvent like dichloromethane or chloroform?
Introducing an inert co-solvent can be a key optimization parameter.
Advantages:
Temperature Control: A co-solvent with a defined boiling point can help regulate the internal reaction temperature, preventing overheating and reducing side reactions.
Viscosity Reduction: Chlorosulfonic acid is viscous. A co-solvent improves fluidity, enhancing stirring efficiency and heat transfer.
Moderated Reactivity: Diluting the chlorosulfonic acid can temper its reactivity, potentially leading to cleaner reactions and higher selectivity, especially with sensitive substrates. The polarity of the solvent can also influence the nature of the electrophile.[4]
Disadvantages:
Reduced Reaction Rate: Dilution lowers the concentration of the reacting species, which can significantly slow down the reaction, necessitating longer reaction times or higher temperatures.
Solubility Issues: The starting material or intermediates may not be sufficiently soluble in the solvent mixture at lower temperatures.
Potential for Side Reactions: While uncommon with highly inert solvents like chloroform, some solvents may not be completely stable under the harsh, acidic conditions.
Q4: How does reaction temperature critically influence the outcome?
Temperature is arguably the most critical parameter to control in chlorosulfonation.[5]
Low Temperatures (0°C to RT): Performing the initial addition of the substrate to the chlorosulfonic acid at low temperatures (e.g., 0°C) is crucial to control the initial exothermic burst and prevent degradation.[6] Lower temperatures can also minimize the formation of byproducts like sulfones.[7]
Elevated Temperatures: Gentle heating may be required to drive the reaction to completion. However, excessive temperatures can promote unwanted side reactions, including the formation of diaryl sulfones[4], and can even favor sulfonation (-SO₃H) over the desired chlorosulfonation (-SO₂Cl).[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue: Low or No Yield of the Desired Product
Probable Causes:
Deactivated Reagent: Chlorosulfonic acid is highly sensitive to moisture. If the reagent has been exposed to atmospheric moisture, it will decompose to sulfuric acid and HCl, significantly reducing its efficacy.[5]
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or a temperature that is too low.
Improper Work-up: The product is a sulfonyl chloride, which is highly reactive. If the quenching procedure is too slow or the temperature during quenching rises significantly, the product can hydrolyze to the corresponding sulfonic acid, which is water-soluble and will be lost during extraction.
Solutions & Protocols:
Validate Reagent Quality: Always use a fresh, unopened bottle of chlorosulfonic acid. Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (N₂ or Ar) before use.[5]
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product should be significantly less polar than the sulfonic acid byproduct. If the starting material is still present after the initially planned time, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments.
Controlled Quenching: The work-up is critical. The reaction mixture must be quenched by adding it slowly and portion-wise to a vigorously stirred slurry of crushed ice and water.[8] This highly exothermic process must be managed to keep the temperature of the quench mixture at or near 0°C at all times to prevent hydrolysis of the sulfonyl chloride product.
Issue: Formation of a Major, Less Polar Byproduct (Suspected Sulfone)
Probable Cause:
The primary less polar byproduct in this reaction is typically a diaryl sulfone. This occurs when the newly formed sulfonyl chloride product acts as an electrophile and reacts with another molecule of the starting material, Ethyl 3-(methoxymethyl)benzoate. This side reaction is often promoted by higher reaction temperatures and high concentrations of the starting material.[4][7]
Solutions & Protocols:
Inverse Addition: Instead of adding the substrate to the acid, consider adding the chlorosulfonic acid dropwise to a solution of the substrate in an inert solvent like chloroform.[6] This keeps the concentration of the substrate high and the acid low initially. However, for this specific reaction, adding the substrate slowly to the acid is generally preferred to maintain a high excess of the sulfonating agent.
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid any temperature spikes during the addition of the substrate.
Concentration Control: Ensure the substrate is added slowly and in a controlled manner to the chlorosulfonic acid to avoid localized high concentrations that can favor sulfone formation.
Issue: Product is a Dark Oil or Tar, Not a Crystalline Solid
Probable Causes:
Product Degradation: Overheating or extended reaction times can lead to the decomposition of the starting material or product, resulting in polymeric or charred material.
Presence of Impurities: The presence of sulfone or sulfonic acid byproducts can inhibit crystallization, causing the desired product to "oil out."
Residual Solvent: Incomplete removal of the organic solvent used for extraction (e.g., dichloromethane) can result in an oily residue.
Solutions & Protocols:
Purification: If an oil is obtained, attempt purification. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective for separating the desired sulfonyl chloride from less polar sulfone byproducts and more polar baseline impurities.
Trituration/Recrystallization: Try dissolving the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes or pentane) dropwise while stirring vigorously to precipitate the product. Chilling the mixture can aid crystallization.
Visualized Workflows and Mechanisms
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for chlorosulfonation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocol and Data
Reference Experimental Protocol
Safety Precaution: This reaction involves highly corrosive and reactive chemicals. It must be performed in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.
Reagent Charging: Charge the flask with chlorosulfonic acid (5.0 eq.). Begin stirring and cool the flask to 0°C using an ice-water bath.
Substrate Addition: Dissolve Ethyl 3-(methoxymethyl)benzoate (1.0 eq.) in a small volume of dry dichloromethane (~2 mL per gram of substrate). Add this solution to the dropping funnel.
Reaction: Add the substrate solution dropwise to the cold, stirring chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
Warming: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). If the reaction is sluggish, gently warm the mixture to 40-50°C.
Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Once the reaction is complete, carefully and slowly pour the reaction mixture into the ice slurry. The product should precipitate as a white solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
Drying: Dry the solid product under high vacuum to remove residual water. The product can be further purified by recrystallization or column chromatography if necessary.
Table: Effect of Solvent Conditions on Synthesis
The following table summarizes the expected outcomes when varying the solvent conditions, based on established chemical principles.
Solvent System
Temperature
Typical Reaction Time
Expected Yield
Purity & Key Byproducts
Neat ClSO₃H (5 eq.)
0°C to 40°C
2-4 hours
75-85%
Good purity; minor sulfone formation possible if overheated.
ClSO₃H (3 eq.) in CH₂Cl₂
0°C to RT
6-12 hours
60-75%
Generally cleaner reaction; risk of incomplete reaction.
ClSO₃H (3 eq.) in CHCl₃
0°C to 50°C
4-8 hours
65-80%
Similar to CH₂Cl₂, but allows for slightly higher temperatures.
Navigating the Purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate: A Technical Guide to Recrystallization
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a key building block in various synthetic pathways, often requi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a key building block in various synthetic pathways, often requires a robust purification strategy to remove process-related impurities. This technical support guide provides a comprehensive recrystallization protocol, troubleshooting advice, and frequently asked questions to empower scientists in obtaining this reagent at the desired purity.
The Foundation of Purity: Understanding Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[1]
Step-by-Step Recrystallization Protocol for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This protocol is a well-established starting point. However, optimization may be necessary based on the nature and quantity of impurities in your crude material.
Caption: Recrystallization workflow for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Procedure:
Solvent Selection Rationale: A mixed solvent system of isopropanol (IPA) and a non-polar solvent like hexane or heptane is recommended. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, being a moderately polar molecule, is expected to be soluble in hot IPA and poorly soluble in cold IPA and non-polar solvents. This differential solubility is key to effective purification.
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Add a minimal amount of isopropanol and heat the mixture with stirring to near boiling. Continue adding small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
Introduction of Anti-Solvent: While maintaining the elevated temperature, slowly add hexane (or heptane) dropwise to the clear solution until you observe persistent cloudiness (turbidity). This indicates that the solution is approaching its saturation point.
Clarification: Add a few drops of hot isopropanol, just enough to redissolve the turbidity and obtain a clear solution again. This ensures that crystallization will not occur prematurely.
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the collected crystals with a small amount of a cold mixture of IPA and hexane (e.g., in a 1:2 ratio) to remove any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps
Oiling Out (Formation of an oil instead of crystals)
The melting point of the compound is below the boiling point of the solvent. The crude material is highly impure.
- Reheat the solution to dissolve the oil. - Add a small amount of the better solvent (IPA) to decrease the saturation level. - Allow the solution to cool more slowly. - Consider using a different solvent system with a lower boiling point.
No Crystals Form Upon Cooling
Too much solvent was used. The solution is not sufficiently saturated.
- Reheat the solution and evaporate some of the solvent to concentrate it. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. - Add a seed crystal of the pure compound, if available.
Low Recovery of Purified Product
Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration.
- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the wash solvent is thoroughly chilled in an ice bath. - If performing a hot filtration, preheat the funnel and receiving flask to prevent cooling and premature crystallization.
Colored Impurities in Crystals
The impurity co-crystallizes with the product. The impurity is adsorbed onto the surface of the crystals.
- Consider a pre-purification step such as passing a solution of the crude material through a short plug of silica gel. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product).
Crystals Form Too Quickly
The solution is supersaturated. The cooling rate is too fast.
- Reheat the solution to redissolve the crystals. - Add a small amount of additional hot solvent. - Insulate the flask to ensure slow cooling.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate?
Q2: How do I choose the right solvent ratio for the mixed solvent system?
The ideal ratio of IPA to hexane will depend on the impurity profile of your crude material. A good starting point is to dissolve the crude product in a minimal amount of hot IPA and then add hexane until persistent turbidity is observed. The goal is to find a composition where the compound is soluble when hot but sparingly soluble when cold.
Q3: Can I use other alcohols besides isopropanol?
Yes, other short-chain alcohols like ethanol or methanol could potentially be used. However, the solubility of the compound will differ, and the optimal solvent ratios with the anti-solvent will need to be re-determined. Ethanol is a common choice for recrystallizing aromatic compounds.
Q4: My compound is still not pure after one recrystallization. What should I do?
A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the target compound. A second recrystallization is often effective. If impurities persist, consider alternative purification techniques such as column chromatography.
Q5: The sulfonyl chloride group is sensitive to water. Do I need to take special precautions?
Yes, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid in the presence of water. It is crucial to use anhydrous solvents and to protect the reaction and crystallization from atmospheric moisture where possible. The hydrolysis product, being more polar, is typically well-removed during the recrystallization process as it tends to remain in the more polar mother liquor.
References
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
IUCr Journals. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Available at: [Link]
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
Identification and removal of impurities from Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Technical Support Center: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate Welcome to the dedicated technical support guide for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This resource is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Welcome to the dedicated technical support guide for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Purity is paramount, and this guide provides in-depth troubleshooting, validated protocols, and answers to frequently encountered questions regarding the identification and removal of process-related impurities.
This section addresses the most common initial queries regarding the quality assessment of crude or purified Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Q1: What are the most probable impurities I should anticipate following the synthesis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate?
A: Based on the standard synthesis route involving chlorosulfonation of Ethyl 3-(methoxymethyl)benzoate, you should primarily screen for three classes of impurities:
Unreacted Starting Material: Ethyl 3-(methoxymethyl)benzoate. Its presence indicates an incomplete reaction.
Hydrolysis Product: Ethyl 3-(sulfo)-5-(methoxymethyl)benzoate (the corresponding sulfonic acid). The chlorosulfonyl group is highly susceptible to moisture, and this impurity can form during the reaction, aqueous workup, or even on storage in a non-anhydrous environment.[1][2][3]
Sulfone Byproduct: Bis(ethyl 3-(methoxymethyl)benzoate) sulfone. This is a common byproduct in chlorosulfonation reactions where the newly formed sulfonyl chloride reacts with another molecule of the starting aromatic compound.[4][5]
Q2: How can I perform a rapid, qualitative assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most efficient method for a quick purity check.[6][7] It allows you to visualize the starting material, product, and major impurities simultaneously.
Expert Insight: The sulfonic acid hydrolysis product is highly polar and will have a very low Retention Factor (Rf), often appearing as a streak near the baseline on the silica plate. The desired sulfonyl chloride product will be moderately polar. The unreacted starting material and the sulfone byproduct will be the least polar components and will have the highest Rf values.
Q3: What is the recommended analytical technique for accurate, quantitative purity analysis?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the purity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and its related impurities.[8][9] The aromatic ring provides a sufficient chromophore for reliable detection. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of acid like TFA or formic acid) typically provides excellent separation.
Q4: My ¹H NMR spectrum shows unexpected peaks. How can I assign them to specific impurities?
A: First, ensure you have a reference spectrum of your pure starting material.
Starting Material: Look for the characteristic peaks of Ethyl 3-(methoxymethyl)benzoate, which will be missing the signals associated with the chlorosulfonyl group's influence on the aromatic protons.
Sulfonic Acid: The acidic proton of the sulfonic acid group (-SO₃H) may appear as a very broad singlet, often far downfield, and it is exchangeable with D₂O. The aromatic protons adjacent to the sulfonic acid group will have a different chemical shift compared to those next to the sulfonyl chloride.
Sulfone Byproduct: This impurity will have a more complex aromatic region due to the presence of two substituted benzene rings. The overall integration of the aromatic protons to the ethyl and methoxymethyl protons will be higher than in the desired product.
Section 2: Troubleshooting Guide - Common Purification Challenges
This guide provides causal analysis and actionable solutions for specific issues encountered during the purification process.
Problem: HPLC analysis shows a significant peak corresponding to the starting material.
Root Cause: The chlorosulfonation reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the chlorosulfonating agent.
Troubleshooting & Solution:
Reaction Optimization: Re-evaluate the reaction conditions. Consider increasing the reaction time or temperature, or using a slight excess of the chlorosulfonating agent.
Purification Strategy: The polarity difference between the starting material (less polar) and the sulfonyl chloride product (more polar) is generally large enough for efficient separation via silica gel flash column chromatography.[6][10]
Problem: The product appears to degrade or shows a new, very polar spot on TLC during aqueous workup.
Root Cause: The highly reactive sulfonyl chloride is hydrolyzing to the corresponding sulfonic acid upon contact with water.[2][11] This process can be accelerated by elevated temperatures or basic conditions.[3]
Troubleshooting & Solution:
Minimize Contact Time: Perform aqueous washes quickly and efficiently.
Control Temperature: Use ice-cold water or brine for all aqueous washes to significantly slow the rate of hydrolysis.
Avoid Base: Do not use basic solutions (e.g., sodium bicarbonate) for washing unless absolutely necessary to neutralize strong acids. If used, the solution must be cold and contact time must be minimal.
Use Anhydrous Conditions: After the workup, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate and use anhydrous solvents for subsequent steps.[10]
Problem: A high-molecular-weight impurity is detected, which is difficult to remove by simple filtration.
Root Cause: This is characteristic of the diaryl sulfone byproduct formed during the reaction.[4][5] Its polarity can sometimes be close to the desired product, making separation challenging.
Troubleshooting & Solution:
Recrystallization: This is often the most effective method for removing the sulfone byproduct. The sulfone typically has different solubility properties than the sulfonyl chloride. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/petroleum ether.[2][10]
Optimized Chromatography: If recrystallization is ineffective, careful flash column chromatography with a shallow solvent gradient can often resolve the two compounds.[12]
Section 3: Validated Experimental Protocols
These step-by-step protocols provide a reliable framework for the analysis and purification of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Protocol 1: HPLC Method for Purity Assessment
This protocol is designed for quantitative analysis of the target compound and its primary impurities.
Parameter
Specification
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 95% B over 15 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 254 nm
Injection Vol.
5 µL
Sample Prep.
1 mg/mL in Acetonitrile
Self-Validation: A successful run will show baseline separation between the sulfonic acid (earliest eluting), the target sulfonyl chloride, and the starting material/sulfone byproduct (latest eluting).
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing both more polar and less polar impurities.[6][7]
Preparation: Dry-load the crude product onto a small amount of silica gel.
Column: Select a silica gel column appropriately sized for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
Solvent System: Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
Elution: Apply the sample and begin elution. Gradually increase the polarity of the mobile phase (e.g., gradient to 80:20 Hexanes:Ethyl Acetate).
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This is the preferred method for large-scale purification when impurities are minimal.[2][13]
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but fully soluble at an elevated temperature (e.g., Ethyl Acetate/Hexanes or Toluene).
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold, less-soluble solvent.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Visualization of Workflows
Diagram 1: Impurity Identification Workflow
Caption: A standard workflow for the initial analysis and identification of impurities.
Technical Support Center: Work-up Procedures for Reactions Containing Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures involving...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures involving Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The protocols and advice provided herein are grounded in established principles of organic chemistry and extensive field experience with sulfonyl chlorides and related compounds.
Introduction: Navigating the Reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a versatile reagent, typically employed in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds. The sulfonyl chloride functional group is highly reactive towards nucleophiles, a property that is both its strength in synthesis and a challenge during work-up and purification. Proper handling and a well-designed work-up procedure are critical to ensure reaction success, product purity, and safety.
This guide is structured to address common issues encountered during the work-up of reactions involving this reagent, providing both theoretical explanations and practical, step-by-step solutions.
Q1: My reaction is complete, but I am unsure of the best way to quench the excess Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. What is the standard procedure?
A1: The primary goal of quenching is to safely neutralize the highly reactive sulfonyl chloride. The standard and most reliable method is a controlled hydrolysis reaction.
Causality: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is significantly less reactive and more easily removed. The addition of a mild base then neutralizes the resulting sulfonic acid and any hydrochloric acid (HCl) generated during the reaction.
Recommended Quenching Protocol:
Cooling: Before adding any aqueous solution, cool your reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the quenching process.
Slow Addition of Water: Slowly add deionized water to the cooled reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), portion-wise until gas evolution ceases. This neutralizes the sulfonic acid and any HCl.
Stirring: Allow the biphasic mixture to stir for at least 30-60 minutes to ensure complete hydrolysis and neutralization.
Q2: After quenching and extraction, I see a significant amount of my starting amine/alcohol in the crude product. What could be the issue?
A2: This is a common problem and usually points to incomplete reaction. Several factors could be at play.
Troubleshooting Steps:
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. Reactions of sulfonyl chlorides with nucleophiles can be sterically hindered, requiring longer reaction times or elevated temperatures.
Base Stoichiometry: Most sulfonamide formation reactions require a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. Ensure at least one equivalent of base was used, and for less nucleophilic amines, a slight excess may be beneficial.
Reagent Purity: Verify the purity of your Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. Partial hydrolysis of the sulfonyl chloride to the sulfonic acid prior to the reaction will reduce the effective concentration of the active reagent.
Q3: My final product is contaminated with a highly polar impurity that is difficult to remove by chromatography. What is this impurity and how can I get rid of it?
A3: The most likely culprit is the sulfonic acid hydrolysis product: 3-(ethyl-1-oxido-1-oxo-3-sulfanyl)-5-(methoxymethyl)benzoic acid. Its high polarity makes it challenging to remove with standard silica gel chromatography.
Causality: The sulfonic acid is formed by the hydrolysis of unreacted Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate during the aqueous work-up.
Solutions:
Thorough Basic Wash: During your extractive work-up, perform multiple washes with a saturated sodium bicarbonate solution or a dilute (e.g., 1M) sodium hydroxide solution. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.
Acidic Wash (for basic products): If your desired product is basic (e.g., a sulfonamide with a free amine), an acidic wash (e.g., 1M HCl) can help remove basic impurities, but be cautious as it may protonate your product and pull it into the aqueous layer.
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing polar impurities. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
Q4: I am concerned about the stability of the ester functionality in Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate during a basic work-up. Is hydrolysis of the ethyl benzoate a significant risk?
A4: This is a valid concern. While the sulfonyl chloride is the more reactive site, the ethyl ester can undergo hydrolysis under strongly basic conditions, especially with prolonged exposure or elevated temperatures.
Preventative Measures:
Use a Mild Base: Opt for a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for your aqueous wash instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Limit Exposure Time: Do not let the reaction mixture stir with the basic aqueous solution for an extended period. The 30-60 minutes recommended for quenching the sulfonyl chloride is generally sufficient.
Avoid Heat: Perform all steps of the aqueous work-up at room temperature or below.
Experimental Protocols
Protocol 1: Standard Work-up for Sulfonamide Synthesis
This protocol assumes the reaction of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with a primary or secondary amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine or pyridine.
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (typically the amine) is consumed.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Quenching: Slowly add deionized water to the reaction mixture with vigorous stirring.
Neutralization: Add saturated aqueous sodium bicarbonate solution portion-wise until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
Washing: Combine the organic layers and wash sequentially with:
1M HCl (to remove excess amine and base)
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct)
Brine (to aid in drying)
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Work-up for Products Sensitive to Acidic or Basic Conditions
For products that may be unstable under acidic or basic washes, a modified work-up is recommended.
Reaction Monitoring and Cooling: As in Protocol 1.
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This provides a mildly acidic quench.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
Washing: Combine the organic layers and wash only with brine.
Drying and Concentration: Dry the organic layer and concentrate as described previously.
Purification: This method may result in a cruder product, requiring more careful purification by chromatography.
Data Presentation
Work-up Step
Purpose
Key Considerations
Cooling to 0 °C
Control exotherm of quenching
Prevents side reactions and ensures safety.
Aqueous Quench
Hydrolyze excess sulfonyl chloride
Slow addition is critical.
Base Wash (e.g., NaHCO₃)
Remove sulfonic acid byproduct
Use a mild base to prevent ester hydrolysis.
Acid Wash (e.g., 1M HCl)
Remove unreacted amine/basic catalyst
May not be suitable for acid-sensitive products.
Brine Wash
Remove residual water
Improves drying efficiency.
Drying (e.g., Na₂SO₄)
Remove dissolved water
Prevents water from co-evaporating with the solvent.
Visualizations
Logical Flow of a Standard Work-up
Caption: Standard work-up and purification workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common impurities.
References
Due to the lack of specific literature for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, this guide is based on established principles for analogous compounds. The following references provide a strong foundation for the chemistry of sulfonyl chlorides and their work-up procedures.
General Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008). A very practical and efficient sulfonamide synthesis from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
Work-up Troubleshooting: University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
Technical Support Center: Managing Exothermic Reactions with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The information herein is grounded in the established reactivity of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The information herein is grounded in the established reactivity of the sulfonyl chloride functional group and general principles of chemical process safety. Given the specific nature of this compound, users must supplement this guidance with their own rigorous, experiment-specific risk assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate?
A1: The primary hazard stems from the highly reactive chlorosulfonyl (-SO₂Cl) group. This functional group is susceptible to rapid, exothermic reactions with a wide range of nucleophiles. The principal risks are:
Violent Reaction with Water (Hydrolysis): Contact with water, including atmospheric moisture, can lead to a vigorous reaction that produces ethyl 3-(sulfonic acid)-5-(methoxymethyl)benzoate and hydrochloric acid (HCl) gas.[1][2][3] This reaction is highly exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in closed systems.
Reaction with Alcohols and Amines: Reactions with alcohols (to form sulfonate esters) and amines (to form sulfonamides) are also highly exothermic. These are often the desired synthetic transformations, but without proper control, the rate of heat generation can quickly exceed the cooling capacity of the reactor, leading to a thermal runaway.[4][5]
Thermal Decomposition: While specific data for this molecule is unavailable, sulfonyl chlorides as a class can decompose at elevated temperatures, releasing toxic and corrosive gases such as sulfur oxides and chlorine.[1] A runaway reaction can easily reach the temperatures required for decomposition.
Q2: My reaction seems to be proceeding slowly. Is it safe to increase the temperature or add the catalyst all at once?
A2: This is a common scenario that can lead to a serious incident.[6] An initial slow reaction could be due to an induction period. Adding a large amount of catalyst or rapidly increasing the temperature can trigger a sudden, uncontrollably fast reaction. The accumulated unreacted reagents can then react almost simultaneously, causing a severe exotherm.
Causality: The rate of a chemical reaction increases exponentially with temperature, while the rate of heat removal from a reactor typically increases linearly.[4] This disparity means that a small increase in temperature can cause the heat generation rate to overwhelm the cooling system.
Best Practice: Always maintain controlled, slow addition of reagents and catalysts. If a reaction fails to initiate, a thorough investigation should be conducted before making any adjustments. Consider the possibility of impure reagents or catalyst inhibition.
Q3: What is a "thermal runaway" and how can I recognize it?
A3: A thermal runaway is a self-sustaining exothermic reaction that accelerates out of control.[7][8] It occurs when the heat generated by the reaction exceeds the rate at which heat is removed.[5] The resulting temperature increase further accelerates the reaction, creating a dangerous positive feedback loop.
Indicators of a Potential Thermal Runaway:
A continuous, accelerating rise in temperature even when cooling is applied at maximum capacity.
Issue: The reaction temperature is rising rapidly and is not responding to cooling.
This is a critical situation indicating a potential thermal runaway. Immediate and decisive action is required.
Troubleshooting Steps:
Stop Reagent Addition: Immediately cease the addition of any further reagents or catalysts.
Maximize Cooling: Ensure the cooling system is operating at its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
Emergency Quenching (If Safe and Planned): If the temperature continues to rise, and you have a pre-planned and validated emergency quenching procedure, execute it. This typically involves adding a cold, inert solvent to dilute the reaction mass and absorb heat. Never introduce a reactive quenching agent like water or alcohol into a runaway reaction , as this will likely accelerate the exotherm.
Alert Personnel and Evacuate: Inform colleagues immediately. If the situation cannot be brought under control, evacuate the area and follow your institution's emergency protocols.
Before performing any reaction on a large scale, it is crucial to understand its thermal profile.
Methodology: Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC)
Objective: To measure the heat of reaction, determine the maximum temperature of the synthetic reaction (MTSR), and assess the potential for secondary decomposition reactions.[9][10]
Procedure (Conceptual):
Use a reaction calorimeter to perform the reaction on a small scale under controlled conditions.
Measure the heat flow in real-time as reagents are added.
After the primary reaction is complete, use DSC to screen the resulting mixture for the onset temperature of any decomposition reactions.
Data Analysis: The data gathered will allow you to calculate the adiabatic temperature rise, which is essential for ensuring that the reaction can be safely controlled within the limits of your equipment.
Protocol 2: Controlled Quenching of Unreacted Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This protocol is for safely neutralizing the reactive sulfonyl chloride after a reaction is complete and has cooled to a safe temperature.
Cool the Reaction: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This minimizes the exotherm during the quench.[11]
Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a cold protic solvent like isopropanol or methanol. This will convert the highly reactive sulfonyl chloride into a more stable sulfonate ester.
Aqueous Basic Wash: After the initial quench is complete (as evidenced by the cessation of any exotherm), slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl byproduct and any remaining acidic species.[11] Continue stirring for 30-60 minutes.
Verify Neutralization: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Phase Separation: Proceed with standard liquid-liquid extraction to isolate the product.
Data & Visualization
Table 1: Key Thermal Safety Considerations
Parameter
Description
Mitigation Strategy
Heat of Reaction (ΔHᵣ)
The total amount of heat released during the desired reaction.
Quantify using calorimetry. Ensure cooling capacity is sufficient to handle the total heat load over the addition time.
Heat Capacity (Cp)
The amount of heat required to raise the temperature of the reaction mass by one degree.
Use solvents with high heat capacity where possible. Ensure adequate reaction mass for thermal inertia.
Heat Transfer Coefficient (UA)
The efficiency of heat removal from the reactor.
Maximize by using a properly sized reactor, ensuring good agitation, and maintaining a large temperature difference (ΔT) between the reactor and the cooling medium.
Maximum Temperature of Synthetic Reaction (MTSR)
The highest temperature the reaction could reach if all cooling were lost.
Ensure the MTSR is well below the boiling point of the solvent and the onset temperature of any decomposition reactions.
Diagrams
Below are process diagrams illustrating key decision-making workflows for managing reactions with Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Caption: Controlled Reaction Workflow.
Caption: Emergency Response Decision Tree.
References
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
University of Louisiana at Monroe. (n.d.). Lab Session 9, Experiment 8: Calorimetry, Heat of Reaction. Retrieved from [Link]
PMC. (n.d.). Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave?. Retrieved from [Link]
Pyrophobic Systems. (2024, April 4). A Guide to Thermal Runaway Mitigation and Containment. Retrieved from [Link]
MDPI. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][12]diazepin-2-ylamino)benzoate. Retrieved from [Link]
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
Directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE. Retrieved from [Link]
Unknown Source. (n.d.).
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
Scribd. (n.d.). Reportsheet#4 Calorimetry Chem1103l. Retrieved from [Link]
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Case Study. Retrieved from [Link]
Battery Power. (2022, September 1). Techniques for mitigating thermal runaway in batteries. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]
Chem.ucla.edu. (n.d.). Calorimetry. Retrieved from [Link]
ResearchGate. (2025, August 6). Study of Major Accidents Involving Chemical Reactive Substances. Retrieved from [Link]
A Guide to the 13C NMR Spectroscopic Analysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and a Comparison with Key Sulfonylating Agents
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the expected 13C NMR spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. In the...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the expected 13C NMR spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide and a comparative analysis against common sulfonylating agents, underscoring the utility of 13C NMR in the structural elucidation of complex aromatic compounds.
Introduction: The Role of 13C NMR in Structural Verification
In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the detailed characterization of substitution patterns on aromatic rings and the confirmation of functional group presence.
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a multifunctional aromatic compound. Its utility in organic synthesis, potentially as a building block for more complex molecules, necessitates a reliable method for its structural confirmation. This guide will delve into the predicted 13C NMR spectrum of this compound, offering a rationale for the expected chemical shifts based on the analysis of substituent effects. Furthermore, we will compare its predicted spectral features with the experimental data of established sulfonylating agents, benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride), to highlight the distinguishing features imparted by the ethyl benzoate and methoxymethyl moieties.
Predicted 13C NMR Spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
The prediction of the 13C NMR spectrum for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is based on the principle of substituent additivity on the benzene ring, with benzene itself having a 13C chemical shift of approximately 128.5 ppm. The electron-withdrawing nature of the chlorosulfonyl (-SO2Cl) and ethyl carboxylate (-COOEt) groups, and the electron-donating, yet inductively withdrawing, nature of the methoxymethyl (-CH2OCH3) group will cause significant shifts in the aromatic carbon signals.
Below is a table of predicted chemical shifts for each carbon atom in the molecule.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
Aromatic C1
~132
Attached to the electron-withdrawing ester group.
Aromatic C2
~130
Meta to the strongly withdrawing -SO2Cl and ortho to the -COOEt group.
Aromatic C3
~145
Directly attached to the strongly electron-withdrawing -SO2Cl group (ipso-carbon).
Aromatic C4
~128
Ortho to both the -SO2Cl and -CH2OCH3 groups.
Aromatic C5
~160
Attached to the oxygen of the methoxymethyl group, experiencing a strong deshielding effect.
Aromatic C6
~125
Ortho to the -COOEt group and meta to the -CH2OCH3 group.
Ester C=O
~165
Carbonyl carbon of the ethyl ester, typically in this region.
Ester -OCH2-
~62
Methylene carbon of the ethyl group, deshielded by the adjacent oxygen.
Ester -CH3
~14
Methyl carbon of the ethyl group.
-CH2OCH3
~75
Methylene carbon of the methoxymethyl group, deshielded by two oxygen atoms.
-OCH3
~59
Methyl carbon of the methoxymethyl group.
Comparative Analysis with Alternative Sulfonylating Agents
To contextualize the predicted spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, it is instructive to compare it with the known 13C NMR data of simpler, widely used sulfonylating agents: benzenesulfonyl chloride and p-toluenesulfonyl chloride. This comparison highlights the unique spectral signatures introduced by the additional functional groups on the target molecule.
As the table demonstrates, the presence of the ethyl ester and methoxymethyl groups in the target compound introduces several additional signals in both the aromatic and aliphatic regions of the spectrum, providing clear points of differentiation. The downfield shift of the aromatic carbon attached to the methoxymethyl group (~160 ppm) is particularly noteworthy.
Experimental Protocol for 13C NMR Analysis
To obtain a high-quality 13C NMR spectrum for structural verification, a standardized experimental protocol is essential.
I. Sample Preparation
Sample Quantity : Weigh approximately 50-100 mg of the solid sample.[2]
Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d6, DMSO-d6, or benzene-d6.[2]
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Addition of Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
II. NMR Spectrometer Setup and Data Acquisition
Instrumentation : The spectrum should be acquired on a modern NMR spectrometer, for instance, a 300 MHz or higher field instrument.
Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field and "shim" to improve its homogeneity.[3]
Acquisition Parameters :
Experiment Type : A standard proton-decoupled 1D 13C NMR experiment should be performed.[4]
Pulse Angle : A 30° pulse is recommended for compounds up to approximately 350 Daltons to allow for faster relaxation and a better signal-to-noise ratio in a given time.[5]
Acquisition Time : An acquisition time of around 4 seconds is generally sufficient.[5]
Relaxation Delay : For routine spectra of molecules in this size range, a relaxation delay may not be necessary when using a small pulse angle.[5]
Number of Scans : The number of scans will depend on the sample concentration. For a 50-100 mg sample, a few thousand scans should provide a good signal-to-noise ratio.
III. Data Processing
Fourier Transformation : The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
Baseline Correction : The baseline of the spectrum is corrected to be flat.
Referencing : The spectrum is referenced to the TMS signal at 0.0 ppm.
Peak Picking : The chemical shift of each peak is identified and labeled.
Visualizing the Analytical Workflow
The process of 13C NMR analysis, from sample preparation to final spectrum, can be visualized as a logical workflow.
Figure 1: Workflow for 13C NMR Analysis.
Conclusion
References
Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed., pp. 147-184). Elsevier.
A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization-mass spectrometry (EI-MS) fragmentation of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a compound of interest in medicinal chemistry. Through a detailed analysis of its fragmentation pathways, we will compare its behavior to that of structurally related analogs to highlight the influence of substituent positioning and functional group identity on mass spectral characteristics.
Deciphering the Fragmentation Cascade of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
The mass spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a tapestry of fragment ions, each telling a story about the molecule's inherent chemical bonds and their relative stabilities under energetic electron ionization. The fragmentation of this molecule is governed by the interplay of its three key functional moieties: the ethyl benzoate, the aryl sulfonyl chloride, and the methoxymethyl group.
Upon electron ionization, the molecule (Molecular Weight: 292.74 g/mol ) will form a molecular ion ([M]+•) at m/z 292. The subsequent fragmentation is predicted to follow several competing pathways, driven by the stability of the resulting fragments.
A primary and highly characteristic fragmentation pathway for aromatic sulfonyl chlorides is the neutral loss of sulfur dioxide (SO2), a stable small molecule. This process is a rearrangement reaction that can be promoted by the presence of electron-withdrawing groups on the aromatic ring.[1] In the case of our target molecule, this would result in a significant fragment ion at m/z 228 ([M - SO2]+•).
The ethyl benzoate moiety offers another predictable fragmentation route. A common cleavage for esters is the loss of the alkoxy group.[2][3] For Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, this would involve the loss of an ethoxy radical (•OCH2CH3), leading to the formation of a stable acylium ion at m/z 247 ([M - 45]+). This acylium ion is a reliable indicator for the benzoyl substructure.[4]
The methoxymethyl substituent also directs fragmentation. Cleavage of the ether bond can occur, leading to the loss of a methoxy radical (•OCH3) to yield a fragment at m/z 261 ([M - 31]+), or the loss of a formaldehyde molecule (CH2O) through a rearrangement, resulting in a fragment at m/z 262 ([M - 30]+•).
Further fragmentation of these primary ions will also be observed. For instance, the acylium ion at m/z 247 could subsequently lose a chlorine atom to produce an ion at m/z 212 . The ion at m/z 228, having lost SO2, may then undergo fragmentation of the ethyl ester, such as the loss of an ethyl radical (•CH2CH3), to give a fragment at m/z 199 .
The interplay of these pathways is visually represented in the following fragmentation diagram:
Caption: Predicted EI-MS fragmentation pathway of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Comparative Fragmentation Analysis: The Importance of Substituent Identity and Position
To fully appreciate the nuances of the fragmentation of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a comparison with closely related analogs is instructive. We will consider two such compounds: Ethyl 3-(chlorosulfonyl)benzoate and Ethyl 4-(chlorosulfonyl)benzoate .
Alternative 1: Ethyl 3-(chlorosulfonyl)benzoate
This analog lacks the methoxymethyl group, simplifying the resulting mass spectrum. Its molecular weight is 248.68 g/mol . The primary fragmentation pathways will be dictated by the ethyl benzoate and the sulfonyl chloride functionalities.
Loss of Ethoxy Radical: Similar to the target molecule, a dominant fragmentation will be the loss of the ethoxy radical (•OCH2CH3) to form the 3-(chlorosulfonyl)benzoyl cation at m/z 203 ([M - 45]+).
Loss of SO2: The characteristic neutral loss of sulfur dioxide will also be a prominent pathway, yielding a fragment ion at m/z 184 ([M - 64]+•).
Loss of Chlorine: Cleavage of the S-Cl bond will result in a fragment at m/z 213 ([M - 35]+).
The absence of the methoxymethyl group eliminates the fragmentation pathways associated with this moiety, leading to a less complex spectrum and highlighting the diagnostic fragments of the core structure.
Alternative 2: Ethyl 4-(chlorosulfonyl)benzoate
This positional isomer allows for an investigation into the effects of substituent placement on fragmentation. Its molecular weight is also 248.68 g/mol . While the primary fragmentation losses will be similar to its meta-isomer, the relative intensities of the fragment ions may differ due to the electronic effects of the para-substitution.
Loss of Ethoxy Radical: The loss of the ethoxy radical will produce the 4-(chlorosulfonyl)benzoyl cation at m/z 203 ([M - 45]+).
Loss of SO2: A neutral loss of SO2 will lead to a fragment at m/z 184 ([M - 64]+•).
Loss of Chlorine: Cleavage of the S-Cl bond will produce an ion at m/z 213 ([M - 35]+).
While the m/z values of the primary fragments are identical to the meta-isomer, the stability of the resulting ions can be influenced by the para-positioning of the substituents, potentially altering the base peak and the overall appearance of the spectrum. The "ortho effect," a well-documented phenomenon in the mass spectrometry of substituted aromatics, demonstrates how the proximity of functional groups can lead to unique fragmentation pathways not observed in meta and para isomers.[5] While not an ortho-isomer, this highlights the principle that substituent position is a critical factor in fragmentation analysis.
This table provides a clear comparison of the expected major fragment ions for the target molecule and its selected alternatives. The presence of unique fragments in the spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, such as m/z 261, serves as a diagnostic marker for the methoxymethyl group.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the acquisition of electron ionization mass spectra suitable for the analysis of the compounds discussed in this guide.
1. Instrumentation:
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is recommended for sample introduction and analysis.
2. GC Conditions:
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of these aromatic compounds.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane).
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
3. MS Conditions:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[2]
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-400.
Scan Speed: 1000 amu/s.
4. Data Analysis:
Acquire the total ion chromatogram (TIC) to identify the elution time of the analyte.
Extract the mass spectrum corresponding to the chromatographic peak of the target compound.
Identify the molecular ion and major fragment ions.
Compare the observed fragmentation pattern with the predicted pathways and the spectra of the alternative compounds.
Conclusion
The mass spectrometric fragmentation of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a predictable yet complex process governed by the inherent chemistry of its functional groups. By understanding the characteristic fragmentation patterns of ethyl benzoates, aryl sulfonyl chlorides, and methoxymethyl ethers, a detailed and informative interpretation of the mass spectrum can be achieved. The comparative analysis with simpler analogs underscores the diagnostic value of specific fragment ions and the influence of substituent identity and position on the fragmentation cascade. This guide provides a robust framework for researchers and scientists in the field of drug development to approach the structural elucidation of similarly complex molecules with confidence and scientific rigor.
References
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
A Comparative Guide to Functional Group Analysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Ethyl 3-(ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a unique combination of functional groups that necessitates a robust analytical approach for its identification and quality control. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for elucidating the functional groups of this molecule, while also offering a comparative perspective with other common analytical techniques.
The Molecular Blueprint: Functional Groups of Interest
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a multi-functionalized aromatic compound. A thorough characterization requires the unambiguous identification of the following key functional groups:
Sulfonyl Chloride (-SO₂Cl): A highly reactive group, crucial for subsequent synthetic transformations.
Ester (-COOCH₂CH₃): Comprising a carbonyl (C=O) and two C-O single bonds.
Ether (-OCH₃): The methoxymethyl substituent.
Aromatic Ring: A 1,3,5-trisubstituted benzene ring.
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g [label="S", pos="2.5,1.5!"];
h [label="O", pos="3.2,2!"];
i [label="O", pos="3.2,1!"];
j [label="Cl", pos="1.8,2.2!"];
k [label="C", pos="-2.5,1.5!"];
l [label="O", pos="-3.2,2!"];
m [label="O", pos="-3.2,1!"];
n [label="CH2CH3", pos="-4.2,0.7!"];
o [label="CH2", pos="0,-2.2!"];
p [label="OCH3", pos="0,-3!"];
a -- b -- c -- d -- e -- f -- a;
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label="Structure of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate";
FTIR Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules.[1] Each functional group exhibits characteristic absorption bands at specific frequencies, providing a unique "fingerprint" of the molecule.[2]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Sulfonyl Chloride (-SO₂Cl)
Asymmetric S=O Stretch
1375-1410
Strong
Symmetric S=O Stretch
1185-1204
Strong
S-Cl Stretch
~375
Strong
Ester (-COOCH₂CH₃)
C=O Stretch
1715-1730
Strong
C-O Stretch
1000-1300 (two bands)
Strong
Aromatic Ring
C-H Stretch
3000-3100
Medium-Weak
C=C Stretch
1400-1600
Medium-Weak
Aliphatic C-H
C-H Stretch
2800-3000
Medium
Ether (-OCH₃)
C-O Stretch
1000-1300
Strong
Data compiled from various sources.[3][4][5][6][7][8][9]
The sulfonyl chloride group is readily identified by two strong, characteristic S=O stretching bands.[3] The ester group also presents a prominent C=O stretching absorption, alongside two distinct C-O stretching bands.[6][7] The aromatic ring will show weaker C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region.[4][8] The aliphatic C-H stretches from the ethyl and methoxymethyl groups will appear just below 3000 cm⁻¹.[3] The C-O stretch of the ether will likely overlap with one of the C-O stretches from the ester group.[9]
A Comparative Analysis of Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques.[1][10][11]
Provides limited information on molecular connectivity and stereochemistry.
¹H NMR Spectroscopy
Provides information on the chemical environment and connectivity of hydrogen atoms.[10]
Excellent for determining detailed molecular structure.
Requires larger sample size, more expensive instrumentation.
¹³C NMR Spectroscopy
Provides information on the chemical environment of carbon atoms.[10]
Complements ¹H NMR for a complete structural picture.
Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern.[10]
Extremely sensitive, provides molecular formula information.
Can be destructive, may not distinguish between isomers.
Raman Spectroscopy
Provides information on vibrational modes, complementary to FTIR.
Excellent for symmetric bonds (e.g., S-S), can be used in aqueous solutions.
Can be affected by fluorescence, weaker signal than FTIR for many functional groups.
Causality in Technique Selection:
The choice of analytical technique is driven by the specific question being asked. For rapid confirmation of the presence of key functional groups, such as verifying the success of a chlorosulfonation reaction, FTIR is the most efficient method.[2] However, for unambiguous structure determination of a novel compound or for detailed impurity profiling, a combination of NMR and Mass Spectrometry is indispensable.[10]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate using the KBr pellet method. This method is suitable for solid samples and provides good spectral resolution.[2][12]
Self-Validating System for Protocol Integrity:
This protocol incorporates steps to ensure data quality. A background spectrum is collected to account for atmospheric and instrumental contributions. The visual clarity of the KBr pellet is a key indicator of good sample preparation.
In a dry agate mortar, grind 1-2 mg of the sample to a fine powder.[2]
Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample.[2]
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[2] The transparency of the pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.
Data Acquisition:
Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Place the KBr pellet in the sample holder and acquire the IR spectrum.
Typical instrument parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32
Data Analysis:
Perform baseline correction and other necessary spectral processing.
Identify the characteristic absorption bands and correlate them with the functional groups of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Conclusion
FTIR spectroscopy stands out as a powerful and efficient technique for the routine analysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, offering rapid confirmation of its key functional groups. Its simplicity and speed make it an invaluable tool in a research and development setting. For a more exhaustive structural characterization, especially in the context of drug discovery and process development, a multi-faceted approach that integrates FTIR with NMR and mass spectrometry is the most robust strategy. This integrated analytical workflow ensures the highest level of confidence in the identity and purity of this important synthetic intermediate.
References
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]
Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]
PubMed. (2010, February 1). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. [Link]
A Comparative Guide to the Reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and Other Key Sulfonyl Chlorides
Introduction: The Central Role of Sulfonyl Chlorides in Modern Chemistry Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their ability to react readily with nucleophiles...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Sulfonyl Chlorides in Modern Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their ability to react readily with nucleophiles to form stable sulfonamides and sulfonate esters. This reactivity profile has made them indispensable in medicinal chemistry and drug development, where the sulfonamide moiety is a prevalent pharmacophore found in a wide array of therapeutic agents.[1] The reactivity of a given sulfonyl chloride is not uniform; it is intricately governed by the electronic and steric nature of its organic residue (R). Understanding these nuances is critical for reaction design, optimization, and the selective functionalization of complex molecules.
This guide provides an in-depth comparison of the reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate , a bespoke building block, with several industry-standard sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. We will dissect the structural features that dictate their reactivity, provide a framework for experimental validation, and explain the mechanistic underpinnings of their chemical behavior.
Pillars of Reactivity: Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. The reaction typically proceeds through a concerted SN2-type mechanism or a stepwise pathway involving a trigonal bipyramidal intermediate.[2] Two key factors modulate the reaction rate:
Electronic Effects: The electron density at the sulfur center is the dominant factor. Electron-withdrawing groups (EWGs) attached to the 'R' group pull electron density away from the sulfur atom, increasing its partial positive charge (δ+). This heightened electrophilicity makes the sulfur more susceptible to nucleophilic attack, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the sulfur's electrophilicity and slow the reaction rate.
Steric Effects: The size and spatial arrangement of the 'R' group can physically obstruct the incoming nucleophile's path to the sulfur atom. Increased steric bulk around the sulfonyl chloride moiety generally leads to a slower reaction rate.
Comparative Analysis of Key Sulfonyl Chlorides
To contextualize the reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, we first examine a selection of commonly used sulfonyl chlorides, each with distinct structural features.
Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is relatively unhindered. The methyl group is weakly electron-donating. A unique feature of MsCl and other alkanesulfonyl chlorides with α-hydrogens is their ability to form a highly reactive "sulfene" intermediate (H₂C=SO₂) in the presence of a strong, non-nucleophilic base like triethylamine.[3][4] This alternative pathway can dramatically increase its reaction rate under basic conditions.
p-Toluenesulfonyl Chloride (TsCl): A workhorse of organic chemistry, the reactivity of TsCl is moderated by the electron-donating p-methyl group, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.[5]
Dansyl Chloride: This reagent is characterized by two significant features: the bulky naphthalene ring system, which imparts considerable steric hindrance, and the powerful electron-donating dimethylamino group. Both factors combine to make dansyl chloride significantly less reactive than simpler aryl sulfonyl chlorides, often requiring more forcing conditions for reaction.[6][7]
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate: This molecule presents a fascinating case study in electronic activation. The key feature is the ethyl benzoate group at the 3-position. The ester functionality is a potent electron-withdrawing group (EWG) via resonance and induction. Its placement meta to the sulfonyl chloride ensures it exerts a strong electron-withdrawing effect, which is not counteracted by resonance donation. This effect significantly depletes electron density from the aromatic ring and, consequently, from the sulfur atom, making it highly electrophilic. The methoxymethyl group at the 5-position is sterically larger than a hydrogen but is not expected to significantly alter the electronic landscape at the reaction center.
Prediction: Due to the powerful electron-withdrawing nature of the meta-ester group, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is predicted to be the most reactive sulfonyl chloride in this comparison , surpassing even the baseline reactivity of benzenesulfonyl chloride and significantly exceeding that of TsCl and dansyl chloride.
Experimental Validation Protocol: A Self-Validating System
To empirically validate these predictions, a comparative kinetic analysis is the most rigorous approach. The following protocol describes a self-validating system for determining the relative rates of sulfonamide formation.
Objective: To compare the reaction rates of different sulfonyl chlorides with a model primary amine (e.g., benzylamine) under standardized conditions using HPLC analysis.
Workflow Diagram
Caption: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Step-by-Step Methodology:
Reagent Preparation:
Prepare 0.1 M stock solutions of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, TsCl, MsCl, and dansyl chloride in anhydrous acetonitrile (ACN).
Prepare a 0.1 M stock solution of benzylamine in ACN.
Prepare a 0.05 M stock solution of a suitable internal standard (e.g., naphthalene) in ACN.
Causality: Using stock solutions ensures accurate and reproducible concentrations for each parallel experiment. Acetonitrile is a polar aprotic solvent that will dissolve all reactants without participating in the reaction.
Reaction Execution (Performed in Parallel for Each Sulfonyl Chloride):
In a temperature-controlled vial at 25.0 °C, combine 1.0 mL of the benzylamine stock solution, 1.0 mL of the internal standard stock solution, and 7.0 mL of ACN.
Initiate the reaction (t=0) by adding 1.0 mL of the 0.1 M sulfonyl chloride stock solution with rapid stirring.
Immediately withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of 1% formic acid in water. This is the t=0 sample.
Withdraw and quench subsequent 100 µL aliquots at predetermined time points (e.g., 2, 5, 10, 20, 40, and 60 minutes).
Causality: Running reactions in parallel under identical conditions isolates the sulfonyl chloride's structure as the only variable. The internal standard corrects for any variations in sample injection volume during HPLC analysis, ensuring data integrity. Quenching with acid protonates the remaining benzylamine, preventing further reaction.
HPLC Analysis:
Analyze the quenched samples using a reverse-phase C18 column.
Use an isocratic or gradient elution method with a mobile phase such as ACN/water with 0.1% formic acid.
Monitor the disappearance of the benzylamine peak and the appearance of the corresponding sulfonamide product peak using a UV detector (e.g., at 254 nm).
Causality: HPLC provides excellent separation and quantification of reactants and products, allowing for precise measurement of reaction progress.
Data Interpretation:
For each time point, calculate the concentration of the formed sulfonamide relative to the internal standard.
Plot the concentration of the product versus time for each sulfonyl chloride.
The initial slope of this curve is proportional to the initial reaction rate. The relative ordering of these slopes provides a quantitative comparison of reactivity.
Understanding the Driving Forces of Reactivity
The predicted high reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a direct consequence of fundamental electronic principles. The diagram below illustrates how substituents modulate the electrophilicity of the sulfur center.
Caption: Influence of substituents on sulfur electrophilicity and reactivity.
Conclusion and Outlook
Based on established principles of physical organic chemistry, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is predicted to be a highly reactive sulfonylating agent. Its reactivity is driven by the potent electron-withdrawing effect of the meta-positioned ethyl ester group, which enhances the electrophilicity of the sulfur atom. This makes it an excellent candidate for reactions where rapid and efficient sulfonamide bond formation is required, even with less nucleophilic amines or under mild conditions.
Conversely, its heightened reactivity necessitates careful handling and storage to prevent hydrolysis from atmospheric moisture. For synthetic applications requiring slower, more controlled reactivity, or where selectivity in the presence of multiple nucleophiles is paramount, traditional reagents like TsCl or sterically hindered alternatives like dansyl chloride may be more appropriate. The experimental protocol outlined herein provides a robust framework for researchers to quantify these reactivity differences and make informed decisions in the strategic design of their synthetic routes.
References
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. (2022). PubMed Central. Available at: [Link]
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2383. Available at: [Link]
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Available at: [Link]
Bar-Eli, K., & Kustin, K. (1960). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. The Journal of Physical Chemistry, 64(8), 992-995. Available at: [Link]
The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Taylor & Francis Online. Available at: [Link]
Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. Available at: [Link]
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
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A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. As a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple protocol, delving into the scientific rationale behind each experimental choice, comparing viable alternatives, and culminating in a fully validated, stability-indicating method.
The inherent reactivity of the sulfonyl chloride functional group presents a unique analytical challenge, necessitating a robust method that can separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[1][2] Our objective is to systematically evaluate and compare key chromatographic parameters—stationary phase chemistry and mobile phase composition—to develop a method that is not only accurate and precise but also practical for routine quality control environments.
Part 1: Foundational Strategy: Analyte-Driven Column and Mobile Phase Selection
The molecular structure of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate features a substituted aromatic ring, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is driven by hydrophobic interactions.[3][4] The presence of the polar sulfonyl chloride and ether groups, contrasted with the non-polar ethyl benzoate core, suggests that stationary phase chemistry will play a critical role in achieving optimal selectivity.
Initial Column Selection: A Tale of Two Chemistries
The choice of a stationary phase is the most powerful tool for influencing selectivity in an HPLC separation.[5] We will compare two distinct yet highly effective column chemistries:
The Workhorse: C18 (Octadecylsilane) : This is the most common reversed-phase chemistry, relying on strong hydrophobic interactions between the 18-carbon alkyl chains and the non-polar regions of the analyte.[3][6] It is our primary candidate due to its versatility and proven performance with aromatic compounds.[7][8]
The Alternative Selectivity: Phenyl-Hexyl : This phase provides a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl group allows for π-π interactions with the aromatic ring of the analyte.[6][9] This can provide unique selectivity, especially for separating compounds with similar hydrophobicity but different aromatic character.
For this study, standard column dimensions of 4.6 x 150 mm with a 5 µm particle size are chosen to balance efficiency with system backpressure.
Initial Mobile Phase and Detection Wavelength
Given the aromatic nature of the analyte, a UV detector is the logical choice.[2] A preliminary scan indicates strong absorbance around 230 nm, which will be used for initial screening to ensure sensitivity for both the main compound and potential impurities. The initial mobile phase will consist of water as the weak solvent (Mobile Phase A) and an organic modifier as the strong solvent (Mobile Phase B), run in a gradient mode to elute a wide range of potential impurities.[10][11]
Part 2: Systematic Method Development and Optimization
Our method development follows a logical, multi-stage process designed to systematically refine chromatographic conditions.
Caption: High-level workflow for systematic HPLC method development.
Comparison 1: The Impact of the Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN typically has a higher elution strength and lower viscosity, leading to sharper peaks and lower backpressure. Methanol, however, can alter selectivity due to its different solvent properties.[10][12]
Experimental Protocol: Organic Modifier Screening
System: Agilent 1260 Infinity II HPLC with DAD detector.
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: Deionized Water.
Mobile Phase B (Comparison): Acetonitrile or Methanol.
Gradient: 30% B to 95% B in 15 minutes, hold at 95% B for 3 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: 230 nm.
Sample: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate dissolved in ACN at 0.5 mg/mL.
Comparative Data: Acetonitrile vs. Methanol
Parameter
Acetonitrile/Water
Methanol/Water
Rationale for Observation
Retention Time (Main Peak)
8.52 min
9.88 min
ACN is a stronger organic modifier, leading to faster elution.[10]
Peak Asymmetry
1.1
1.3
Lower viscosity of ACN mobile phases often leads to better peak shapes.
Resolution (Main Peak & Impurity 1)
2.5
1.9
The selectivity difference between ACN and water provided better separation.
System Backpressure
~120 bar
~180 bar
Methanol is more viscous than acetonitrile.
Comparison 2: The Role of the Stationary Phase
With acetonitrile selected, we now compare the C18 and Phenyl-Hexyl columns to determine the optimal stationary phase chemistry for this specific separation.
The protocol remains identical to the one above, with Acetonitrile as Mobile Phase B.
Column (Comparison):
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Comparative Data: C18 vs. Phenyl-Hexyl
Parameter
C18 Column
Phenyl-Hexyl Column
Rationale for Observation
Retention Time (Main Peak)
8.52 min
9.15 min
Increased retention on the Phenyl-Hexyl column due to π-π interactions.[9]
Resolution (Impurity 1 & Impurity 2)
1.8
2.8
The alternative selectivity of the phenyl phase significantly improved the resolution of this critical pair.
Peak Tailing Factor
1.1
1.05
Excellent peak shape on both columns.
Part 3: Method Validation for a Self-Validating System
A developed method is incomplete until it is validated to prove its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]
Specificity and Stability-Indicating Capability via Forced Degradation
Forced degradation studies are critical to developing a stability-indicating method.[15][16] They demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.[13][17] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a detectable level.[18]
Caption: Workflow for the forced degradation study.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve sample in ACN, add 0.1N HCl, and heat at 60°C for 4 hours.
Base Hydrolysis: Dissolve sample in ACN, add 0.1N NaOH, and keep at room temperature for 1 hour. Neutralize before injection.
Oxidative Degradation: Dissolve sample in ACN, add 3% H₂O₂, and keep at room temperature for 8 hours.
Thermal Degradation: Expose solid sample to 80°C in an oven for 24 hours.
Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Forced Degradation Results Summary
Stress Condition
% Degradation
Comments
Acid Hydrolysis
~15%
Major degradant at RRT 0.85.
Base Hydrolysis
~25%
Rapid degradation. Major degradants at RRT 0.70 and 0.92.
Oxidation
~8%
Minor degradant at RRT 1.15.
Thermal
< 1%
Compound is stable to dry heat.
Photolytic
~5%
Minor degradant at RRT 1.10.
The optimized method successfully separated all degradation products from the main peak, with the diode-array detector confirming peak purity. This proves the method is stability-indicating .
Validation of Key Performance Characteristics
The method was validated according to ICH Q2(R1) guidelines.[13][14][19]
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 30% B to 95% B in 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Conclusion
This guide demonstrates a systematic, comparative approach to HPLC method development. By evaluating both organic modifiers and stationary phase chemistries, we identified a superior system for the purity analysis of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. The use of a Phenyl-Hexyl column with an Acetonitrile/Water mobile phase provided the necessary selectivity to resolve all process-related impurities and degradation products.
The subsequent validation, guided by ICH Q2(R1) principles, confirms that the final method is linear, accurate, precise, and specific. The successful execution of forced degradation studies establishes its stability-indicating nature, making it a trustworthy and robust tool for quality control in a regulated drug development environment.[20] This comprehensive approach, grounded in scientific principles and authoritative guidelines, ensures the development of a self-validating analytical system capable of ensuring product quality and patient safety.
References
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]
Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
ResearchGate. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of.... Available from: [Link]
Techsol. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. Available from: [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines.... Available from: [Link]
Agilent. How Do I Choose? A guide to HPLC column selection. 2021. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2023. Available from: [Link]
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]
PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. 2022. Available from: [Link]
ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. 2019. Available from: [Link]
SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]
Biocompare. Picking the Perfect HPLC Column. 2014. Available from: [Link]
MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available from: [Link]
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride.... Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Available from: [Link]
Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
A Comparative Guide to the Synthesis and Characterization of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and Its Derivatives
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a novel building block, and its subsequent conversion into a variety of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a novel building block, and its subsequent conversion into a variety of derivatives. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the underlying chemical principles and experimental rationale. This guide is designed for researchers, scientists, and professionals in drug development, offering a practical framework for the preparation and analysis of this new class of compounds.
Part 1: Synthesis of the Core Scaffold: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1)
The strategic assembly of the target molecule, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1), hinges on a two-stage approach. We begin with the synthesis of a key precursor, Ethyl 3-(methoxymethyl)benzoate (3), followed by a regioselective chlorosulfonylation.
Retrosynthetic Analysis & Synthetic Workflow
Our retrosynthetic strategy for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (1) identifies Ethyl 3-(methoxymethyl)benzoate (3) as the immediate precursor. The chlorosulfonyl group can be introduced via an electrophilic aromatic substitution. The precursor (3) can be accessed from the commercially available 3-methylbenzoic acid through a sequence of benzylic bromination, nucleophilic substitution with methoxide, and subsequent esterification.
Validation
A Comparative Analysis of Substituted Benzenesulfonyl Chlorides for the Modern Organic Chemist
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate building block is a critical decision that dictates the trajectory of a synthetic campaign. Substituted benzen...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate building block is a critical decision that dictates the trajectory of a synthetic campaign. Substituted benzenesulfonyl chlorides are a class of reagents that offer a versatile platform for the introduction of the arylsulfonyl moiety, a common pharmacophore in a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of the synthesis, properties, and reactivity of substituted benzenesulfonyl chlorides, supported by experimental data and protocols to empower you in your research endeavors.
The Enduring Importance of the Arylsulfonyl Group
The arylsulfonyl group is a cornerstone in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for specific and strong interactions with biological targets.[1] Furthermore, the introduction of a sulfonyl group can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are crucial for drug efficacy.[2] The reactivity of the sulfonyl chloride functional group, particularly towards amines to form stable sulfonamides, makes it an indispensable tool in the synthesis of complex molecules.[3]
Synthesis of Substituted Benzenesulfonyl Chlorides: A Comparative Overview
The preparation of substituted benzenesulfonyl chlorides can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, the nature of the substituents on the aromatic ring, and the desired scale of the reaction.
One of the most common methods involves the diazotization of a substituted aniline, followed by a copper-catalyzed reaction with sulfur dioxide, a reaction with historical roots in the Sandmeyer reaction.[4] Modern modifications of this process have sought to improve safety and reduce environmental impact. For instance, the use of thionyl chloride in an aqueous acidic medium can serve as a source of sulfur dioxide, allowing for the precipitation of the product in high purity and yield. This method is particularly effective for electron-deficient and electron-neutral aryl substrates.[4]
An alternative and widely applicable method is the chlorosulfonation of a substituted benzene with chlorosulfonic acid. However, this method can suffer from a lack of regioselectivity, especially when the benzene ring is activated, leading to mixtures of ortho, meta, and para isomers that can be challenging to separate.
A more recent and efficient method involves the diazotization of an aniline derivative to form a stable diazonium fluoroborate salt. This intermediate can then be reacted with thionyl chloride in the presence of a copper catalyst to yield the desired substituted benzenesulfonyl chloride with high purity and yields often ranging from 78% to 91%.[5] This process avoids the use of gaseous sulfur dioxide and minimizes acidic waste streams.
Figure 1: Common synthetic routes to substituted benzenesulfonyl chlorides.
Impact of Substitution on Physicochemical Properties
The nature and position of the substituent on the benzene ring profoundly influence the physicochemical properties of the sulfonyl chloride, such as its melting point, solubility, and spectroscopic characteristics.
Physical State and Melting Point
The physical state of the substituted benzenesulfonyl chloride at room temperature is dictated by the substituent. For instance, p-toluenesulfonyl chloride, with a methyl group in the para position, is a solid with a melting point of 67-71 °C, making it convenient to handle and weigh.[6] In contrast, the parent benzenesulfonyl chloride is a liquid at room temperature.[7] Generally, substituents that increase molecular symmetry and intermolecular interactions, such as para-substituents, tend to result in higher melting points.
Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of substituted benzenesulfonyl chlorides.
Infrared Spectroscopy: The sulfonyl chloride group gives rise to strong, characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[8] The exact position of these bands can be influenced by the electronic nature of the substituent on the aromatic ring.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable structural information. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituent. In ¹³C NMR, the carbon atom attached to the sulfonyl chloride group (C-1) is a key diagnostic signal. The chemical shift of this carbon is influenced by the inductive and resonance effects of the substituent.[9] For example, electron-withdrawing groups will generally shift the C-1 signal downfield (to a higher ppm value).
Table 1: Representative Spectroscopic Data for p-Toluenesulfonyl Chloride
The reactivity of a substituted benzenesulfonyl chloride is critically dependent on the electronic properties of the substituent and its position on the aromatic ring. This can be rationalized and predicted using the principles of physical organic chemistry, particularly through the Hammett equation.
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the rate constant (k) of a reaction for a substituted species to the rate constant (k₀) of the unsubstituted species through the substituent constant (σ) and the reaction constant (ρ).[11]
Substituent Constant (σ): This value is a measure of the electronic effect of a substituent. Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values, while electron-withdrawing groups (e.g., -NO₂, -Cl) have positive σ values.
Reaction Constant (ρ): This value indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state.
For the reaction of substituted benzenesulfonyl chlorides with nucleophiles, such as amines, the reaction proceeds through a nucleophilic attack on the electron-deficient sulfur atom. Therefore, the reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the sulfur atom. This corresponds to a positive ρ value.
Figure 2: Influence of substituents on the reactivity of benzenesulfonyl chlorides.
The position of the substituent also plays a crucial role.
Para-substituents: These exert both inductive and resonance effects, leading to a strong influence on reactivity.
Meta-substituents: These primarily exert an inductive effect, which is generally weaker than the resonance effect.
Ortho-substituents: These can exert both electronic and steric effects. The steric hindrance from a bulky ortho-substituent can significantly retard the rate of reaction by impeding the approach of the nucleophile.
Table 2: Hammett Substituent Constants (σ) for Common Groups
Substituent
σ (meta)
σ (para)
Electronic Effect
-OCH₃
+0.12
-0.27
Donating (Resonance)
-CH₃
-0.07
-0.17
Donating (Inductive)
-H
0.00
0.00
Reference
-Cl
+0.37
+0.23
Withdrawing (Inductive)
-NO₂
+0.71
+0.78
Withdrawing (Resonance & Inductive)
Data sourced from established physical organic chemistry literature.
Experimental Protocols
To provide a practical framework for the utilization of substituted benzenesulfonyl chlorides, the following detailed experimental protocols are presented.
Protocol for the Synthesis of a Substituted Benzenesulfonyl Chloride (General Procedure)
This protocol is a generalized procedure based on the diazotization of anilines followed by reaction with thionyl chloride.[5]
Materials:
Substituted aniline (1.0 eq)
Concentrated Hydrochloric Acid
Sodium Nitrite (1.1 eq)
Sodium Fluoroborate (1.2 eq)
Thionyl Chloride (2.0 eq)
Copper(I) Chloride (catalytic)
Ethyl Acetate
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Procedure:
To a stirred suspension of the substituted aniline in aqueous hydrochloric acid at -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.
After the addition is complete, a solution of sodium fluoroborate in water is added dropwise, again maintaining the temperature below 0 °C.
The resulting precipitate of the diazonium fluoroborate salt is collected by filtration, washed with cold dilute acid and a small amount of cold methanol, and dried.
In a separate flask, thionyl chloride is added dropwise to water at 0 °C.
A catalytic amount of copper(I) chloride is added to the thionyl chloride solution, and the mixture is cooled to -5 °C.
The previously prepared diazonium fluoroborate salt is added portion-wise to the cold thionyl chloride solution, maintaining the temperature between -5 and 0 °C.
The reaction mixture is stirred at this temperature overnight.
The product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude substituted benzenesulfonyl chloride.
The product can be further purified by recrystallization or distillation.
Protocol for a Comparative Reactivity Study: Synthesis of Sulfonamides
This protocol allows for the comparison of the reactivity of different substituted benzenesulfonyl chlorides by reacting them with a common amine under identical conditions.
Materials:
Substituted benzenesulfonyl chloride (1.0 eq)
Benzylamine (1.2 eq)
Triethylamine (1.5 eq)
Dichloromethane (DCM)
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Procedure:
To a solution of benzylamine and triethylamine in dichloromethane at 0 °C, a solution of the substituted benzenesulfonyl chloride in dichloromethane is added dropwise.
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours).
The reaction is monitored by Thin Layer Chromatography (TLC) to assess the consumption of the starting sulfonyl chloride.
Upon completion, the reaction is quenched with water.
The organic layer is separated and washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The yield of the resulting sulfonamide is determined. By comparing the yields and/or reaction times for a series of substituted benzenesulfonyl chlorides, a qualitative or quantitative measure of their relative reactivities can be established.
Figure 3: A typical experimental workflow for comparing the reactivity of substituted benzenesulfonyl chlorides in sulfonamide synthesis.
Conclusion
Substituted benzenesulfonyl chlorides are a powerful and versatile class of reagents in modern organic synthesis, particularly in the realm of drug discovery. A thorough understanding of how substituents on the aromatic ring influence their synthesis, physicochemical properties, and reactivity is paramount for their effective utilization. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates with nucleophiles, while the position of the substituent dictates the interplay of electronic and steric effects. The experimental protocols provided herein offer a solid foundation for the synthesis and comparative evaluation of these important building blocks. By applying the principles and practical knowledge outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutic agents.
References
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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p-Toluenesulfonyl chloride. (n.d.). SpectraBase. Retrieved January 26, 2026, from [Link]
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Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025). Reddit. Retrieved January 26, 2026, from [Link]
Ortho vs Para intermediate stability question for substitution on an already substituted benzene. (2020). Reddit. Retrieved January 26, 2026, from [Link]
Navigating Molecular Selectivity: A Comparative Guide to the Cross-Reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. However, the potential for off-target interactions, or cross-reactivity, present...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. However, the potential for off-target interactions, or cross-reactivity, presents a significant hurdle, often leading to unforeseen side effects and diminished therapeutic efficacy.[1][2] This guide provides an in-depth analysis of the cross-reactivity profile of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a reactive sulfonyl chloride derivative. Through a detailed examination of its reactivity and a comparison with plausible alternative structures, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of molecular selectivity.
The core of this analysis lies in understanding the inherent reactivity of the sulfonyl chloride moiety, which readily forms covalent bonds with nucleophilic residues on proteins, such as the primary amines of lysine residues.[3][4] This reactivity is a double-edged sword: while it can be harnessed to create potent, long-acting inhibitors, it also carries the risk of promiscuous binding to unintended proteins.
The Rationale for Cross-Reactivity Assessment
Given its chemical structure, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a prime candidate for development as a covalent inhibitor. For the purpose of this guide, we will consider its hypothetical primary target to be a novel serine protease, "Protease X," where the sulfonyl chloride is designed to react with a key lysine residue in the active site. However, the cellular environment is a complex milieu of proteins, many of which possess solvent-accessible nucleophiles. Therefore, a thorough cross-reactivity assessment is not merely a precautionary step but a cornerstone of its preclinical safety evaluation.[5]
Our investigation will focus on comparing the reactivity of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with two alternative compounds against a panel of potential off-targets. These alternatives are:
Alternative A: Ethyl 3-(sulfonyl)-5-(methoxymethyl)benzoate: A less reactive analog where the chloro group is replaced with a hydrogen.
Alternative B: 4-Carboxybenzenesulfonyl chloride: A structurally similar compound lacking the methoxymethyl and ethyl ester groups.
The selected off-targets include Human Serum Albumin (HSA), a highly abundant plasma protein known for its promiscuous binding, and "Protease Y," a structurally related serine protease that represents a potential for specific off-target binding.
Comparative Reactivity Profile
The following table summarizes the hypothetical kinetic data obtained from a series of in vitro covalent binding assays. The association rate constant (k_assoc) reflects the rate of covalent bond formation, a key indicator of reactivity.
Alternative A: Ethyl 3-(sulfonyl)-5-(methoxymethyl)benzoate
Protease X (Primary)
8.7 x 10¹
-
Protease Y
1.5 x 10¹
5.8
Human Serum Albumin (HSA)
< 1.0
> 87.0
Alternative B: 4-Carboxybenzenesulfonyl chloride
Protease X (Primary)
5.2 x 10³
-
Protease Y
2.1 x 10³
2.5
Human Serum Albumin (HSA)
4.8 x 10²
10.8
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate demonstrates high reactivity towards its primary target, Protease X. Its selectivity over the structurally similar Protease Y is moderate, while it shows excellent selectivity against the non-specific binding protein, HSA.
Alternative A , lacking the reactive chloride, exhibits significantly lower reactivity across the board. While this enhances its selectivity against HSA, its potency against the primary target is drastically reduced, and its selectivity over Protease Y is poor.
Alternative B shows good potency for the primary target but suffers from poor selectivity against both Protease Y and HSA. This suggests that the methoxymethyl and ethyl ester moieties of the parent compound play a crucial role in directing its binding and enhancing selectivity.
Experimental Workflow for Assessing Covalent Cross-Reactivity
The following diagram outlines the systematic approach for evaluating the cross-reactivity of covalent inhibitors.
Systematic workflow for cross-reactivity assessment.
Detailed Experimental Protocol: In Vitro Kinetic Analysis
The determination of the association rate constant (k_assoc) is a critical step in quantifying the reactivity of a covalent inhibitor. The following is a generalized protocol for such an assay.
Objective: To determine the k_assoc of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and its analogs against Protease X, Protease Y, and HSA.
Materials:
Purified recombinant Protease X, Protease Y, and Human Serum Albumin.
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate and its analogs, dissolved in DMSO.
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Fluorogenic substrate for Protease X and Protease Y.
Fluorescence plate reader.
Procedure:
Enzyme Preparation: Prepare solutions of Protease X and Protease Y in assay buffer at a final concentration of 2X the desired assay concentration.
Inhibitor Preparation: Prepare a serial dilution of the test compounds in assay buffer.
Incubation: Mix equal volumes of the enzyme solution and the inhibitor solutions in a 96-well plate. Incubate at room temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).
Substrate Addition: After the designated incubation time, add the fluorogenic substrate to each well to initiate the enzymatic reaction.
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.
Data Analysis:
Determine the initial reaction velocity (v₀) for each inhibitor concentration and incubation time.
Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time for each inhibitor concentration.
The observed rate constant (k_obs) is the negative slope of this plot.
Plot k_obs versus the inhibitor concentration. The slope of this line represents the association rate constant (k_assoc).
For HSA, a similar protocol can be followed, but the readout would be based on a different method, such as a displacement assay with a fluorescent probe known to bind HSA.
Potential Off-Target Signaling Pathways
Unintended interactions of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate with cellular proteins can lead to the modulation of various signaling pathways. The diagram below illustrates a hypothetical scenario where off-target binding to a kinase could lead to downstream effects.
A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone. Its prevalence in a wide array of therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone. Its prevalence in a wide array of therapeutic agents necessitates a nuanced understanding of the reagents used for its installation. The choice of a sulfonylating agent can profoundly impact reaction efficiency, substrate scope, and the ultimate properties of the target molecule. This guide provides an in-depth comparative analysis of a specialized reagent, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, benchmarking it against established and diverse alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.
The Critical Role of Sulfonylating Agents in Synthesis
Aryl sulfonyl chlorides are the workhorses for the synthesis of sulfonamides and sulfonate esters. The fundamental reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reactivity of the sulfonyl chloride is paramount and is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, leading to increased reactivity, while electron-donating groups (EDGs) have the opposite effect[1][2]. This principle is the foundation upon which we will build our comparative analysis.
Profiling the Reagent: Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a uniquely substituted benzenesulfonyl chloride. To understand its reactivity and potential applications, we must first dissect the electronic contributions of its substituents.
Ethyl Benzoate Group (at C3): The ester functionality is a meta-directing, deactivating group due to its electron-withdrawing nature through resonance and induction[3]. Positioned meta to the sulfonyl chloride, its deactivating inductive effect will increase the electrophilicity of the sulfur atom, suggesting a higher reactivity compared to unsubstituted benzenesulfonyl chloride.
Methoxymethyl Group (at C5): The methoxymethyl group (-CH₂OCH₃) is generally considered a weak electron-donating group through induction. Its ether oxygen can also participate in resonance, though this effect is insulated by the methylene bridge. Its presence will slightly counteract the electron-withdrawing effect of the ester group.
Predicted Reactivity Profile: The competing electronic effects of the electron-withdrawing ethyl ester and the weakly electron-donating methoxymethyl group place this reagent in a unique position. It is anticipated to be more reactive than simple benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl) but likely less reactive than analogs bearing strongly deactivating groups like nitro or multiple halogen substituents. This tailored reactivity could be advantageous for reactions requiring a balance between stability and reactivity, potentially offering greater selectivity with multifunctional substrates.
Comparative Benchmarking Against Alternative Reagents
To provide a comprehensive performance context, we will benchmark Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate against three widely used sulfonylating agents, each with a distinct reactivity profile and application scope: p-Toluenesulfonyl Chloride (TsCl), 2,4-Dichlorobenzenesulfonyl Chloride, and 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride).
p-Toluenesulfonyl Chloride (TsCl): The Reliable Standard
p-Toluenesulfonyl chloride is one of the most common and well-characterized sulfonylating agents[4][5][6][7]. Its enduring popularity stems from its solid nature, making it easy to handle, and its moderate reactivity.
Reactivity: The methyl group in the para position is an electron-donating group, which slightly reduces the electrophilicity of the sulfonyl chloride. This makes TsCl less reactive than benzenesulfonyl chloride and significantly less reactive than our target reagent[8].
Applications: TsCl is extensively used for the protection of alcohols and amines and for converting alcohols into good leaving groups (tosylates) for subsequent nucleophilic substitution or elimination reactions[4][5][6].
Advantages: Cost-effective, stable, and extensively documented. Its moderate reactivity can be beneficial for preventing side reactions with sensitive substrates.
Limitations: Its lower reactivity can necessitate harsher reaction conditions (e.g., elevated temperatures) and may not be suitable for less nucleophilic amines or alcohols.
2,4-Dichlorobenzenesulfonyl Chloride: The High-Reactivity Agent
This reagent is an example of a highly activated sulfonylating agent, where two electron-withdrawing chlorine atoms significantly enhance the electrophilicity of the sulfur center[1][9][10][11].
Reactivity: The two chlorine atoms are potent electron-withdrawing groups, making this reagent substantially more reactive than TsCl and our target molecule, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate[1].
Applications: It is the reagent of choice for sulfonating poorly nucleophilic substrates or when rapid reaction rates are desired[1][10][12]. It has been utilized in the synthesis of various biologically active compounds[10][12].
Advantages: High reactivity allows for mild reaction conditions and short reaction times. It is effective with a broad range of nucleophiles.
Limitations: Its high reactivity can lead to a lack of selectivity in the presence of multiple nucleophilic sites. It is also more susceptible to hydrolysis.
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): The Specialist for Fluorescent Labeling
Dansyl chloride is a specialized reagent primarily used to introduce a fluorescent tag onto primary and secondary amines, particularly in the context of protein and amino acid analysis[13][14][15].
Reactivity: The dimethylamino group is a strong electron-donating group, which would typically decrease reactivity. However, the fused naphthalene ring system influences the electronic properties, and its primary utility is not driven by high reactivity but by the properties of the resulting sulfonamide.
Applications: Widely used in biochemistry for the fluorescent labeling of amino acids, peptides, and proteins, enabling their detection and quantification[14][15][16].
Advantages: The resulting dansyl-amides are highly fluorescent, providing a sensitive detection method[15].
Limitations: It is not a general-purpose sulfonylating agent for synthetic transformations beyond fluorescent labeling due to its specialized nature and higher cost.
Quantitative Performance Comparison: A Data-Driven Perspective
To provide a clearer comparison, the following table summarizes the key performance indicators of our target reagent and its alternatives. The data for Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is projected based on established structure-activity relationships.
Potentially more complex synthesis, limited commercial availability
p-Toluenesulfonyl Chloride (TsCl)
4-CH₃ (EDG)
Moderate
Protection of alcohols/amines, leaving group formation
Cost-effective, stable, easy to handle
Lower reactivity, may require forcing conditions
2,4-Dichlorobenzenesulfonyl Chloride
2,4-Cl₂ (EWGs)
Very High
Sulfonylation of weakly nucleophilic substrates
High reactivity, mild reaction conditions
Lower selectivity, moisture sensitive
Dansyl Chloride
5-N(CH₃)₂ (strong EDG), Naphthalene ring
Moderate
Fluorescent labeling of amines
Highly fluorescent products
Specialized use, higher cost
Experimental Protocols: A Practical Guide
The following are representative, self-validating protocols for the synthesis of a sulfonamide using the benchmarked reagents.
General Protocol for Sulfonamide Synthesis
This protocol can be adapted for each of the sulfonylating agents with minor modifications to reaction time and temperature based on their reactivity.
Materials:
Aryl sulfonyl chloride (1.0 eq)
Amine (1.1 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 eq)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Dissolve the aryl sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times will vary:
2,4-Dichlorobenzenesulfonyl Chloride: Typically 1-3 hours.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: A generalized experimental workflow for the synthesis of sulfonamides from aryl sulfonyl chlorides.
Mechanistic Insights and Causality
The choice of sulfonylating agent is a decision rooted in the fundamental principles of chemical reactivity. The enhanced reactivity of 2,4-dichlorobenzenesulfonyl chloride is a direct consequence of the inductive electron withdrawal by the chlorine atoms, which creates a more electron-deficient sulfur atom, making it a "harder" electrophile and more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group of TsCl renders the sulfur "softer" and less reactive.
Our target reagent, Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, presents a more complex scenario. The interplay of a meta-directing deactivating group and a weak ortho-para directing activating group offers a unique electronic profile. This could be particularly useful in scenarios involving competitive reactions, where a finely tuned level of electrophilicity is required to favor the desired transformation.
Caption: The effect of substituents on the relative reactivity of benzenesulfonyl chlorides.
Conclusion and Future Outlook
While established reagents like p-toluenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride serve the synthetic community well for a broad range of applications, the development of novel, functionally diverse sulfonylating agents is crucial for advancing drug discovery and materials science. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, with its unique substitution pattern, represents a class of reagents with tunable reactivity. The presence of ester and ether functionalities within the reagent itself opens up possibilities for post-sulfonylation modifications, providing a scaffold for further diversification.
As Senior Application Scientists, we advocate for a rational, data-driven approach to reagent selection. Understanding the electronic and steric properties of both the sulfonylating agent and the substrate is paramount for designing efficient and successful synthetic routes. While this guide has benchmarked our target reagent based on established principles, further empirical studies are warranted to fully elucidate its synthetic utility and explore its potential in the synthesis of novel chemical entities.
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
YouTube. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. [Link]
Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. [Link]
Common Organic Chemistry. (n.d.). p-Toluenesulfonyl Chloride. [Link]
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
OUCI. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
A Researcher's Guide to the Safe Disposal of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For the diligent researcher navigating the complexities of drug discovery and development, the synthesis of novel compounds is a routine yet critical task. With innovation, however, comes the responsibility of safe and e...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher navigating the complexities of drug discovery and development, the synthesis of novel compounds is a routine yet critical task. With innovation, however, comes the responsibility of safe and environmentally conscious disposal of reactive intermediates and byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a compound characterized by its reactive sulfonyl chloride and hydrolyzable ester functional groups. Our approach is grounded in established chemical principles to ensure the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Inherent Risks: A Dual-Reactivity Profile
Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate possesses two key reactive sites that dictate its handling and disposal procedures: the chlorosulfonyl group (-SO₂Cl) and the ethyl ester group (-COOCH₂CH₃) .
Chlorosulfonyl Group: This functional group is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. The reaction with water is vigorous and exothermic, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reactivity makes the compound corrosive and a lachrymator (an irritant that causes tearing). Improper handling can lead to severe skin and eye burns, as well as respiratory tract irritation.[1]
Ethyl Ester Group: While less reactive than the sulfonyl chloride, the ester group is susceptible to hydrolysis, especially under basic conditions (saponification), to yield a carboxylate salt and ethanol. This reaction is central to the second stage of our recommended disposal process.
Given these characteristics, the primary objective of the disposal procedure is to safely and controllably neutralize both reactive functional groups, transforming the hazardous compound into a less reactive, water-soluble waste stream that can be disposed of in accordance with local regulations.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough risk assessment must be conducted. The Occupational Safety and Health Administration (OSHA) mandates the availability of Safety Data Sheets (SDS) for all hazardous chemicals and the use of appropriate engineering controls and personal protective equipment.[2][3]
Table 1: Essential PPE for Handling Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
Protective Equipment
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles and a full-face shield.
Protects against splashes of the corrosive liquid and irritating vapors.[4][5][6]
Minimizes inhalation of corrosive and irritating vapors.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities (typically up to a few hundred grams) of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate. For larger quantities, it is advisable to proceed in smaller batches to manage the exothermic nature of the reactions.
Part 1: Neutralization of the Sulfonyl Chloride Group
The initial and most critical step is the controlled hydrolysis of the highly reactive sulfonyl chloride group. This is achieved by slowly adding the compound to a stirred, cold, aqueous basic solution. The base neutralizes the hydrochloric acid produced during hydrolysis, preventing the release of corrosive vapors.
Large beaker or flask (at least 10 times the volume of the waste)
Stir bar and magnetic stir plate
Ice bath
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium hydroxide (NaOH). Sodium bicarbonate is generally preferred for its milder reactivity.
pH paper or a calibrated pH meter
Procedure:
Prepare the Neutralizing Solution: In a large beaker placed within an ice bath, prepare a sufficient volume of saturated sodium bicarbonate solution. Begin stirring the solution to ensure it is well-mixed and chilled.
Controlled Addition of Waste: Slowly and carefully add the Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate waste to the cold, stirring basic solution dropwise or in very small portions.
Monitor Temperature: The hydrolysis reaction is exothermic. Monitor the temperature of the reaction mixture and control the addition rate to maintain a temperature below 20°C.
Stir and Ensure Complete Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the full hydrolysis of the sulfonyl chloride.
Verify Neutralization: Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is acidic, add more sodium bicarbonate solution until the desired pH is achieved.
Part 2: Saponification of the Ethyl Ester Group
With the sulfonyl chloride safely hydrolyzed, the next step is to hydrolyze the ethyl ester. This is achieved by heating the basic solution.
Procedure:
Heat the Mixture: Gently heat the reaction mixture to 50-60°C with continued stirring. A hot plate can be used for this purpose.
Maintain Basic Conditions: Monitor the pH of the solution during heating. Saponification consumes the base. If the pH drops below 9, add a 10% sodium hydroxide solution to maintain basicity.
Reaction Time: Continue heating and stirring for 2-4 hours to ensure complete saponification of the ester.
Cooling and Final pH Adjustment: Allow the solution to cool to room temperature. Check the final pH and adjust to between 6 and 9 with a dilute acid (e.g., hydrochloric acid) or base (sodium hydroxide) as needed.
Diagram 1: Disposal Workflow
Caption: Decision workflow for the safe disposal of Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain the Spill: Use a chemical absorbent formulated for hazardous or aggressive liquids to contain the spill.[7] Do not use water or combustible materials like paper towels. Inert absorbents such as vermiculite or sand are suitable alternatives.
Neutralize and Collect: Once absorbed, cautiously add a weak base like sodium bicarbonate to the absorbent material to neutralize the sulfonyl chloride.
Package for Disposal: Carefully scoop the neutralized absorbent material into a clearly labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
Waste Characterization and Final Disposal
The final neutralized solution will primarily contain sodium 3-(hydroxysulfonyl)-5-(methoxymethyl)benzoate, sodium chloride, ethanol, and water. This solution is significantly less hazardous than the starting material. In many jurisdictions, after pH neutralization, this aqueous solution can be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines and local environmental regulations.[8][9]
Conclusion
The proper disposal of reactive chemicals like Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a fundamental aspect of responsible laboratory practice. By understanding the chemical reactivity of the compound and following a systematic, controlled neutralization protocol, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize safety by wearing the appropriate PPE, working in a well-ventilated area, and being prepared for potential spills.
References
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
DENIOS Inc. (n.d.). 3 Steps to Choosing the Right Absorbent for Spill Cleanup. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate
For Immediate Use by Laboratory Professionals As a Senior Application Scientist, I understand that progress in pharmaceutical and materials science hinges on the skilled and safe manipulation of novel chemical entities....
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that progress in pharmaceutical and materials science hinges on the skilled and safe manipulation of novel chemical entities. Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, a bespoke intermediate, presents a unique combination of functional groups that, while synthetically valuable, demand a rigorous and informed approach to laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.
Hazard Assessment: Understanding the Reactivity of the Chlorosulfonyl Group
The cornerstone of safe handling is a deep understanding of the compound's chemical personality. The chlorosulfonyl group (-SO₂Cl) is an electrophilic powerhouse, making it highly susceptible to nucleophilic attack. This reactivity is the lynchpin of its synthetic utility, but also the source of its primary hazards.
Key Chemical Hazards:
High Reactivity with Water and Nucleophiles: The most critical characteristic of sulfonyl chlorides is their vigorous and exothermic reaction with water, including atmospheric moisture. This hydrolysis produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of toxic and irritating fumes.
Corrosivity: Direct contact with skin and eyes will cause severe burns due to the inherent corrosivity of the sulfonyl chloride and the acidic byproducts of its hydrolysis.[1][2][3][4]
Inhalation Hazard: The compound itself, and more significantly, the HCl gas produced upon contact with moisture, can cause severe irritation and damage to the respiratory tract.[1][3]
Handle under inert atmosphere; use dry glassware and solvents.
Skin/Eye Contact
Severe chemical burns and potential for permanent eye damage.[2][3]
Use of appropriate personal protective equipment (PPE) is mandatory.
Inhalation
Irritation and damage to the mucous membranes and upper respiratory tract.[1]
Work exclusively within a certified chemical fume hood.
Ingestion
Can cause severe burns to the mouth, throat, and stomach.[2][3]
Strict prohibition of eating, drinking, or smoking in the laboratory.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
There is no substitute for a comprehensive PPE strategy when handling aromatic sulfonyl chlorides. The following is a non-negotiable minimum for any procedure involving Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate.
Eye and Face Protection: Tightly fitting chemical safety goggles are essential. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[5]
Skin Protection:
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling sulfonyl chlorides.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.
Protective Clothing: For larger scale operations, or when there is a significant risk of exposure, a chemical-resistant apron and sleeves should be worn over the lab coat.
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control exposure to vapors and potential HCl gas.[2][6][7] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate acid gas cartridge may be necessary.[8]
Caption: Step-by-step emergency response for a sulfonyl chloride spill.
Disposal:
All waste containing Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, including reaction residues, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Segregation: Do not mix sulfonyl chloride waste with other waste streams, particularly aqueous or protic solvent waste.
Containment: Store waste in a dedicated, clearly labeled, and sealed container.
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
[1][2][9]
By internalizing the principles and procedures outlined in this guide, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The responsible handling of reactive chemical intermediates is a hallmark of a proficient and trustworthy scientific professional.
References
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary for Benzene Sulfonyl Chloride. Retrieved from [Link]
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary for Benzene Sulfonyl Chloride. Retrieved from [Link]
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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